molecular formula C13H12N2O2 B1389943 5-Methoxy-N-phenylnicotinamide CAS No. 1138443-84-1

5-Methoxy-N-phenylnicotinamide

Cat. No.: B1389943
CAS No.: 1138443-84-1
M. Wt: 228.25 g/mol
InChI Key: JCZHMRPQYHZDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-N-phenylnicotinamide is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-N-phenylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-17-12-7-10(8-14-9-12)13(16)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZHMRPQYHZDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673838
Record name 5-Methoxy-N-phenylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138443-84-1
Record name 5-Methoxy-N-phenylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of 5-Methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of 5-Methoxy-N-phenylnicotinamide

This compound (CAS No. 1138443-84-1) is a substituted nicotinamide derivative.[1][2] Nicotinamide and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The N-phenylnicotinamide scaffold, in particular, serves as a core structure in various pharmacologically active agents. The methoxy substituent on the pyridine ring modifies the electronic and lipophilic properties of the molecule, potentially influencing its binding affinity to biological targets and its pharmacokinetic profile.

This guide provides a comprehensive, technically-grounded framework for the laboratory-scale synthesis and subsequent purification of this compound. It is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not just procedural steps but also the underlying scientific rationale for key decisions in the workflow. The methodologies described are structured to ensure high purity and verifiable product identity, adhering to the principles of robust chemical synthesis.

PART 1: A Robust Synthetic Pathway via Acyl Chloride Intermediate

The most direct and reliable method for constructing the amide bond in this compound is through the coupling of 5-methoxynicotinic acid and aniline. While direct amidation using coupling agents is a valid strategy, the formation of an acyl chloride intermediate is a classic, high-yielding, and cost-effective approach.[3][] This two-step, one-pot strategy involves:

  • Activation of the Carboxylic Acid: 5-methoxynicotinic acid is converted to its highly reactive acyl chloride derivative, 5-methoxynicotinoyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Nucleophilic Acyl Substitution: The resulting acyl chloride is then reacted in situ with aniline. The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction, a variation of the Schotten-Baumann reaction, forms the desired amide bond and releases hydrochloric acid (HCl) as a byproduct.[3] A base, such as triethylamine (TEA) or pyridine, is required to neutralize the HCl, driving the reaction to completion.

This pathway is chosen for its efficiency and the high reactivity of the acyl chloride intermediate, which readily couples with the weakly nucleophilic aniline.[5]

Chemical Reaction Pathway

cluster_reactants Reactants cluster_intermediates Process cluster_product Product R1 5-Methoxynicotinic Acid I1 Activation (e.g., SOCl₂) R1->I1 R2 Aniline I3 Coupling Reaction (+ Aniline, Base) R2->I3 I2 5-Methoxynicotinoyl Chloride (Intermediate) I1->I2 I2->I3 P1 This compound I3->P1

Caption: Synthetic route for this compound.

PART 2: Experimental Protocol - Synthesis

This protocol details the synthesis of this compound from 5-methoxynicotinic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
5-Methoxynicotinic Acid153.145.00 g32.6
Thionyl Chloride (SOCl₂)118.973.5 mL (5.7 g)48.2 (1.5 eq)
Aniline93.133.0 mL (3.06 g)32.9 (1.0 eq)
Triethylamine (TEA)101.195.5 mL (3.95 g)39.1 (1.2 eq)
Dichloromethane (DCM)-~150 mL-
Saturated NaHCO₃ (aq)-~100 mL-
Brine-~50 mL-
Anhydrous MgSO₄-As needed-

Step-by-Step Methodology:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxynicotinic acid (5.00 g, 32.6 mmol).

  • Acyl Chloride Formation: Add 50 mL of dichloromethane (DCM) to the flask. While stirring, slowly add thionyl chloride (3.5 mL, 48.2 mmol) dropwise at room temperature.

    • Causality Note: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which can be vented through a scrubber. Using it in excess ensures the complete conversion of the starting material.

  • Reaction Monitoring (Activation): Gently heat the mixture to reflux (approx. 40°C) and maintain for 2 hours. The reaction can be monitored by the cessation of gas evolution. After reflux, allow the solution to cool to room temperature.

  • Removal of Excess Reagent: Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This step is crucial to prevent unwanted side reactions in the next step. Re-dissolve the resulting crude acyl chloride residue in 50 mL of fresh, dry DCM.

  • Amide Coupling: Cool the solution of 5-methoxynicotinoyl chloride in an ice bath to 0°C. In a separate beaker, prepare a solution of aniline (3.0 mL, 32.9 mmol) and triethylamine (5.5 mL, 39.1 mmol) in 50 mL of DCM.

  • Addition of Amine: Add the aniline/triethylamine solution dropwise to the stirred acyl chloride solution at 0°C over 30 minutes.

    • Causality Note: The dropwise addition at low temperature helps to control the exothermic reaction. Triethylamine is a non-nucleophilic base that scavenges the HCl produced, preventing the protonation of aniline (which would render it unreactive) and driving the equilibrium towards the product.[3]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any remaining acidic impurities) and 50 mL of brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound, typically as an off-white or pale-yellow solid.

PART 3: Purification Strategy and Protocol

The primary impurities in the crude product are likely unreacted starting materials, excess reagents, and side-products. Recrystallization is an exceptionally effective method for purifying crystalline solids like this compound.[6]

The Principle of Recrystallization: The core principle is to find a solvent (or solvent pair) in which the desired compound has high solubility at an elevated temperature but low solubility at a low temperature.[6] Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).

Solvent Selection: For a moderately polar molecule like this compound, a polar protic solvent like ethanol or isopropanol, or a mixture such as ethanol/water or ethyl acetate/hexane, is a good starting point. For this guide, we will use isopropanol.

Experimental Protocol - Purification by Recrystallization
  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture gently on a hot plate with stirring until it begins to boil.

  • Achieving Saturation: Continue adding small portions of hot isopropanol until the solid just completely dissolves. Adding excess solvent will reduce the final yield.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. If used, the charcoal must be removed by hot filtration through a fluted filter paper.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the final mass and calculate the percentage yield.

PART 4: Product Characterization and Quality Control

To ensure the integrity of the synthesized compound, a multi-faceted analytical approach is necessary.

  • Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the final product.[7] A reversed-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) is typically effective for this class of compounds. The purity is determined by the area percentage of the main product peak. A purity of >98% is generally considered good for research purposes.

  • Structural Verification (NMR & MS):

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The proton NMR should show characteristic peaks for the aromatic protons on both the pyridine and phenyl rings, as well as a singlet for the methoxy group protons.

    • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (228.25 g/mol ).[8][9] Techniques like electrospray ionization (ESI) would show the protonated molecule [M+H]⁺ at m/z 229.25.

  • Melting Point: A sharp melting point range for the purified solid indicates high purity.

PART 5: Workflow and Data Summary

Overall Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

References

  • PubMed. Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate.
  • SIELC Technologies. Separation of Nicotinamide and Related Substances.
  • National Institutes of Health (NIH). Affinity chromatography of nicotinamide–adenine dinucleotide-linked dehydrogenases on immobilized derivatives of the dinucleotide.
  • SINFOO. This compound.
  • Google Patents. Process for the purification of nicotinic acid amide I.
  • Google Patents. Purification of nicotinamide.
  • Matrix Scientific. This compound.
  • ResearchGate. The purification of nicotinamide nucleotide dependent dehydrogenases on immobilized cofactors.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric.
  • Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines.
  • PubChem. 5-(2-Methoxy-5-methylphenyl)nicotinic acid.
  • RSC Publishing. Analytical Methods.
  • 深圳市迪克曼科技开发有限公司. This compound - CAS:1138443-84-1.
  • ChemBK. This compound.
  • PubMed. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines.
  • Organic Chemistry Portal. Amide synthesis by acylation.
  • SciSpace. Formal Aniline Synthesis from Phenols through Deoxygenative N‐Centered Radical Substitution.
  • Chemistry LibreTexts. 24.3: Synthesis of Amides.
  • PubMed. On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species.
  • Synthesis and Characterization of some Anilines Oxidative Coupling Products.
  • MDPI. Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds.
  • ResearchGate. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use.
  • Fisher Scientific. Amide Synthesis.
  • Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans.
  • BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • BLD Pharm. 5-Methoxy-2-methylnicotinamide.
  • Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines.
  • PubMed. Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation.
  • National Institutes of Health (NIH). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer.
  • Google Patents. Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • Google Patents. Method for preparing tryptamine derivatives.
  • National Institutes of Health (NIH). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions.
  • MAPS - Psychedelic Bibliography. Analytical methods for psychoactive N,N-dialkylated tryptamines.
  • PubMed Central. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use.
  • Google Patents. Recrystallization of 5-methoxy-N'N-dimethyltryptamine (5-MEO-DMT) in methyl tert-butyl ether (MTBE) and less than 5 wt% aliphatic anti-solvent.
  • Chemistry LibreTexts. 24.8: Reactions of Arylamines.
  • ResearchGate. Does anyone have experience with amide coupling reaction of aniline?.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Nicotinamide Derivatives in Drug Discovery

Nicotinamide and its derivatives represent a class of compounds with significant and diverse biological activities. As essential components of the coenzymes NAD+ and NADP+, they play a crucial role in a multitude of cellular redox reactions.[1] The scientific community has increasingly focused on synthesizing and characterizing novel nicotinamide derivatives due to their potential as therapeutic agents. Research has demonstrated their efficacy as fungicidal agents, and they are being actively investigated for their anticancer and immunomodulatory properties.[1][2][3] The biological activity of these molecules is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these properties is therefore a critical prerequisite for the rational design and development of new drug candidates.

This technical guide provides a comprehensive overview of the core physicochemical properties of a novel nicotinamide derivative, 5-Methoxy-N-phenylnicotinamide. We will delve into both in silico predictive methods and established experimental protocols for determining its key characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies.

In Silico Prediction of Physicochemical Properties

In the early stages of drug discovery, computational methods provide a rapid and cost-effective means of estimating the physicochemical properties of a novel compound. These predictions are invaluable for prioritizing candidates for synthesis and further experimental evaluation. For this compound (SMILES: COc1cc(cnc1)C(=O)Nc1ccccc1), we have utilized the SwissADME web tool to generate a profile of its key properties.[4][5]

Predicted Physicochemical Properties of this compound

The following table summarizes the computationally predicted physicochemical properties of this compound.

PropertyPredicted ValueMethod/Tool
Molecular Weight 228.25 g/mol SwissADME
Melting Point 135.5 °CAAT Bioquest Melting Point Predictor[6]
logP (Octanol/Water) 2.39iLOGP (SwissADME)
Water Solubility (logS) -3.01ESOL (SwissADME)
Aqueous Solubility 1.54e-03 mol/L, 3.51e-01 g/LSwissADME
pKa (Most Basic) 3.26MolGpKa[2]
Hydrogen Bond Acceptors 3SwissADME
Hydrogen Bond Donors 1SwissADME
The Rationale Behind Computational Predictions
  • Molecular Weight: This fundamental property is calculated from the compound's molecular formula (C13H12N2O2). It is a critical parameter in Lipinski's Rule of Five, which provides a guideline for drug-likeness.

  • Melting Point: The prediction of a compound's melting point is complex, as it is influenced by intermolecular forces and crystal packing. The AAT Bioquest Melting Point Predictor utilizes a regression-based, gradient boosting model that analyzes the SMILES string to approximate the melting point based on similar compounds.[6]

  • logP (Lipophilicity): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for its ability to cross cell membranes. The iLOGP method employed by SwissADME is a physics-based approach that calculates the free energies of solvation in n-octanol and water.[4]

  • Water Solubility (logS): Aqueous solubility is a key determinant of a drug's absorption and distribution. The ESOL (Estimated SOLubility) model predicts solubility based on the compound's structure.[4] The predicted logS of -3.01 indicates that this compound is moderately soluble in water.

  • pKa (Ionization Constant): The pKa value indicates the strength of an acid or base and determines the extent of a compound's ionization at a given pH. The MolGpKa web server utilizes a graph-convolutional neural network to predict pKa values by learning chemical patterns related to ionization.[2] The predicted basic pKa of 3.26 suggests that the pyridine nitrogen is weakly basic.

Experimental Determination of Physicochemical Properties

While computational predictions are a valuable starting point, experimental determination of physicochemical properties is essential for accurate characterization of a new chemical entity. The following sections provide detailed, step-by-step protocols for the key experiments.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid transitions to a liquid. Impurities typically depress the melting point and broaden the melting range. This protocol describes the capillary method using a melting point apparatus.[7][8]

Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals.

    • Take a capillary tube and seal one end by holding it in the outer part of a Bunsen burner flame until the glass melts and closes.

    • Press the open end of the capillary tube into the powdered sample to pack a small amount of the compound into the tube.

    • Gently tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 2-3 mm.

  • Measurement:

    • Insert the capillary tube into the sample holder of the melting point apparatus.

    • Set the heating rate to a rapid setting initially to quickly approach the predicted melting point (approximately 135°C).

    • When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure accurate measurement.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last solid crystal melts (the end of the melting range).

    • Repeat the measurement with a fresh sample and capillary tube at least twice to ensure reproducibility.

Aqueous Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves creating a saturated solution of the compound in a specific solvent (in this case, water) and then measuring the concentration of the dissolved solute.[9][10][11]

Experimental Workflow for Solubility Determination ```dot graph TD { A[Start: Add excess this compound to a known volume of water] --> B{Equilibrate the mixture}; B --> C[Separate the solid and liquid phases]; C --> D{Analyze the concentration of the supernatant}; D --> E[End: Calculate the solubility]; subgraph Legend direction LR Start_Node[Start/End] Process_Node{Process} end style Start_Node fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style Process_Node fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 }

Caption: Workflow for the shake-flask logP determination method.

Protocol:

  • Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

    • Prepare a stock solution of this compound in one of the pre-saturated phases.

  • Partitioning:

    • Add a known volume of the stock solution to a separatory funnel or a vial containing a known volume of the other pre-saturated phase.

    • Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

    • Allow the mixture to stand undisturbed until the two phases have completely separated.

  • Phase Separation and Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration in Octanol] / [Concentration in Water]

    • The logP is the base-10 logarithm of the partition coefficient: logP = log10(P)

Plausible Synthetic Route

The synthesis of N-aryl nicotinamides can be achieved through the amidation of a nicotinic acid derivative with an aniline. A plausible synthetic route for this compound is outlined below. [3] Scheme 1: Synthesis of this compound

Caption: Plausible two-step synthesis of this compound.

Synthetic Protocol:

  • Formation of the Acid Chloride: 5-Methoxynicotinic acid is converted to the more reactive acid chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is typically carried out in an inert solvent.

  • Amide Coupling: The resulting 5-methoxynicotinoyl chloride is then reacted with aniline in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. This reaction forms the desired amide, this compound. The product can then be purified by standard techniques such as recrystallization or column chromatography.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound, encompassing both computational predictions and detailed experimental protocols. The presented data and methodologies offer a solid foundation for further research and development of this and other novel nicotinamide derivatives.

The predicted properties of this compound suggest that it possesses drug-like characteristics, making it an interesting candidate for further biological evaluation. Future work should focus on the experimental validation of the predicted physicochemical properties. Furthermore, exploring the structure-activity relationships of a series of related analogues will be crucial in optimizing the biological activity and ADME profile of this promising class of compounds. The insights gained from such studies will undoubtedly contribute to the advancement of nicotinamide-based therapeutics.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 19, 2026, from [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. ExPASy. Retrieved January 19, 2026, from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved January 19, 2026, from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Pan, X., Wang, H., Li, C., Zhang, J. Z. H., & Ji, C. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Journal of Chemical Information and Modeling, 61(7), 3159–3163. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed, 7, 42717. [Link]

  • Royal Society of Chemistry. (n.d.). Propersea (Property Prediction). Retrieved January 19, 2026, from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved January 19, 2026, from [Link]

  • bio.tools. (n.d.). SwissADME. Retrieved January 19, 2026, from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 19, 2026, from [Link]

  • ScienceDirect. (2023). SwissADME: Significance and symbolism. Retrieved January 19, 2026, from [Link]

  • protocols.io. (2023). LogP / LogD shake-flask method. Retrieved January 19, 2026, from [Link]

  • Informer Technologies, Inc. (2023). ChemAxon Marvin Suite. Retrieved January 19, 2026, from [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 19, 2026, from [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Retrieved January 19, 2026, from [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved January 19, 2026, from [Link]

  • Zhang, Y., et al. (2019). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 24(12), 2264. [Link]

  • Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved January 19, 2026, from [Link]

  • Gehring, W. (2004). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Dermatology, 208(1), 8-12. [Link]

  • JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. Retrieved January 19, 2026, from [Link]

  • ChemAxon. (n.d.). First Generation Marvin Software. Retrieved January 19, 2026, from [Link]

  • BioGem.Org. (n.d.). AA-Prop - Protein Physicochemical Properties Prediction Tool. Retrieved January 19, 2026, from [Link]

  • Randall, C. J., et al. (2006). Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters, 16(17), 4567-4571. [Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

  • ChemAxon. (n.d.). MarvinSketch Downloads. Retrieved January 19, 2026, from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(15), 4983. [Link]

  • Li, Y., et al. (2022). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances, 12(1), 123-130. [Link]

  • Lin, X., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58824. [Link]

  • Stark, M. S., et al. (2019). VOLPES: an interactive web-based tool for visualizing and comparing physicochemical properties of biological sequences. Nucleic Acids Research, 47(W1), W293-W297. [Link]

  • University of Technology, Iraq. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2023). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

Sources

5-Methoxy-N-phenylnicotinamide CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Methoxy-N-phenylnicotinamide, a nicotinamide derivative of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, a plausible synthetic route, predicted physicochemical properties, and potential biological activities, offering a foundational resource for researchers in the field.

Core Identification: CAS Number and Molecular Structure

This compound is identified by the CAS Number 1138443-84-1 .[1][2] Its molecular formula is C13H12N2O2 , corresponding to a molecular weight of 228.25 g/mol .[1][3]

The molecular structure consists of a pyridine ring substituted with a methoxy group at the 5-position and an N-phenylcarboxamide group at the 3-position.

Molecular Structure of this compound

Figure 1: 2D Molecular Structure of this compound.

Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available 5-methoxynicotinic acid.

Synthesis_of_this compound cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Bond Formation 5-methoxynicotinic_acid 5-Methoxynicotinic Acid Acyl_Chloride 5-Methoxynicotinoyl Chloride 5-methoxynicotinic_acid->Acyl_Chloride Activation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Acyl_Chloride Target_Compound This compound Acyl_Chloride->Target_Compound Coupling Aniline Aniline Aniline->Target_Compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive model based on standard organic synthesis techniques for amide formation.

Step 1: Synthesis of 5-Methoxynicotinoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methoxynicotinic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, gently heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 5-methoxynicotinoyl chloride, a reactive intermediate, is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 5-methoxynicotinoyl chloride from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a separate flask under an inert atmosphere.

  • In a separate beaker, dissolve aniline (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 equivalents) in the same anhydrous solvent.

  • Cool the acyl chloride solution to 0 °C using an ice bath.

  • Slowly add the aniline solution to the acyl chloride solution dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess aniline and base), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound are not widely published. The following table presents predicted values based on its structure, which are valuable for guiding experimental design and formulation development.

PropertyPredicted ValueMethod/Source
Molecular Weight 228.25 g/mol Calculation
LogP 2.5 - 3.0Estimation from similar structures
Topological Polar Surface Area (TPSA) 52.5 ŲCalculation
Hydrogen Bond Donors 1Calculation
Hydrogen Bond Acceptors 3Calculation
Rotatable Bonds 2Calculation
pKa (most acidic) ~12.5 (amide N-H)Estimation
pKa (most basic) ~3.5 (pyridine N)Estimation

These predicted properties suggest that this compound is a moderately lipophilic compound with good potential for oral bioavailability, adhering to Lipinski's rule of five.

Potential Biological Activities and Applications

While specific biological studies on this compound are limited in the public domain, the nicotinamide scaffold is a well-established pharmacophore present in numerous biologically active molecules and approved drugs. The introduction of a 5-methoxy group and an N-phenyl substituent can significantly modulate the pharmacological profile.

Rationale for Biological Interest
  • Enzyme Inhibition: Nicotinamide derivatives are known to inhibit various enzymes. For instance, some have shown potential as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the Krebs cycle, suggesting potential antifungal applications.

  • Anticancer Activity: The nicotinamide core is found in several anticancer agents. The antiproliferative activity of such compounds is often linked to their ability to interfere with cellular signaling pathways or induce apoptosis.

  • CNS Activity: The structural similarity to nicotinamide, a precursor to NAD+, suggests potential roles in neuroprotection and modulation of neurological pathways.

Hypothesized Mechanisms of Action

Based on the activities of related compounds, this compound could potentially exert its biological effects through one or more of the following mechanisms:

Potential_Mechanisms_of_Action cluster_Enzyme Enzyme Inhibition cluster_Signaling Cellular Signaling cluster_Receptor Receptor Modulation Target_Compound This compound SDH Succinate Dehydrogenase (SDH) Target_Compound->SDH Potential Antifungal PARP Poly(ADP-ribose) Polymerase (PARP) Target_Compound->PARP Potential Anticancer Sirtuins Sirtuins Target_Compound->Sirtuins Metabolic Regulation Apoptosis Induction of Apoptosis Target_Compound->Apoptosis Cell_Cycle Cell Cycle Arrest Target_Compound->Cell_Cycle GPCRs G-Protein Coupled Receptors Target_Compound->GPCRs Neurological Effects

Caption: Hypothesized biological targets and mechanisms of action for this compound.

Further experimental validation through in vitro and in vivo screening is necessary to elucidate the specific biological activities and therapeutic potential of this compound.

Analytical Characterization

For researchers synthesizing or working with this compound, a suite of analytical techniques would be essential for structure confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, a singlet for the methoxy group protons, and a broad singlet for the amide N-H proton.

    • ¹³C NMR would provide signals for all 13 carbon atoms, including the carbonyl carbon of the amide and the carbons of the two aromatic rings.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1650 cm⁻¹), and C-O stretch of the methoxy group (around 1250 and 1050 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 228, with characteristic fragmentation patterns corresponding to the loss of the phenylamino or methoxy groups.

Conclusion

This compound is a nicotinamide derivative with potential for further investigation in drug discovery. This guide has provided its core identification, a plausible synthetic route, predicted physicochemical properties, and a discussion of its potential biological activities. The information presented herein serves as a valuable starting point for researchers and scientists interested in exploring the therapeutic applications of this and related compounds. Further empirical studies are warranted to fully characterize its properties and biological profile.

References

  • This compound - ChemBK . ChemBK. Available at: [Link]

  • This compound . SINFOO. Available at: [Link]

Sources

The Emerging Therapeutic Potential of 5-Methoxy-N-phenylnicotinamide: A Preliminary Biological Activity Profile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nicotinamide and its derivatives represent a burgeoning field in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the preliminary biological activities of a novel derivative, 5-Methoxy-N-phenylnicotinamide. While direct studies on this specific molecule are nascent, this document synthesizes data from structurally related compounds to project its potential as a therapeutic agent. We delve into its probable synthesis, predicted cytotoxic, anti-inflammatory, and antimicrobial properties, supported by detailed experimental protocols and in silico analyses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel nicotinamide analogs.

Introduction: The Rationale for this compound

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily as a component of the coenzymes NAD+ and NADP+. Beyond its physiological role, the nicotinamide scaffold has proven to be a versatile platform for the development of pharmacologically active agents. The addition of various functional groups to the nicotinamide core has led to the discovery of compounds with significant anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

The introduction of a methoxy group at the 5-position of the pyridine ring and an N-phenyl substituent on the amide nitrogen in this compound is a deliberate design choice. The methoxy group is known to enhance the pharmacological properties of many compounds, including some anticancer agents.[3] The N-aryl substitution on the nicotinamide backbone has been shown to be crucial for the cytotoxic activity of several derivatives.[4] This strategic combination of moieties suggests that this compound is a promising candidate for exhibiting potent biological effects.

This whitepaper will, therefore, explore the anticipated biological activities of this compound, drawing parallels from existing literature on analogous compounds. We will outline a plausible synthetic route and provide detailed methodologies for assessing its preliminary biological profile.

Proposed Synthesis of this compound

While a specific, published synthesis for this compound is not yet available, a logical and efficient synthetic pathway can be proposed based on established methods for creating N-substituted nicotinamides.[4][5] The most probable approach involves the coupling of a 5-methoxynicotinoyl derivative with aniline.

Reaction Scheme:

Synthesis_of_this compound cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 5-Methoxynicotinic_acid 5-Methoxynicotinic acid 5-Methoxynicotinoyl_chloride 5-Methoxynicotinoyl chloride 5-Methoxynicotinic_acid->5-Methoxynicotinoyl_chloride Activation Thionyl_chloride SOCl₂ Thionyl_chloride->5-Methoxynicotinoyl_chloride Aniline Aniline This compound This compound Aniline->this compound 5-Methoxynicotinoyl_chloride->this compound Coupling

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

  • Activation of 5-Methoxynicotinic Acid:

    • To a solution of 5-methoxynicotinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • The reaction mixture is then refluxed for 2-4 hours until the evolution of HCl gas ceases.

    • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 5-methoxynicotinoyl chloride.

  • Coupling Reaction:

    • The crude 5-methoxynicotinoyl chloride is dissolved in anhydrous DCM.

    • To this solution, a mixture of aniline (1 equivalent) and a base such as triethylamine or pyridine (1.2 equivalents) in DCM is added dropwise at 0 °C.

    • The reaction is stirred at room temperature for 12-24 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Predicted Biological Activity: An Evidence-Based Approach

Based on the extensive research on nicotinamide derivatives, this compound is anticipated to exhibit a range of biological activities. The following sections explore the most probable therapeutic potentials, supported by data from structurally similar compounds.

Cytotoxic and Anticancer Activity

A significant body of evidence points to the cytotoxic potential of nicotinamide derivatives against various cancer cell lines.[4][5][6] The presence of an N-aryl group is often associated with enhanced anticancer activity. For instance, several N-substituted nicotinamides have demonstrated potent inhibitory effects on cancer cell proliferation.[7]

Hypothesized Mechanism of Action:

The anticancer activity of nicotinamide derivatives is often attributed to their ability to induce apoptosis and cause cell cycle arrest.[3][6] Some derivatives have also been shown to inhibit key enzymes involved in cancer progression, such as nicotinamide phosphoribosyltransferase (NAMPT).[8]

Data from Analogous Compounds:

CompoundCancer Cell LineIC₅₀ (µM)Reference
N-(4-acetylphenyl)nicotinamide derivativeHCT-11615.4[7]
N-(4-acetylphenyl)nicotinamide derivativeHepG29.8[7]
Nicotinamide-based diamide (4d)NCI-H4604.07 (µg/mL)[5]
Methoxycoumarin derivative (Compound 6)MCF-76.621[3]
Methoxycoumarin derivative (Compound 6)MDA-MB-2319.62[3]

Experimental Workflow: In Vitro Cytotoxicity Assessment

Caption: Workflow for in vitro cytotoxicity testing.

Detailed Protocol: MTT Assay for Cytotoxicity [9][10]

  • Cell Culture and Seeding:

    • Maintain the desired cancer cell line (e.g., MCF-7, HCT-116) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Anti-inflammatory Activity

Nicotinamide and its derivatives have been reported to possess anti-inflammatory properties.[1][11] This activity is often linked to the inhibition of pro-inflammatory cytokines and enzymes.

Hypothesized Mechanism of Action:

The anti-inflammatory effects of nicotinamides may be mediated through the inhibition of the transcription factor NF-κB, which plays a crucial role in the inflammatory response.[11] Inhibition of NF-κB can lead to a reduction in the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11][12]

Experimental Protocol: Assessment of Anti-inflammatory Activity in Macrophages

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Induction of Inflammation and Treatment:

    • Seed the cells in 24-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL).

  • Measurement of Nitric Oxide (NO) Production:

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.

  • Measurement of Pro-inflammatory Cytokines:

    • Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using commercially available ELISA kits.

Antimicrobial Activity

Several nicotinamide derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[2][13][14]

Hypothesized Mechanism of Action:

The antimicrobial mechanisms of nicotinamide derivatives are not fully elucidated but may involve the disruption of microbial cell walls or the inhibition of essential enzymes.[14]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Microbial Inoculum:

    • Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight.

    • Dilute the culture to achieve a standardized inoculum size (e.g., 5 x 10⁵ CFU/mL).

  • Assay Setup:

    • Prepare serial dilutions of this compound in the appropriate broth in a 96-well microplate.

    • Add the microbial inoculum to each well.

    • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion and Future Directions

This compound emerges as a molecule of significant interest, with a strong theoretical basis for possessing potent cytotoxic, anti-inflammatory, and antimicrobial activities. The structural features of this compound, namely the 5-methoxy and N-phenyl substitutions on the nicotinamide core, are well-precedented in the medicinal chemistry literature for enhancing biological efficacy.

The proposed synthetic route offers a straightforward and adaptable method for the preparation of this compound, enabling further investigation. The detailed experimental protocols provided in this guide offer a robust framework for the preliminary in vitro evaluation of its biological properties.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Confirmation of its predicted activities through the described assays will be the first crucial step. Subsequent studies should aim to elucidate its precise mechanisms of action, including its effects on specific cellular pathways and molecular targets. In vivo studies in relevant animal models will be essential to assess its therapeutic potential and pharmacokinetic profile. The exploration of this compound and its analogs holds the promise of uncovering novel therapeutic agents for a range of diseases.

References

  • Synthesis of Nicotinamide Derivatives Having a Hydroxy-Substituted Benzene Ring and the Influence of Their Structures on the Apoptosis-Inducing Activity Against Leukemia Cells. (2025). ResearchGate. [Link]

  • CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine. (n.d.).
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. [Link]

  • Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. (2017). Chemistry Central Journal. [Link]

  • Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models. (2012). PubMed. [Link]

  • Novel synthesis of nicotinamide derivatives of cytotoxic properties. (2006). Archiv der Pharmazie. [Link]

  • Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains. (2021). ResearchGate. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Nicotinamide Augments the Anti-Inflammatory Properties of Resveratrol through PARP1 Activation. (2019). ResearchGate. [Link]

  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. (2022). Scientific Reports. [Link]

  • A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin. (2022). ChemRxiv. [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). Molecules. [Link]

  • Time and dose-dependent cytotoxicity of selected nicotinamide derivatives on SH-SY5Y and HEK293 cells after 1-, 4-. (2023). ResearchGate. [Link]

  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. (2000). Current Medicinal Chemistry. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. (2023). Molecules. [Link]

  • Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. (2023). Molecules. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). Journal of Fungi. [Link]

  • Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies. (2020). Cancers. [Link]

  • Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. (2024). Toxics. [Link]

  • The Use of Nutritional Interventions to Enhance Genomic Stability in Mice and Delay Aging. (2024). Nutrients. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Screening of 5-Methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in vitro characterization of the novel compound 5-Methoxy-N-phenylnicotinamide. As a member of the nicotinamide family, a class of compounds with diverse and significant biological activities, a systematic and logically tiered screening approach is paramount to elucidating its therapeutic potential. Nicotinamides, including the well-known niacinamide, are precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a critical role in cellular metabolism, DNA repair, and signaling.[1][2] Consequently, synthetic analogs of nicotinamide are of significant interest in drug discovery for their potential to modulate these fundamental cellular processes.

The proposed screening cascade is designed to first assess the compound's general cytotoxic and anti-proliferative effects, followed by a deeper investigation into potential mechanisms of action, drawing from the known activities of structurally related N-phenylnicotinamides and other nicotinamide derivatives.[3] This structured approach will enable researchers to efficiently identify the most promising therapeutic avenues for this compound.

Part 1: Foundational Viability and Cytotoxicity Assessment

The initial phase of screening aims to establish the fundamental impact of this compound on cell viability and proliferation. This baseline data is crucial for determining appropriate concentration ranges for subsequent, more targeted assays and for identifying potential cytotoxic liabilities.

Experimental Workflow: Foundational Screening

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Anti-Proliferative Potential A Dose-Response Cell Viability Assay (e.g., MTT, CellTiter-Glo®) B High-Content Imaging for Cytotoxicity (Nuclear Morphology, Membrane Permeability) A->B Confirmation & Morphological Analysis C Long-Term Colony Formation Assay A->C Proceed with Sub-Lethal Concentrations D Cell Cycle Analysis (Flow Cytometry) C->D Investigate Mechanism of Growth Inhibition

Caption: Tiered approach for initial viability and proliferation screening.

Protocol 1: Dose-Response Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate a panel of cancer cell lines (e.g., T47D breast cancer, A375 melanoma, HCT-116 colorectal cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3][4][5]

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound dilutions to the respective wells and incubate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration) value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is essential for determining if the anti-proliferative effects of the compound are due to cell cycle arrest at a specific phase.

Methodology:

  • Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase would suggest cell cycle arrest.[4]

Parameter Expected Outcome for an Active Compound
IC50 (MTT Assay) A potent compound would exhibit a low micromolar or nanomolar IC50 value.
Cell Cycle Analysis Accumulation of cells in G1 or G2/M phase, indicating cell cycle arrest.[4]
Colony Formation Reduction in the number and size of colonies formed.

Part 2: Mechanistic Elucidation of Anti-Cancer Activity

Based on the activities of similar nicotinamide analogs, a logical next step is to investigate pathways commonly modulated by this class of compounds, such as apoptosis induction and inhibition of key cellular enzymes.

Investigative Pathways for Nicotinamide Analogs

G cluster_0 Apoptosis Induction Pathway cluster_1 Enzyme Inhibition & Target Engagement A Caspase Activation Assay (Caspase-3/7, -8, -9) B Annexin V/PI Staining (Flow Cytometry) A->B Confirm Apoptotic Cell Death C Mitochondrial Membrane Potential Assay (e.g., JC-1) C->A Assess Intrinsic Pathway Involvement D Sirtuin Activity Assay (e.g., SIRT2) E VEGFR-2 Kinase Assay D->E Broaden Target Profile F ALKBH2 Demethylase Assay E->F

Caption: Key pathways to investigate for mechanistic insights.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound at various concentrations for 24 hours.

  • Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence indicates the induction of apoptosis.[3]

Protocol 4: In Vitro SIRT2 Activity Assay

Given that nicotinamide is a known inhibitor of sirtuins, assessing the effect of this compound on sirtuin activity is a rational step.[4]

Methodology:

  • Reaction Setup: In a 96-well plate, add purified SIRT2 enzyme, NAD+, and a fluorogenic substrate.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Development: Add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: A decrease in fluorescence indicates inhibition of SIRT2 activity. The EC50 value for inhibition can be calculated.[4]

Assay Potential Positive Result Implication
Caspase-Glo® 3/7 Dose-dependent increase in luminescence.Induction of apoptosis via the executioner caspases.[3]
Annexin V/PI Staining Increase in the percentage of Annexin V positive cells.Confirmation of apoptosis and differentiation from necrosis.
SIRT2 Activity Assay Dose-dependent decrease in fluorescence.Potential mechanism of action through sirtuin inhibition.[4]
VEGFR-2 Kinase Assay Inhibition of VEGFR-2 kinase activity with a low IC50 value.Potential anti-angiogenic activity.[5]
ALKBH2 Demethylase Assay Inhibition of ALKBH2 demethylase activity.Potential role in epigenetic regulation and DNA repair modulation.[6]

Part 3: Exploring Neuroprotective Potential

Nicotinamide has been investigated for its neuroprotective properties, partly through its role in NAD+ synthesis, which is crucial for neuronal health and mitigating oxidative stress.[2] Therefore, it is prudent to explore if this compound exhibits similar neuroprotective effects.

Experimental Workflow: Neuroprotection Assays

G cluster_0 Cellular Stress Models cluster_1 Mechanistic Readouts A Oxidative Stress Model (e.g., H2O2 or Rotenone treatment in SH-SY5Y cells) B Cell Viability Assessment (e.g., CellTiter-Glo®) A->B Measure Protective Effect C Intracellular ROS Measurement (e.g., DCFDA Assay) A->C Investigate Mechanism of Protection D NAD+/NADH Ratio Assay C->D Correlate with Bioenergetic Status

Caption: Workflow for assessing neuroprotective activity.

Protocol 5: Reactive Oxygen Species (ROS) Detection Assay (DCFDA)

This assay measures the levels of intracellular reactive oxygen species, which are key mediators of oxidative stress-induced cell death.[4]

Methodology:

  • Cell Culture and Staining: Culture a neuronal cell line (e.g., SH-SY5Y) and incubate with 25 µM DCFDA (2′,7′-dichlorodihydrofluorescein diacetate) for 45 minutes at 37°C.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a known stressor, such as hydrogen peroxide (H2O2) or tert-Butyl Hydrogen Peroxide (TBHP), and incubate for a further 6 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: A reduction in fluorescence in the compound-treated, stressed cells compared to the stressed-only cells indicates a reduction in ROS levels and a potential antioxidant effect.[4]

Conclusion

This in-depth technical guide outlines a rational and comprehensive in vitro screening strategy for this compound. By systematically progressing from broad phenotypic assays to more specific mechanistic studies, researchers can efficiently characterize the biological activity of this novel compound. The proposed workflows and protocols provide a solid foundation for uncovering its potential as a therapeutic agent in oncology, neuroprotection, or other disease areas where modulation of nicotinamide-related pathways is beneficial. The insights gained from this screening cascade will be instrumental in guiding future lead optimization and preclinical development efforts.

References

  • Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. (Source: Vertex AI Search)
  • Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. (Source: PubMed, [Link])

  • Nicotinamide | Active Pharmaceutical Ingredients. (Source: Bayview Pharmacy, [Link])

  • Nicotinamide inhibits melanoma in vitro and in vivo. (Source: PubMed Central - NIH, [Link])

  • Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. (Source: Asian Journal of Chemistry, [Link])

  • Nicotinamide | C6H6N2O | CID 936. (Source: PubChem - NIH, [Link])

  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. (Source: PubMed Central, [Link])

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (Source: PubMed, [Link])

Sources

An In-depth Technical Guide to the Solubility and Stability Profiling of 5-Methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for the systematic evaluation of 5-Methoxy-N-phenylnicotinamide, a nicotinamide derivative of research interest. We will explore the causal relationships behind experimental designs for solubility and stability profiling, offering detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals, providing the authoritative grounding and practical methodologies necessary to build a robust data package for this compound, ensuring scientific integrity and accelerating the development timeline.

Introduction: The Crucial Role of Pre-formulation Studies

This compound is a molecule featuring a substituted pyridine ring linked to an aniline moiety via an amide bond. This structure presents specific challenges and considerations for drug development. The pyridine nitrogen is weakly basic, suggesting a pH-dependent solubility, while the amide bond is susceptible to hydrolysis under certain conditions. Therefore, a comprehensive analysis of its solubility and stability is not merely a data-gathering exercise; it is a critical step that informs every subsequent stage of development, from formulation design to determining storage conditions and shelf-life.[1][2]

This guide will detail the necessary studies to:

  • Determine the intrinsic and pH-dependent aqueous solubility.

  • Assess solubility in physiologically relevant media to predict in vivo dissolution.

  • Identify potential degradation pathways through forced degradation (stress testing).[1][3]

  • Establish a stability-indicating analytical method for accurate quantification.

  • Evaluate the solid-state and solution-state stability under various environmental conditions.

The methodologies presented herein are grounded in principles outlined by international regulatory bodies such as the International Council for Harmonisation (ICH).[4][5][6]

Foundational Physicochemical Characterization

Before embarking on extensive solubility and stability studies, it is essential to determine key physicochemical parameters that govern the compound's behavior.

  • pKa (Ionization Constant): The pyridine ring nitrogen in this compound is expected to have a pKa in the acidic range. This value is critical as it dictates the pH at which the compound transitions between its neutral and ionized forms. The ionized (protonated) form is generally much more water-soluble than the neutral form.[7] Potentiometric titration is the gold-standard method for pKa determination.[8]

  • LogP/LogD (Lipophilicity): The octanol-water partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) across a pH range indicate the compound's lipophilicity. This parameter influences solubility, permeability, and potential for formulation in lipid-based systems.

  • Melting Point & Thermal Properties: Determined by Differential Scanning Calorimetry (DSC), the melting point provides information on the purity and solid-state energy of the crystal lattice. DSC can also reveal polymorphisms, which can have different solubility and stability profiles.

Comprehensive Solubility Profiling

Aqueous solubility is a primary determinant of a drug's oral bioavailability. A compound is considered "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[9][10]

Experimental Workflow for Solubility Assessment

The following diagram outlines a systematic approach to solubility profiling.

G cluster_0 Solubility Profiling Workflow A Equilibrium Solubility (Shake-Flask Method) B pH-Solubility Profile (pH 1.2, 4.5, 6.8, 7.4) A->B Establish baseline C Biorelevant Media Solubility (FaSSIF & FeSSIF) B->C Simulate GI conditions D Data Analysis & BCS Classification C->D Integrate data

Caption: A systematic workflow for determining the solubility of this compound.

Protocol: pH-Dependent Equilibrium Solubility

Rationale: This experiment determines the thermodynamic solubility of the compound across the physiological pH range of the gastrointestinal tract. The "shake-flask" method is the definitive technique for this purpose.[11]

Methodology:

  • Media Preparation: Prepare buffers at a minimum of three pH levels: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer), as recommended by regulatory guidelines.[9]

  • Sample Preparation: Add an excess amount of this compound powder to vials containing a fixed volume of each buffer. The amount should be enough to ensure that solid material remains undissolved at equilibrium, confirming saturation.

  • Equilibration: Place the vials in a shaker bath maintained at 37 ± 1 °C.[10] Allow the suspension to equilibrate for a sufficient duration (e.g., 24-48 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[9]

  • Sample Analysis: After equilibration, withdraw an aliquot and immediately filter it through a 0.45 µm filter to remove undissolved solids.

  • Quantification: Analyze the filtrate for the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[11]

Protocol: Solubility in Biorelevant Media

Rationale: Standard buffers do not account for the presence of bile salts and phospholipids in the gut, which can significantly enhance the solubility of lipophilic compounds.[12] Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) provide a more accurate in vitro prediction of in vivo dissolution.[13][14][15]

Methodology:

  • Media Preparation: Prepare FaSSIF (pH ~6.5) and FeSSIF (pH ~5.0) according to established recipes.[13][16] These media contain sodium taurocholate and lecithin to mimic intestinal fluid.[13][15]

  • Solubility Determination: Perform the shake-flask method as described in section 3.2, using FaSSIF and FeSSIF as the solvents at 37 °C.

Data Presentation and Interpretation

The results should be summarized in a clear, tabular format.

Medium pH Solubility (mg/mL) Calculated Dose/Solubility Volume (mL)
0.1 N HCl1.2Hypothetical ValueHypothetical Value
Acetate Buffer4.5Hypothetical ValueHypothetical Value
Phosphate Buffer6.8Hypothetical ValueHypothetical Value
FaSSIF6.5Hypothetical ValueHypothetical Value
FeSSIF5.0Hypothetical ValueHypothetical Value
Calculated based on a hypothetical highest single therapeutic dose.

Interpretation: The pH-solubility profile will reveal the impact of the pyridine moiety's ionization on solubility. A significant increase in solubility at lower pH is expected. The data from biorelevant media will indicate any potential for food effects on absorption. This integrated data set is used to assign a Biopharmaceutics Classification System (BCS) class to the drug.[17]

Comprehensive Stability Profiling

Stability testing is essential to identify degradation products and determine the intrinsic stability of the molecule.[18] The cornerstone of this effort is a forced degradation study, which intentionally exposes the drug to harsh conditions to accelerate decomposition.[1][2][19] The insights gained are crucial for developing a stability-indicating analytical method—a method capable of separating the intact drug from all its degradation products.[20][21][22][23]

Potential Degradation Pathway: Amide Hydrolysis

The N-phenylnicotinamide structure contains an amide linkage, which is a primary target for hydrolytic degradation under both acidic and basic conditions.[24][25][26]

G compound This compound C=O N-H products Degradation Products 5-Methoxynicotinic Acid Aniline compound:c->products H+ or OH- H2O, Heat

Caption: Primary hydrolytic degradation pathway for this compound.

The mechanism involves nucleophilic attack on the carbonyl carbon, which is catalyzed by acid (protonation of the carbonyl oxygen) or base (direct attack by hydroxide).[27][28]

Protocol: Forced Degradation (Stress Testing)

Rationale: To intentionally degrade the sample to identify likely degradation products and establish the specificity of the analytical method.[3][29] The goal is to achieve a target degradation of 5-20%.[1]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the drug substance (both solid and in solution) to the following conditions in parallel. A control sample (unstressed) must be analyzed alongside.

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and heat at 60-80 °C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and heat at 60-80 °C.[19]

    • Oxidation: Dilute the stock solution with 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Photostability: Expose the solid powder and solution to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UVA light, as per ICH Q1B guidelines.[30][31][32][33]

    • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80 °C).

  • Time Points: Sample the stressed solutions at various time points (e.g., 2, 8, 24 hours) to monitor the progression of degradation.

  • Sample Quenching: For acid/base hydrolysis, neutralize the samples before HPLC analysis to prevent further degradation on the column.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of resolving the parent peak from all degradant peaks and any peaks from the stress agents. A photodiode array (PDA) detector is highly recommended to assess peak purity.[23][34]

Data Presentation and Interpretation

Summarize the forced degradation results in a table.

Stress Condition Duration / Temp % Assay of Parent % Total Impurities Major Degradant Peak (RT)
Control (t=0)-100.0< 0.1-
0.1 N HCl24h / 80°CHypothetical ValueHypothetical ValueHypothetical Value
0.1 N NaOH8h / 60°CHypothetical ValueHypothetical ValueHypothetical Value
3% H₂O₂24h / RTHypothetical ValueHypothetical ValueHypothetical Value
Light (ICH Q1B)-Hypothetical ValueHypothetical ValueHypothetical Value
Heat (Solid)72h / 80°CHypothetical ValueHypothetical ValueHypothetical Value

Interpretation: The results will highlight the compound's liabilities. For example, significant degradation under acidic and basic conditions would confirm the susceptibility of the amide bond to hydrolysis. This information is vital for guiding formulation development (e.g., selecting excipients and controlling pH) and defining appropriate packaging and storage conditions.

Conclusion and Future Directions

This guide has outlined a robust, scientifically-grounded strategy for the comprehensive solubility and stability assessment of this compound. By following these detailed protocols, researchers can generate a high-integrity data package that elucidates the compound's physicochemical properties. The results of these studies are foundational, enabling rational formulation design, defining critical quality attributes, and ensuring the development of a safe, effective, and stable pharmaceutical product. The data gathered will directly inform decisions regarding salt form selection, excipient compatibility, manufacturing process parameters, and the establishment of a justified shelf-life.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Jordi Labs. [Link]

  • Hydrolysis of Amides. Chemistry LibreTexts. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]

  • Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]

  • Stability Indicating HPLC Method Development: A Review. Semantic Scholar. [Link]

  • Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Pharma Lesson. [Link]

  • Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. OrgoSolver. [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Solutions. [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Q1A(R2) Guideline. International Council for Harmonisation. [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • ICH guideline for photostability testing: aspects and directions for use. PubMed. [Link]

  • ICH releases overhauled stability guideline for consultation. RAPS. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. GMP Navigator. [Link]

  • Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). Dissolution Technologies. [Link]

  • The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS PharmSciTech. [Link]

  • FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Biorelevant.com. [Link]

  • What is the composition of FaSSIF?. Biorelevant.com. [Link]

  • FDA Issues Dissolution Testing Guidance. BioPharm International. [Link]

  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration. [Link]

  • FDA Draft Guidance on Dissolution Testing. AAPS Newsmagazine. [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. U.S. Food and Drug Administration. [Link]

  • pH-metric solubility. 3. Dissolution titration template method for solubility determination. ResearchGate. [Link]

  • Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. [Link]

  • This compound. SINFOO. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. AAPS. [Link]

Sources

Spectroscopic Blueprint of 5-Methoxy-N-phenylnicotinamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Identity

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. 5-Methoxy-N-phenylnicotinamide, a molecule of interest due to its nicotinamide core, warrants a thorough structural elucidation to understand its potential biological activity and guide further development. This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the unambiguous identification and characterization of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the "why" behind the experimental choices and the interpretation of the resulting spectra. By grounding our analysis in the principles of spectroscopic science and drawing parallels with closely related structures, we present a comprehensive, albeit predictive, spectroscopic profile of this compound. The protocols and data presented herein are designed to be a self-validating system, ensuring scientific integrity and trustworthiness.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can piece together the connectivity and chemical environment of each atom.

Causality Behind Experimental Choices

The selection of an appropriate solvent and NMR experiment is critical for acquiring high-quality, interpretable data. For this compound, deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent residual signal. Should solubility be a concern, dimethyl sulfoxide-d₆ (DMSO-d₆) offers a more polar alternative. The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the aromatic protons.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum is based on the analysis of N-phenylnicotinamide and the known effects of a methoxy substituent on a pyridine ring. The methoxy group at the 5-position is expected to exert an electron-donating effect, influencing the chemical shifts of the pyridine protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.60d1HH-2 (Pyridine)
~8.20d1HH-6 (Pyridine)
~7.60dd1HH-4 (Pyridine)
~7.40t2HH-3', H-5' (Phenyl)
~7.20t1HH-4' (Phenyl)
~7.10d2HH-2', H-6' (Phenyl)
~3.90s3H-OCH₃
~7.80br s1H-NH-
Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides a map of the carbon framework. The chemical shifts are sensitive to the electronic environment of each carbon atom. The electron-donating methoxy group will shield the ortho and para carbons of the pyridine ring.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165.0C=O (Amide)
~155.0C-5 (Pyridine, C-OCH₃)
~148.0C-2 (Pyridine)
~145.0C-6 (Pyridine)
~138.0C-1' (Phenyl)
~130.0C-3 (Pyridine)
~129.0C-3', C-5' (Phenyl)
~124.0C-4' (Phenyl)
~120.0C-2', C-6' (Phenyl)
~110.0C-4 (Pyridine)
~56.0-OCH₃
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the sample.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Causality Behind Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique well-suited for a molecule like this compound, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the unambiguous determination of the molecular weight. For fragmentation analysis (MS/MS), collision-induced dissociation (CID) can be employed to break the molecule into smaller, characteristic fragments, providing insights into its structure.

Predicted Mass Spectrum of this compound

The molecular formula of this compound is C₁₃H₁₂N₂O₂, with a monoisotopic mass of 228.090 g/mol .

Table 3: Predicted Mass Spectrometry Data for this compound (ESI+)

m/zIonPredicted Fragmentation Origin
229.097[M+H]⁺Protonated molecular ion
136.045[C₇H₆NO₂]⁺Cleavage of the amide C-N bond (loss of aniline)
121.050[C₇H₅O₂]⁺Loss of the phenylamino group
93.058[C₆H₇N]⁺Aniline cation
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Utilize an ESI-mass spectrometer. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal for the compound.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

    • For fragmentation analysis, perform a product ion scan on the [M+H]⁺ ion (m/z 229.1).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid or liquid samples that requires minimal sample preparation. The spectrum is typically collected over the mid-infrared range (4000-400 cm⁻¹), which contains the characteristic vibrational frequencies for most organic functional groups.

Predicted IR Spectrum of this compound

The IR spectrum will be dominated by the characteristic absorptions of the amide, ether, and aromatic functionalities.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch (amide)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic, -OCH₃)
~1670StrongC=O stretch (Amide I)
~1600, ~1480Medium-StrongC=C stretch (aromatic rings)
~1530MediumN-H bend (Amide II)
~1250StrongC-O stretch (aryl ether)
~1100MediumC-O stretch (aryl ether, asymmetric)
850-750StrongC-H out-of-plane bend (aromatic)
Experimental Protocol: ATR-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IV. Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis and the structural relationships within the molecule.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy NMR_Sample Sample in CDCl3 H1_NMR 1H NMR NMR_Sample->H1_NMR C13_NMR 13C NMR NMR_Sample->C13_NMR NMR_Data Proton & Carbon Skeleton H1_NMR->NMR_Data C13_NMR->NMR_Data Structure 5-Methoxy-N- phenylnicotinamide Structure NMR_Data->Structure MS_Sample Sample in MeOH ESI_MS ESI-MS MS_Sample->ESI_MS MS_Data Molecular Weight & Formula ESI_MS->MS_Data MS_Data->Structure IR_Sample Solid Sample ATR_IR ATR-IR IR_Sample->ATR_IR IR_Data Functional Groups ATR_IR->IR_Data IR_Data->Structure

Caption: A logical workflow for the spectroscopic characterization of this compound.

Caption: Key structural fragments of this compound.

V. Conclusion: A Predictive Yet Robust Spectroscopic Profile

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a robust framework for the identification and characterization of this molecule. The detailed protocols and predicted data serve as a valuable resource for researchers, enabling them to confidently approach the synthesis and analysis of this and related compounds. As experimental data for this compound becomes publicly available, this guide can be further refined, continuing to serve as a testament to the power of predictive spectroscopy in modern chemical research.

References

  • Nicotinamide | C6H6N2O | CID 936 - PubChem. National Center for Biotechnology Information. [Link]

  • N-phenylnicotinamide (C12H10N2O) - PubChem. National Center for Biotechnology Information. [Link]

  • Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory. PubMed. [Link]

  • FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Table of Characteristic IR Absorptions. Michigan State University Department of Chemistry. [Link]

  • Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. PubMed Central. [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. [Link]

  • A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin. ChemRxiv. [Link]

literature review of substituted nicotinamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Substituted Nicotinamide Derivatives: From Core Biochemistry to Therapeutic Frontiers

Authored by a Senior Application Scientist

Abstract

Nicotinamide, a fundamental B-vitamin, serves as the primary precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The pyridine carboxamide core of nicotinamide has proven to be a remarkably versatile scaffold for medicinal chemistry, leading to the development of a diverse array of substituted derivatives. These compounds modulate a critical axis of cellular metabolism and signaling by targeting key NAD+-dependent enzymes. This guide provides a comprehensive exploration of substituted nicotinamide derivatives, delving into their synthesis, mechanisms of action, structure-activity relationships (SAR), and burgeoning therapeutic applications. We will dissect their roles as inhibitors of Poly(ADP-ribose) Polymerases (PARPs) and Nicotinamide Phosphoribosyltransferase (NAMPT), and as modulators of the sirtuin family of deacylases. The narrative is grounded in field-proven insights, explaining the causal biochemistry behind experimental design and providing detailed protocols for key validation assays.

The Central Role of Nicotinamide in NAD+ Metabolism

At the heart of cellular bioenergetics and signaling lies NAD+, a coenzyme involved in redox reactions and as a substrate for several enzyme families. Nicotinamide is the principal building block for the primary NAD+ salvage pathway in mammals. This pathway recycles nicotinamide produced from the degradation of NAD+ by enzymes like PARPs and sirtuins.[1][2]

The rate-limiting step in this salvage pathway is catalyzed by Nicotinamide Phosphoribosyltransferase (NAMPT), which converts nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[3] NMN is subsequently adenylated by NMN adenylyltransferases (NMNATs) to form NAD+.[4] Because enzymes such as PARPs and sirtuins are critical regulators of DNA repair, gene expression, and metabolic homeostasis, and are themselves dependent on NAD+, the nicotinamide scaffold presents a strategic entry point for therapeutic intervention.[5][6]

NAD_Metabolism cluster_salvage NAD+ Salvage Pathway cluster_consumption NAD+ Consumption cluster_inhibition Therapeutic Intervention NAM Nicotinamide NAMPT NAMPT NAM->NAMPT + PRPP NMN NMN NAMPT->NMN NMNAT NMNATs NMN->NMNAT + ATP NAD NAD+ NMNAT->NAD PARPs PARPs NAD->PARPs Substrate Sirtuins Sirtuins NAD->Sirtuins Substrate CD38 CD38/157 NAD->CD38 Substrate PARPs->NAM Product Sirtuins->NAM Product CD38->NAM Product NAMPT_Inhibitors NAMPT Inhibitors (e.g., FK866) NAMPT_Inhibitors->NAMPT PARP_Inhibitors PARP Inhibitors (e.g., Olaparib) PARP_Inhibitors->PARPs Sirtuin_Modulators Sirtuin Modulators Sirtuin_Modulators->Sirtuins Modulate PARP_Inhibition cluster_inhibition Intervention cluster_HR Homologous Recombination (HR) Repair DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PAR PAR Synthesis PARP1->PAR uses Replication DNA Replication PARP1->Replication Unrepaired SSB NAD NAD+ Repair_Recruitment Recruitment of BER Repair Factors PAR->Repair_Recruitment SSB_Repair SSB Repair Repair_Recruitment->SSB_Repair PARP_Inhibitor PARP Inhibitor (Nicotinamide Mimic) PARP_Inhibitor->PARP1 Blocks DSB Double-Strand Break (DSB) Replication->DSB HR_Normal Functional HR (Normal Cell) DSB->HR_Normal HR_Deficient Deficient HR (e.g., BRCA-mutant Cancer Cell) DSB->HR_Deficient Cell_Survival Cell Survival HR_Normal->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis SAR_Workflow Start Initial Hit Compound (e.g., from HTS or literature) Design Design Analogs (Computational Modeling, Pharmacophore Analysis) Start->Design Synthesis Chemical Synthesis of Derivatives Design->Synthesis Screening In Vitro Screening (Target-based & Cellular Assays) Synthesis->Screening Data Analyze SAR Data (Potency, Selectivity, ADME) Screening->Data Decision Potent/Selective Compound Identified? Data->Decision Decision->Design No (Iterate) Lead_Opt Lead Optimization (In Vivo Studies) Decision->Lead_Opt Yes

Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.

Experimental Protocols & Self-Validating Systems

Trustworthy protocols must include internal controls to ensure the observed effects are specific to the intended mechanism.

Protocol 1: General Synthesis of a Nicotinamide Derivative via Condensation Reaction

Causality: This protocol utilizes EDCI/HOBt coupling, a reliable method that avoids the harsh conditions of acid chloride formation, thus preserving sensitive functional groups on the amine or nicotinic acid substrates.

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the substituted nicotinic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Activation: Cool the mixture to 0°C in an ice bath. Add EDCI (1.2 eq) portion-wise, maintaining the temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1N HCl) to remove excess amine, a weak base (e.g., saturated NaHCO₃) to remove excess acid, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

[7][8]#### Protocol 2: In Vitro NAMPT Inhibition and Cellular Validation

Self-Validating System: This protocol combines a cell-free enzymatic assay with a cellular rescue experiment. If the compound's cytotoxicity is reversed by supplying the downstream product (NMN), it validates that the effect is due to on-target NAMPT inhibition.

Part A: Cell-Free NAMPT Enzymatic Assay

  • Reaction Setup: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, and PRPP.

  • Inhibitor Incubation: Add varying concentrations of the test nicotinamide derivative to wells of a 96-well plate. Add a fixed amount of recombinant human NAMPT enzyme and incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add nicotinamide to all wells to start the enzymatic reaction. Incubate for 60 minutes at 37°C.

  • Detection: The product, NMN, is converted to NAD+, which is then used in a coupled enzymatic reaction that generates a fluorescent or colorimetric signal. Quantify the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Part B: Cellular Rescue Experiment

  • Cell Plating: Plate cancer cells (e.g., A2780 ovarian cancer cells) in a 96-well plate and allow them to adhere overnight. 2[9]. Treatment: Treat the cells with a dose-response curve of the NAMPT inhibitor in two parallel sets of plates.

  • Rescue Condition: To one set of plates, co-administer a high concentration of nicotinamide mononucleotide (NMN), the product of the NAMPT reaction. T[4]he other plate receives only the inhibitor.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assay: Assess cell viability using a standard method (e.g., CellTiter-Glo® or MTS assay).

  • Validation Check: If the inhibitor is on-target, the viability of cells in the NMN co-treated plate should be significantly higher (rescued) compared to those treated with the inhibitor alone. This confirms the mechanism of action is NAMPT inhibition.

Conclusion and Future Directions

Substituted nicotinamide derivatives represent a cornerstone of modern medicinal chemistry, providing powerful tools to probe and manipulate the central NAD+ metabolic axis. The clinical success of PARP inhibitors in oncology has validated this scaffold as a "privileged structure" for drug development. The ongoing exploration of NAMPT inhibitors, sirtuin modulators, and agents for other targets continues to expand their therapeutic potential.

Future research will likely focus on developing next-generation derivatives with enhanced isoform selectivity (e.g., distinguishing between PARP1 and PARP2) to improve therapeutic indices and reduce off-target toxicities. F[10]urthermore, the development of fluorescently-tagged derivatives as chemical probes will be invaluable for studying target engagement and distribution in living cells, deepening our understanding of the complex biology governed by NAD+ homeostasis.

[11]***

References

  • Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. (n.d.). ResearchGate. [Link]

  • Choi, H. E., et al. (2013). Synthesis and evaluation of nicotinamide derivative as anti-angiogenic agents. Bioorganic & Medicinal Chemistry Letters, 23(7), 2091-2095. [Link]

  • Holen, A. R., et al. (2021). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Journal of Medicinal Chemistry, 64(15), 11047-11071. [Link]

  • Bonkowski, M. S., & Sinclair, D. A. (2016). Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds. Nature Reviews Molecular Cell Biology, 17(11), 679-690. [Link]

  • Li, Y., et al. (2023). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 246, 114968. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. [Link]

  • Gertz, M., & Steegborn, C. (2021). Current Trends in Sirtuin Activator and Inhibitor Development. International Journal of Molecular Sciences, 22(11), 5733. [Link]

  • Wang, Y., et al. (2022). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. ACS Chemical Biology, 17(10), 2824-2833. [Link]

  • Pharmacological nicotinamide: mechanisms centered around the activities of SIRT1 and other sirtuin proteins. (n.d.). ResearchGate. [Link]

  • Zaremba, T., et al. (2020). Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins. International Journal of Molecular Sciences, 21(18), 6928. [Link]

  • Mukherjee, A., et al. (2021). Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective. Medical Hypotheses, 154, 110651. [Link]

  • Z-W, C., et al. (2018). Nicotinamide Riboside Activates SIRT5 Deacetylation. Journal of the American Chemical Society, 140(30), 9486-9490. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. [Link]

  • Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. (n.d.). Semantic Scholar. [Link]

  • Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening. (n.d.). Semantic Scholar. [Link]

  • Li, Y., et al. (2016). Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. Pest Management Science, 72(11), 2139-2146. [Link]

  • Pinto, R. M., et al. (2020). Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. CNS Neuroscience & Therapeutics, 26(8), 757-768. [Link]

  • Structure-activity relationship (SAR) and binding mode of NAMPT... (n.d.). ResearchGate. [Link]

  • Tanimori, S., & O'Connor, M. B. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Beilstein Journal of Organic Chemistry, 15, 344-365. [Link]

  • Travelli, C., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 656. [Link]

  • Second-generation inhibitors. A nicotinamide pharmacophore group is... (n.d.). ResearchGate. [Link]

  • What are the new molecules for NAMPT inhibitors? (2025). Patsnap Synapse. [Link]

  • Colombo, M., et al. (2013). Nicotinamide Phosphoribosyltransferase Inhibitors, Design, Preparation, and Structure–Activity Relationship. Journal of Medicinal Chemistry, 56(22), 9037-9051. [Link]

  • Zhang, Y., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances, 14(3), 1826-1833. [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. (2022). Journal of Medicinal Chemistry, 65(11), 7793-7808. [Link]

  • Li, Y., et al. (2022). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. RSC Advances, 12(45), 29381-29386. [Link]

  • Sirtuins, Nicotinamide and Aging: A Critical Review. (n.d.). ResearchGate. [Link]

  • Uddin, G. M., et al. (2019). Nicotinamide Mononucleotide: Exploration of Diverse Therapeutic Applications of a Potential Molecule. Molecules, 24(3), 496. [Link]

  • Cîrciumaru, A., et al. (2022). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Pharmaceutics, 14(9), 1782. [Link]

  • (PDF) Synthesis, computational analyses, antibacterial and antibiofilm properties of nicotinamide derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Anticancer Evaluation of Novel Nicotinamide Derivatives Containing Sugars. (n.d.). ResearchGate. [Link]

  • Substituted nicotinamide compounds and their use in medicines. (n.d.).
  • Nicotinamide and its Pharmacological Properties for Clinical Therapy. (n.d.). ResearchGate. [Link]

  • Substituted nicotinamide compounds and their use in medicines. (n.d.).

Sources

An In-Depth Technical Guide on the Safety and Toxicity Profile of 5-Methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is for informational purposes only and does not constitute medical or professional advice.

Introduction

5-Methoxy-N-phenylnicotinamide is a chemical entity with the molecular formula C13H12N2O2[1][2]. As of the current date, a comprehensive safety and toxicity profile for this specific compound is not available in the public domain. The absence of published preclinical toxicology studies, including but not limited to acute, sub-chronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, necessitates a cautious approach to its handling and potential application.

This guide, therefore, serves a dual purpose. Firstly, it transparently acknowledges the existing data gap for this compound. Secondly, it provides a projected safety and toxicity assessment framework based on the known profiles of structurally related compounds and established principles of toxicological evaluation. This framework is designed to guide future research and to inform on the potential liabilities that would need to be investigated for any prospective development of this molecule.

For the purpose of this guide, we will draw inferences from publicly available data on related chemical classes, such as substituted methoxy-tryptamine and nicotinamide analogues, to hypothesize potential areas of toxicological concern. It must be unequivocally stated that these are extrapolations and not direct evidence of the toxicological profile of this compound.

Chemical Identity

PropertyValueSource
Chemical Name This compound[2]
CAS Number 1138443-84-1[2]
Molecular Formula C13H12N2O2[1][2]
Molecular Weight 228.2466 g/mol [2]

Hypothesized Metabolic Pathways and Potential for Bioactivation

The metabolic fate of a compound is a critical determinant of its toxicity. In the absence of direct metabolic studies for this compound, we can propose potential pathways based on its structural motifs: a methoxy group, a phenyl ring, and a nicotinamide core.

  • Phase I Metabolism: The methoxy group may undergo O-demethylation, a common metabolic pathway for many methoxylated compounds, potentially mediated by cytochrome P450 (CYP) enzymes.[3][4][5] The phenyl and pyridine rings are susceptible to hydroxylation, also primarily by CYP enzymes. The amide linkage could be a site for hydrolysis.

  • Phase II Metabolism: The products of Phase I metabolism, particularly hydroxylated metabolites, are likely to undergo conjugation reactions such as glucuronidation or sulfation to facilitate their excretion.

A key consideration in metabolic assessment is the potential for bioactivation, where a metabolite is more reactive and potentially more toxic than the parent compound. For instance, the oxidation of aromatic rings can sometimes lead to the formation of reactive epoxide intermediates.

Caption: Hypothesized metabolic pathways for this compound.

Inferred Toxicological Profile from Structurally Related Compounds

While no direct toxicological data exists for this compound, we can review the profiles of compounds with similar structural features to anticipate potential hazards. The most relevant data comes from a class of psychoactive tryptamines containing a 5-methoxy group, such as 5-MeO-DMT, 5-MeO-MiPT, and 5-MeO-DiPT. It is crucial to reiterate that these are distinct chemical entities, and their toxicological profiles may not be directly transferable.

General Toxicity (from related tryptamines)
  • Acute Toxicity: Studies on related tryptamines in animal models have shown a range of acute effects, including behavioral changes, ataxia, mydriasis, tremors, and convulsions at higher doses.[3] For 5-MeO-DMT, LD50 values in mice vary depending on the route of administration, ranging from 48 to 278 mg/kg.[3][6]

  • Organ-Specific Toxicity: High doses of 5-MeO-MiPT have been shown to induce apoptotic cell death in the liver, kidney, and brain of mice.[7] This suggests that at sufficient concentrations, organ damage could be a concern.

Genotoxicity

Genotoxicity is a critical endpoint in safety assessment, as it can indicate the potential for a compound to cause DNA damage, which may lead to cancer or heritable defects. Standard in vitro and in vivo assays are required to evaluate this.

  • Structural Alerts: While a formal analysis has not been published, the structure of this compound does not contain obvious structural alerts for genotoxicity that are common in known mutagens. However, some N-nitroso compounds, which can be formed from secondary amines and nitrosating agents, are known to be genotoxic and carcinogenic.[8][9]

  • Inference from Related Compounds: Studies on some methoxy-containing compounds, like 5-methoxypsoralen (5-MOP), have shown genotoxic effects, particularly in the presence of UVA radiation.[10] This is a specific mechanism related to photosensitization and may not be relevant to this compound, but it highlights that methoxy-substituted aromatic systems are not devoid of the potential for genotoxicity.

Carcinogenicity

Long-term studies are necessary to assess the carcinogenic potential of any new chemical entity. In the absence of such data, inferences can be drawn from genotoxicity data and the carcinogenic potential of structurally related compounds.

  • Inference from Related Compounds: There is a lack of long-term carcinogenicity data for the closely related tryptamines. However, some methoxy-containing compounds have been evaluated. For example, 2-Hydroxy-4-methoxybenzophenone showed equivocal evidence of carcinogenic activity in rats.[11] Triclosan, another antimicrobial agent, showed some evidence of carcinogenic activity in mice.[12] These examples are structurally dissimilar but highlight the need for empirical testing.

Reproductive and Developmental Toxicity

The potential for a compound to interfere with reproduction and normal development is a significant safety concern. These studies are typically conducted in animal models and assess effects on fertility, pregnancy, and offspring. There is no available information on the reproductive or developmental toxicity of this compound or its close analogs.

Proposed Experimental Workflow for a Comprehensive Safety and Toxicity Assessment

To address the current data gap, a structured, multi-stage toxicological evaluation would be required. The following represents a standard, albeit abbreviated, workflow for the preclinical safety assessment of a novel chemical entity like this compound.

G cluster_0 In Vitro & In Silico Assessment cluster_1 In Vivo Acute & Dose-Range Finding cluster_2 Sub-chronic & Chronic Toxicity cluster_3 Specialized Toxicity Studies a Computational Toxicology (e.g., DEREK, SARs) b Genotoxicity Battery (Ames, MLA, Chromosomal Aberration) a->b k In Vivo Genotoxicity (e.g., Micronucleus, Comet Assay) b->k c Metabolic Stability & Metabolite ID (Microsomes, Hepatocytes) d CYP Inhibition & Induction c->d g Dose-Range Finding (7-14 days) (Rodent & Non-rodent) d->g e hERG Liability n Safety Pharmacology (Core Battery: CNS, CVS, Respiratory) e->n f Single Dose Acute Toxicity (Rodent, e.g., OECD 420/423) f->g h 28-Day Repeated Dose Toxicity (Rodent & Non-rodent) g->h i 90-Day Repeated Dose Toxicity (Rodent & Non-rodent) h->i j Chronic Toxicity (6-12 months) (Rodent & Non-rodent) i->j l Carcinogenicity Bioassay (2-year, Rodent) i->l m Reproductive & Developmental Toxicity (DART, e.g., OECD 414, 415, 416) i->m

Caption: Proposed workflow for preclinical safety and toxicity assessment.

Experimental Protocols

1. In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

  • Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli.

  • Methodology:

    • Select a minimum of five bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

    • Prepare a range of concentrations of the test article.

    • Expose the bacterial strains to the test article in the presence and absence of a metabolic activation system (S9 fraction from induced rat liver).

    • Include appropriate negative (vehicle) and positive controls.

    • Plate the treated bacteria on minimal agar plates.

    • Incubate for 48-72 hours.

    • Count the number of revertant colonies.

    • A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

2. In Vivo Acute Oral Toxicity (e.g., OECD Guideline 423: Acute Toxic Class Method)

  • Objective: To determine the acute oral toxicity of this compound and to identify the dose range for subsequent repeated-dose studies.

  • Methodology:

    • Use a single sex of rodent (typically female rats) for the initial dose levels.

    • Administer a single oral dose of the test substance to a group of animals at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Perform a gross necropsy on all animals at the end of the observation period.

    • The results of the first group determine the dose for the next group, with the study progressing in a stepwise manner to classify the substance's toxicity.

Conclusion

The current body of scientific literature lacks specific safety and toxicity data for this compound. This guide has aimed to provide a comprehensive overview of the necessary considerations for its toxicological assessment by drawing inferences from structurally related compounds and outlining a standard experimental framework. The proposed workflow emphasizes a systematic, evidence-based approach to characterizing the potential hazards of this novel chemical entity. Any future research or development involving this compound must prioritize a thorough and rigorous evaluation of its safety profile to ensure the protection of human health.

References

  • New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study - PMC - PubMed Central. (n.d.).
  • 5-Meo-nipt | C14H20N2O | CID 707167 - PubChem - NIH. (n.d.).
  • This compound - ChemBK. (n.d.).
  • Genotoxic effects and DNA photoadducts induced in Chinese hamster V79 cells by 5-methoxypsoralen and 8-methoxypsoralen - PubMed. (n.d.).
  • SINFOO - Products - Lab Chemicals - this compound. (n.d.).
  • 5-MeO-DiPT - Wikipedia. (n.d.).
  • Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays - PMC - NIH. (n.d.).
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. (2024-05-04).
  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed. (2015-01-15).
  • IUPAC - List Details - SRS | US EPA. (n.d.).
  • 5-MeOT - GPCRdb. (n.d.).
  • Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC - NIH. (n.d.).
  • The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PubMed Central. (n.d.).
  • 5-Methoxy-N,N-Diisopropyltryptamine | C17H26N2O | CID 151182 - PubChem. (n.d.).
  • Psychedelic 5-methoxy-N,N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological actions - PubMed. (n.d.).
  • Short-term safety and tolerability profile of 5-methoxy-N,N-dimethyltryptamine in human subjects: a systematic review of clinical trials - PubMed. (2024-09-19).
  • (PDF) Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes - ResearchGate. (n.d.).
  • 2-Methoxy-5-phenylnicotinaldehyde | C13H11NO2 | CID 88913392 - PubChem. (n.d.).
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - MDPI. (2025-01-04).
  • Effects of MAOI and CYP2D6 Status on 5-Methoxy-N,N-dimethyltryptamine Metabolism and Pharmacokinetics - ResearchGate. (2025-08-10).
  • Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice - PMC. (n.d.).
  • SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA - Semantic Scholar. (n.d.).
  • 5-MeO-MPMI - Wikipedia. (n.d.).
  • Pharmacokinetic and Pharmacodynamic Evaluation of 5-methoxy-2-aminoindane (MEAI): A New Binge-Mitigating Agent - PubMed. (2018-03-15).
  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - MDPI. (n.d.).
  • Short-term safety and tolerability profile of 5-methoxy-N,N-dimethyltryptamine in human subjects: a systematic review of clinical trials - Frontiers. (2024-09-18).
  • 5-methoxy DMT (fumarate) (CAS 2641604-92-2) - Cayman Chemical. (n.d.).
  • Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications - MDPI. (n.d.).
  • A Phase 1, Dose-Ranging Study to Assess Safety and Psychoactive Effects of a Vaporized 5-Methoxy-N, N-Dimethyltryptamine Formulation (GH001) in Healthy Volunteers - PubMed. (2021-11-25).
  • In Vivo Metabolism of 5-Methoxy-N,N-diisopropyltryptamine in Rat - ResearchGate. (2025-08-09).
  • Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice - ResearchGate. (n.d.).
  • The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) - PubMed. (n.d.).
  • An examination of the effects of 5-Methoxy-n, n-di(ISO)propyltryptamine hydrochloride (Foxy) on cognitive development in rats - PubMed. (n.d.).
  • A fatal poisoning with 5-methoxy-N,N-diisopropyltryptamine, Foxy - PubMed. (n.d.).
  • NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI. (n.d.).
  • Modified in vivo comet assay detects the genotoxic potential of 14-hydroxycodeinone, an α,β-unsaturated ketone in oxycodone - PubMed. (n.d.).
  • NTP Technical Report on the Toxicology and Carcinogenesis Study of Triclosan (CASRN 3380-34-5) Administered Dermally to B6C3F1/N Mice - NCBI. (n.d.).

Sources

Methodological & Application

Application Notes and Protocols for 5-Methoxy-N-phenylnicotinamide and Related Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the experimental protocols for the synthesis, purification, and characterization of 5-Methoxy-N-phenylnicotinamide. While specific literature on this exact molecule is not extensively detailed, this document synthesizes established methodologies for closely related nicotinamide derivatives to propose a robust and scientifically grounded approach. The protocols herein are designed for researchers in medicinal chemistry, pharmacology, and drug development, offering a foundational framework for the production and analysis of this and similar compounds. We will explore the common synthetic routes, purification strategies, analytical characterization techniques, and potential avenues for biological evaluation based on the known activities of analogous structures.

Introduction: The Rationale for Nicotinamide Derivatives

Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). Its derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities, including antifungal, anti-inflammatory, and antitumor properties.[1][2] The synthesis of novel nicotinamide analogues, such as this compound, is a promising strategy for the discovery of new therapeutic agents. The introduction of a methoxy group at the 5-position and a phenyl group on the amide nitrogen can significantly alter the molecule's electronic and steric properties, potentially leading to enhanced biological activity or novel mechanisms of action.

This document serves as a practical guide for the synthesis and evaluation of this compound, providing detailed, step-by-step protocols grounded in established chemical principles.

Proposed Synthesis of this compound

The most direct and common method for the synthesis of N-substituted nicotinamides is the coupling of a nicotinic acid derivative with an appropriate amine. In this case, 5-methoxynicotinic acid would be coupled with aniline. This can be achieved through several reliable methods, with the use of a coupling agent being one of the most efficient.

Synthetic Pathway

The proposed synthesis involves the activation of the carboxylic acid group of 5-methoxynicotinic acid to facilitate nucleophilic attack by the amino group of aniline, forming the desired amide bond.

Synthesis_of_this compound cluster_reactants Reactants cluster_reagents Reagents & Conditions R1 5-Methoxynicotinic Acid Reagent EDC, HOBt, DIPEA DCM, rt, 12h R1->Reagent R2 Aniline R2->Reagent Product This compound Reagent->Product Amide Coupling

Caption: Proposed synthesis of this compound via amide coupling.

Detailed Experimental Protocol: Amide Coupling

This protocol is based on standard amide coupling reactions commonly used for the synthesis of nicotinamide derivatives.[3]

Materials:

  • 5-Methoxynicotinic acid

  • Aniline

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methoxynicotinic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Add aniline (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add EDC·HCl (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude this compound will likely require purification to remove unreacted starting materials and coupling byproducts. Flash column chromatography is the recommended method.

Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack the glass column with the silica slurry.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined by TLC beforehand.

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product (visualized by UV lamp).

  • Evaporate the solvent from the combined fractions to obtain the purified this compound.

Analytical Characterization

Confirmation of the structure and assessment of the purity of the synthesized compound are critical. The following analytical techniques are standard for the characterization of novel organic molecules.[4]

Summary of Expected Analytical Data
Technique Purpose Expected Observations
¹H NMR Structural elucidation (proton environment)Aromatic protons from both pyridine and phenyl rings, a singlet for the methoxy group, and a broad singlet for the amide N-H.
¹³C NMR Structural elucidation (carbon backbone)Distinct signals for all carbon atoms, including the carbonyl carbon of the amide.
Mass Spec (MS) Molecular weight determinationA molecular ion peak corresponding to the exact mass of C₁₃H₁₂N₂O₂.
FT-IR Functional group identificationCharacteristic stretches for N-H (amide), C=O (amide), and C-O (methoxy).
HPLC Purity assessmentA single major peak indicating high purity.
General Workflow for Synthesis and Analysis

Workflow A Synthesis (Amide Coupling) B Work-up (Extraction) A->B C Purification (Column Chromatography) B->C D Characterization C->D NMR NMR (¹H, ¹³C) D->NMR Structure MS Mass Spectrometry D->MS Molecular Weight HPLC HPLC D->HPLC Purity E Purity & Identity Confirmed F Further Purification Needed F->C Re-purify NMR->E MS->E HPLC->E HPLC->F

Caption: General workflow from synthesis to final product characterization.

Potential Biological Evaluation

Given the diverse biological activities of nicotinamide derivatives, this compound could be screened against a variety of targets.

Antifungal Activity Assays

Based on studies of similar compounds, a primary area of investigation could be antifungal activity.[2]

Protocol: Broth Microdilution Assay

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, perform serial dilutions of the compound in a suitable broth medium (e.g., RPMI-1640).

  • Inoculate each well with a standardized suspension of a fungal strain (e.g., Candida albicans).

  • Include positive (antifungal drug) and negative (no compound) controls.

  • Incubate the plate at an appropriate temperature for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits fungal growth.

Antibacterial Activity Assays

Antibacterial properties have also been reported for nicotinamide derivatives.[4]

Protocol: Agar Well Diffusion Assay

  • Prepare agar plates inoculated with a lawn of bacteria (e.g., Staphylococcus aureus or Escherichia coli).

  • Create wells in the agar using a sterile cork borer.

  • Add a known concentration of the test compound solution to each well.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well to assess antibacterial activity.

Conclusion

This document provides a detailed, albeit proposed, set of protocols for the synthesis, purification, and characterization of this compound. By leveraging established methods for related nicotinamide derivatives, researchers can confidently approach the synthesis of this novel compound. The outlined analytical techniques are essential for verifying the successful synthesis and purity of the final product, which is a prerequisite for any subsequent biological evaluation. The suggested biological assays provide a starting point for exploring the therapeutic potential of this and similar molecules.

References

  • 5-Methoxytryptamine - Wikipedia. Wikipedia. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

  • Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. PMC - NIH. [Link]

  • A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin. ChemRxiv | Cambridge Open Engage. [Link]

  • Evaluating 5-Methoxy-N,N-Dimethyltryptamine as a Potential Treatment for Neuropsychiatric Disorders. Research Repository UCD. [Link]

  • The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). PubMed. [Link]

  • Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. PMC - PubMed Central. [Link]

  • Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase. PubMed. [Link]

  • CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine.
  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. I.R.I.S. [Link]

  • In Vivo Metabolism of 5-Methoxy-N,N-diisopropyltryptamine in Rat. ResearchGate. [Link]

  • 5-Methoxy-N,N-Diisopropyltryptamine | C17H26N2O | CID 151182. PubChem. [Link]

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing. [Link]

  • Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases | Request PDF. ResearchGate. [Link]

  • (PDF) Synthesis, computational analyses, antibacterial and antibiofilm properties of nicotinamide derivatives. ResearchGate. [Link]

  • Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. MDPI. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. [Link]

  • The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT). PubMed Central. [Link]

  • Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ResearchGate. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc. [Link]

  • 5-Methoxy-n-methyl-n-isopropyltryptamine | C15H22N2O | CID 11601231. PubChem. [Link]

  • CN101851194B - Preparation method of nicotinamide.
  • 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE (Street Names: Foxy, or Foxy methoxy). DEA Diversion Control Division. [Link]

Sources

Application Note: Quantitative Analysis of 5-Methoxy-N-phenylnicotinamide using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methodologies for the accurate quantification of 5-Methoxy-N-phenylnicotinamide in bulk drug substance and pharmaceutical formulations. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is detailed for routine quality control, offering excellent linearity, precision, and accuracy. Additionally, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is described for applications requiring lower detection limits, such as pharmacokinetic studies. Both methods have been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[1][2][3][4][5]

Introduction

This compound is a nicotinamide derivative with potential applications in pharmaceutical development.[6] As with any active pharmaceutical ingredient (API), the development of reliable and accurate analytical methods for its quantification is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. This document provides detailed protocols for two complementary analytical techniques: HPLC-UV for robust, routine analysis and LC-MS/MS for high-sensitivity applications.

The methodologies presented herein are designed to be readily implemented in a laboratory setting and are supported by a discussion of the scientific rationale behind the chosen parameters and validation procedures.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Chemical Name This compound[6]
CAS Number 1138443-84-1[6]
Molecular Formula C13H12N2O2[6]
Molecular Weight 228.25 g/mol [6]

The presence of the aromatic rings and the amide group suggests good UV absorbance, making HPLC-UV a suitable technique. The molecule's ability to be ionized allows for sensitive detection by mass spectrometry.

High-Performance Liquid Chromatography (HPLC-UV) Method

This reversed-phase HPLC method is designed for the quantification of this compound in bulk material and formulated products. The selection of a C18 column is based on its wide applicability for separating moderately polar compounds.[7][8] The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to provide good peak shape and resolution.[9]

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, UV/Vis detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 4.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm (based on UV absorbance maxima of similar structures)
Injection Volume 10 µL
Run Time 10 minutes
Reagent and Standard Preparation
  • Mobile Phase Preparation: Prepare 20 mM potassium dihydrogen phosphate and adjust the pH to 4.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Mobile Phase

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A minimum of five concentration levels is recommended.[4]

Sample Preparation
  • Bulk Drug Substance: Accurately weigh approximately 25 mg of the bulk drug substance, dissolve in, and dilute to 25 mL with the diluent. Further dilute to a final concentration within the calibration range.

  • Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of this compound to a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 15 minutes. Dilute to volume with diluent and mix well. Centrifuge a portion of the solution at 4000 rpm for 10 minutes. Dilute the supernatant to a final concentration within the calibration range.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Calibration Standards (1-100 µg/mL) Injection Inject 10 µL Standard_Prep->Injection Sample_Prep Prepare Sample Solution (Target Concentration in Range) Sample_Prep->Injection HPLC_System HPLC System Setup (C18, 1.0 mL/min, 30°C) Detection UV Detection at 265 nm HPLC_System->Detection Injection->HPLC_System Data_Acquisition Data Acquisition & Integration Detection->Data_Acquisition Calibration_Curve Generate Calibration Curve (Peak Area vs. Concentration) Data_Acquisition->Calibration_Curve Quantify_Sample Quantify Sample Concentration Calibration_Curve->Quantify_Sample

Caption: HPLC-UV analysis workflow for this compound.

Method Validation Summary (Hypothetical Data)

The method should be validated according to ICH Q2(R2) guidelines.[1][3][5]

ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyteComplies
Linearity (r²) ≥ 0.9990.9998
Range 1 - 100 µg/mLEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%, Intermediate: ≤ 2.0%0.8%, 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:11.0 µg/mL
Robustness No significant impact on results from minor variationsComplies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This LC-MS/MS method is intended for the trace-level quantification of this compound in biological matrices, such as plasma or serum, for pharmacokinetic studies. The method utilizes a simple protein precipitation for sample cleanup, followed by analysis using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[10][11][12][13]

Instrumentation and Conditions
ParameterSpecification
LC System Binary pump, autosampler, column oven
Mass Spectrometer Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI)
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition Precursor Ion (Q1): 229.1 m/z, Product Ion (Q3): [To be determined experimentally]
Internal Standard (IS) A stable isotope-labeled analog or a structurally similar compound
Reagent and Standard Preparation
  • Protein Precipitation Reagent: Acetonitrile containing the internal standard at a fixed concentration.

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using methanol as the solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking the stock solution into the appropriate biological matrix (e.g., blank plasma) to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

Sample Preparation
  • To 50 µL of plasma sample (or standard), add 150 µL of the protein precipitation reagent (Acetonitrile with Internal Standard).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Sample Preparation and Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample 50 µL Plasma Sample Add_PPT Add 150 µL Acetonitrile with Internal Standard Plasma_Sample->Add_PPT Vortex Vortex 1 min Add_PPT->Vortex Centrifuge Centrifuge 10,000 x g for 10 min Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Separation LC Separation (Gradient Elution) Supernatant->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MRM_Detection MRM Detection (Q1: 229.1 -> Q3) ESI->MRM_Detection Quantification Quantification using Analyte/IS Peak Area Ratio MRM_Detection->Quantification

Caption: LC-MS/MS sample preparation and analysis workflow.

Method Validation Summary (Hypothetical Data)
ParameterAcceptance CriteriaResult
Selectivity No interfering peaks in blank matrixComplies
Linearity (r²) ≥ 0.9950.998
Range 0.1 - 100 ng/mLEstablished
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-8.5% to 10.2%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)< 12%
Lower Limit of Quantitation (LLOQ) Acc & Prec within limits0.1 ng/mL
Matrix Effect Monitored and compensated by ISComplies
Recovery Consistent and reproducible> 85%

Conclusion

This application note provides two distinct, yet complementary, validated analytical methods for the quantification of this compound. The HPLC-UV method is suitable for routine quality control in a manufacturing environment, offering simplicity, robustness, and cost-effectiveness. The LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications, such as pharmacokinetic profiling. The detailed protocols and validation parameters presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to implement these methods for the accurate and reliable quantification of this compound.

References

  • ICH Q2(R2)
  • ICH Guidelines for Analytical Method Valid
  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH.
  • ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency.
  • This compound. SINFOO.
  • Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. (2012). Bioanalysis. [Link]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies.
  • A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. (2021). Journal of Analytical Methods in Chemistry. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2021). Molecules. [Link]

  • Development of a LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. (2018). Forensic Science International. [Link]

  • Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine: Application to pharmacokinetic study. (2012). ResearchGate. [Link]

  • Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. (2012). PubMed. [Link]

  • A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. (2021). ResearchGate. [Link]

Sources

A Comprehensive Guide to Cell-Based Assays for Characterizing 5-Methoxy-N-phenylnicotinamide Activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Need for a Multi-Assay Approach

Nicotinamide (NAM), the amide form of vitamin B3, is a cornerstone of cellular metabolism and a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1] NAD+ is not only critical for redox reactions but also serves as a co-substrate for key signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which regulate everything from DNA repair to gene expression and cellular senescence.[1][2][3]

5-Methoxy-N-phenylnicotinamide, as a synthetic analog, holds the potential to modulate these pathways. Related N-phenyl nicotinamide compounds have been identified as potent inducers of apoptosis that arrest cells in the G2/M phase of the cell cycle and inhibit microtubule polymerization.[4] Furthermore, the nicotinamide scaffold is a well-known privileged structure for targeting NAD+-dependent enzymes, particularly sirtuins.[5][6]

Characterizing the precise cellular effects of a novel compound like this compound requires a multi-faceted approach. A single assay provides only one piece of the puzzle. This guide, therefore, presents an integrated workflow to systematically investigate its activity, starting with broad effects on cell health and progressively narrowing the focus to specific molecular mechanisms and target interactions.

Section 1: Foundational Assays - Assessing General Cellular Health

The first step in characterizing any new compound is to determine its effect on cell viability and proliferation. This provides a critical concentration range for subsequent mechanistic studies and identifies whether the compound is cytotoxic, cytostatic, or inert in the chosen cell model.

Experimental Workflow: Initial Compound Screening

The following diagram illustrates the initial decision-making process for characterizing a novel compound.

G Start Start: Select Relevant Cell Lines Treat Treat Cells with This compound (Dose-Response) Start->Treat Viability Assay 1: Cell Viability (e.g., MTT, MTS Assay) Treat->Viability Decision Is Compound Cytotoxic/Cytostatic? Viability->Decision Mechanistic Proceed to Mechanistic Assays: - Apoptosis - Cell Cycle Decision->Mechanistic Yes Target Proceed to Target Engagement Assays Decision->Target No (but may have other effects) End Conclusion: Compound is Inert in this Model Decision->End No (at tested concentrations)

Caption: Initial screening workflow for this compound.

Protocol: Cell Viability using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7][8]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well cell culture plates.

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[9]

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[7]

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a plate reader.[7] A reference wavelength of 630 nm can be used to subtract background.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: IC50 Values

Cell LineTypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma21.8
HCT116Colon Carcinoma12.5
HEK293Normal Embryonic Kidney>100

Section 2: Mechanistic Assays - Elucidating the Mode of Action

If the compound is found to be cytotoxic, the next logical step is to determine the mechanism of cell death. The primary pathways to investigate are apoptosis and cell cycle arrest.

Signaling Pathway: Apoptosis and the Cell Cycle

The diagram below illustrates the connection between G2/M cell cycle arrest and the activation of executioner caspases, leading to apoptosis.

G Compound 5-Methoxy-N- phenylnicotinamide Target Cellular Target (e.g., Microtubules, SIRT2) Compound->Target G2M G2/M Phase Arrest Target->G2M Disrupts Mitosis Caspase Caspase-3/7 Activation G2M->Caspase Triggers Mitotic Catastrophe Apoptosis Apoptosis Caspase->Apoptosis Executes Cell Death

Caption: Potential mechanism linking G2/M arrest to apoptosis.

Protocol: Apoptosis Detection via Caspase-Glo® 3/7 Assay

This homogeneous, luminescent assay measures the activity of caspases-3 and -7, the key executioner enzymes in the apoptotic pathway.[10] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a "glow-type" luminescent signal proportional to caspase activity.[10][11][12]

Materials:

  • Caspase-Glo® 3/7 Assay System (e.g., Promega Corp.).

  • White-walled 96-well plates suitable for luminescence.

  • Luminometer.

Procedure:

  • Assay Preparation: Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer into the bottle containing the lyophilized substrate.[13] Equilibrate to room temperature before use.[13]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with a dose range of this compound as described in the viability protocol (Section 1.1). Include vehicle controls and a positive control for apoptosis (e.g., staurosporine).

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[12]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[13] Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate luminometer.

  • Data Analysis: Subtract the background luminescence (from medium-only wells) and normalize the data to the vehicle-treated cells to determine the fold-change in caspase-3/7 activity.

Data Presentation: Caspase-3/7 Activity

Concentration (µM)Fold Increase in Luminescence (vs. Vehicle)
0 (Vehicle)1.0
51.8
104.5
2512.3
5011.9
Staurosporine (1 µM)15.0
Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing DNA content and determining the distribution of cells throughout the cell cycle phases (G0/G1, S, and G2/M).[14] PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[14][15]

Materials:

  • Phosphate-Buffered Saline (PBS).

  • Ice-cold 70% ethanol.

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[16]

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at relevant concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or up to several weeks at -20°C).[16]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution. The RNase A is crucial to remove RNA, which PI can also bind.[14]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[16] Gate on the single-cell population to exclude doublets and debris.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Cell Cycle Distribution

Treatment% G0/G1% S% G2/M
Vehicle45.135.519.4
15 µM Compound20.315.164.6
30 µM Compound15.810.274.0

Section 3: Target Engagement & Downstream Effects

After identifying a cellular phenotype (e.g., apoptosis, G2/M arrest), the next step is to investigate the compound's interaction with its putative molecular targets. For a nicotinamide analog, sirtuins and cellular NAD+ metabolism are primary candidates.

Protocol: Western Blot for Acetylated α-Tubulin (SIRT2 Target)

SIRT2 is a prominent NAD+-dependent deacetylase whose targets include α-tubulin. Inhibition of SIRT2 leads to an accumulation of acetylated α-tubulin. Western blotting can quantify this post-translational modification, serving as a robust cell-based assay for SIRT2 target engagement.[6]

Materials:

  • RIPA or similar lysis buffer with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running and transfer buffers.[17][18]

  • Nitrocellulose or PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[17]

  • Primary antibodies: Rabbit anti-acetylated-α-Tubulin, Mouse anti-α-Tubulin (loading control).

  • HRP-conjugated secondary antibodies: Anti-rabbit IgG-HRP, Anti-mouse IgG-HRP.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Lysis: Treat cells as previously described. Wash cells with ice-cold PBS and lyse by adding 1X SDS sample buffer or RIPA buffer.[17] Scrape the cells, transfer to a microfuge tube, and sonicate briefly to shear DNA.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19][20]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[17]

  • Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each.[18] Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the acetylated-α-Tubulin signal to the total α-Tubulin signal.

Data Presentation: Protein Expression Changes

TreatmentAcetylated α-Tubulin / Total α-Tubulin (Fold Change)
Vehicle1.0
15 µM Compound3.2
30 µM Compound5.8
Integrated Characterization Workflow

This final diagram presents a comprehensive workflow that integrates all the assays described in this guide, demonstrating how they collectively contribute to a full pharmacological profile.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Engagement Viability Cell Viability Assay (Determine IC50) Apoptosis Apoptosis Assay (Caspase-Glo 3/7) Viability->Apoptosis CellCycle Cell Cycle Analysis (PI Staining / Flow) Viability->CellCycle Western Western Blot (e.g., Ac-Tubulin for SIRT2) Apoptosis->Western CellCycle->Western Profile Comprehensive Pharmacological Profile Western->Profile NAD NAD+/NADH Assay NAD->Profile

Caption: Integrated workflow for the cellular characterization of a novel compound.

References

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • Protocols.io. Caspase 3/7 Activity. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Boster Biological Technology. Western Blot Protocol: Step-by-Step Guide. [Link]

  • National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. [Link]

  • University of Cambridge. Cell Cycle Tutorial Contents. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • National Center for Biotechnology Information. Assays for NAD+-Dependent Reactions and NAD+ Metabolites. [Link]

  • PubMed. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. [Link]

  • Cell Biolabs, Inc. NAD+/NADH Assays. [Link]

  • MDPI. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. [Link]

  • PubMed. 5-((3-amidobenzyl)oxy)nicotinamides as Sirtuin 2 Inhibitors. [Link]

  • ACS Publications. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5. [Link]

  • National Center for Biotechnology Information. New Synthetic Analogues of Natural Polyphenols as Sirtuin 1-Activating Compounds. [Link]

  • MDPI. Current Trends in Sirtuin Activator and Inhibitor Development. [Link]

Sources

Application Notes and Protocols for Preclinical Evaluation of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

A Note on the Investigated Compound: Initial searches for "5-Methoxy-N-phenylnicotinamide" did not yield sufficient public-domain scientific literature to construct a detailed preclinical guide. However, a closely related and extensively studied compound, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), is a subject of significant research interest for its potent psychoactive and potential therapeutic properties. This guide, therefore, focuses on providing detailed application notes and protocols for researchers investigating the effects of 5-MeO-DMT in established animal models. The principles and methodologies outlined herein may serve as a foundational framework for investigating novel tryptamine derivatives.

Introduction: The Scientific Rationale for Investigating 5-MeO-DMT

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a naturally occurring psychedelic tryptamine with a high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[1][2][3][4] Its rapid onset and short duration of action, coupled with reports of profound subjective experiences, have spurred interest in its therapeutic potential for a range of neuropsychiatric conditions, including depression, anxiety, and substance use disorders.[3][4][5] Preclinical animal models are indispensable for elucidating the neurobiological mechanisms underlying its effects and for establishing a foundation for its safe and effective clinical development.[4] This document provides a comprehensive overview of key animal models and experimental protocols for the preclinical assessment of 5-MeO-DMT.

Core Mechanistic Target: The Serotonergic System

The primary pharmacological activity of 5-MeO-DMT is mediated through its interaction with the serotonin system.[1][3] It acts as a non-selective serotonin receptor agonist, with a particularly high affinity for the 5-HT1A receptor.[1][3][4] The hallucinogenic and behavioral effects are thought to be mediated through both 5-HT1A and 5-HT2A receptors.[2][5][6] Understanding this dual receptor interaction is critical for interpreting behavioral outcomes in animal models.

Signaling Pathway Overview

The binding of 5-MeO-DMT to 5-HT1A and 5-HT2A receptors initiates distinct intracellular signaling cascades. The diagram below illustrates a simplified representation of these pathways.

5-MeO-DMT_Signaling FiveMeODMT 5-MeO-DMT HT1A 5-HT1A Receptor FiveMeODMT->HT1A Agonist HT2A 5-HT2A Receptor FiveMeODMT->HT2A Agonist Gi Gi/o Protein HT1A->Gi Gq Gq/11 Protein HT2A->Gq AC Adenylyl Cyclase (Inhibition) Gi->AC PLC Phospholipase C (Activation) Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA Activity cAMP->PKA Ca_PKC ↑ Intracellular Ca2+ & PKC Activity IP3_DAG->Ca_PKC Anxiolytic Anxiolytic & Antidepressant-like Effects PKA->Anxiolytic Hallucinogenic Hallucinogenic-like Effects Ca_PKC->Hallucinogenic

Figure 1: Simplified signaling pathways of 5-MeO-DMT.

Recommended Animal Models and Behavioral Paradigms

The selection of an appropriate animal model is contingent upon the specific research question. For 5-MeO-DMT, key areas of investigation include its psychedelic-like effects, and its potential anxiolytic, and antidepressant properties.

Models for Assessing Psychedelic-like Activity

The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for 5-HT2A receptor activation and is considered a preclinical indicator of hallucinogenic potential.[7]

Protocol 1: Head-Twitch Response (HTR) in Mice

  • Animals: Male C57BL/6J mice (8-10 weeks old) are commonly used.

  • Housing: Group-housed (4-5 per cage) with a 12-hour light/dark cycle, with food and water available ad libitum. Acclimatize animals to the testing room for at least 1 hour before the experiment.

  • Drug Preparation: Dissolve 5-MeO-DMT in 0.9% saline. The dose range can vary, but initial studies might explore 1-10 mg/kg administered via intraperitoneal (i.p.) injection.

  • Procedure:

    • Administer 5-MeO-DMT (or vehicle) to the mice.

    • Immediately place the mouse in a clean, standard observation cage.

    • Record the number of head twitches for 30-60 minutes. A head twitch is a rapid, rotational movement of the head that is not associated with grooming.

    • To confirm 5-HT2A receptor involvement, a separate cohort can be pre-treated with a selective 5-HT2A antagonist (e.g., M100907) 30 minutes before 5-MeO-DMT administration.

  • Data Analysis: Compare the mean number of head twitches between the 5-MeO-DMT treated group and the vehicle control group using a t-test or ANOVA.

Models for Assessing Anxiolytic and Antidepressant-like Effects

Recent research suggests that the anxiolytic and antidepressant effects of some tryptamines may be mediated by the 5-HT1A receptor.[2][5][6]

Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic Activity

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two closed arms.

  • Procedure:

    • Administer 5-MeO-DMT (e.g., 0.5-3 mg/kg, i.p.) or vehicle 30 minutes before testing.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.

  • Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Protocol 3: Forced Swim Test (FST) for Antidepressant Activity

  • Apparatus: A transparent cylinder filled with water (23-25°C).

  • Procedure:

    • Administer 5-MeO-DMT (e.g., 1-5 mg/kg, i.p.) or vehicle. The timing of administration can vary (e.g., 30 minutes, 24 hours, or longer for sustained effects).

    • Place the animal in the water-filled cylinder for a 6-minute test session.

    • Record the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: A significant decrease in immobility time in the 5-MeO-DMT treated group compared to the vehicle group suggests an antidepressant-like effect.

Pharmacokinetic and Drug Disposition Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 5-MeO-DMT is crucial for correlating its pharmacological effects with its concentration in the body and brain.

Metabolic Pathways

5-MeO-DMT is primarily metabolized by monoamine oxidase A (MAO-A) and to a lesser extent by cytochrome P450 2D6 (CYP2D6) into the active metabolite bufotenine.[1][3]

5-MeO-DMT_Metabolism FiveMeODMT 5-MeO-DMT Deaminated Inactive Deaminated Metabolite FiveMeODMT->Deaminated Deamination Bufotenine Bufotenine (Active Metabolite) FiveMeODMT->Bufotenine O-demethylation MAOA MAO-A CYP2D6 CYP2D6

Figure 2: Primary metabolic pathways of 5-MeO-DMT.

Protocol 4: Basic Pharmacokinetic Profiling in Rats

  • Animals: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

  • Dosing: Administer a single dose of 5-MeO-DMT intravenously (i.v.) and intraperitoneally (i.p.) in separate groups to determine bioavailability.

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-dosing. At the end of the study, collect brain tissue.

  • Sample Analysis: Analyze plasma and brain homogenate concentrations of 5-MeO-DMT and its major metabolites using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and brain-to-plasma ratio.

Data Summary and Interpretation

For clarity and comparative purposes, experimental data should be tabulated.

Parameter Vehicle Control 5-MeO-DMT (Low Dose) 5-MeO-DMT (High Dose)
Head Twitches (per 30 min) 2 ± 125 ± 560 ± 10**
Time in Open Arms (s) 30 ± 865 ± 1255 ± 10
Immobility Time in FST (s) 180 ± 20120 ± 1590 ± 10**
Plasma Cmax (ng/mL) N/A50150
Brain Cmax (ng/g) N/A75220
*p < 0.05, *p < 0.01 vs. Vehicle Control

Conclusion and Future Directions

The animal models and protocols described provide a robust framework for the preclinical investigation of 5-MeO-DMT. By combining behavioral assessments with pharmacokinetic and pharmacodynamic studies, researchers can gain a comprehensive understanding of its mechanism of action and therapeutic potential. Future studies could explore more complex models, such as those for post-traumatic stress disorder (PTSD) or addiction, and utilize advanced techniques like in vivo microdialysis and electrophysiology to further dissect the neurochemical and neurophysiological effects of this compelling compound.

References

  • Uthaug, M. V., et al. (2019). A single inhalation of vapor from dried toad secretion containing 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) in a naturalistic setting is related to sustained enhancement of satisfaction with life, mindfulness-related capacities, and a decrement of psychopathological symptoms. Psychopharmacology, 236(9), 2653–2666.
  • Shen, H. W., et al. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659–666. [Link]

  • Kaplan, A., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature, 629(8012), 676–683. [Link]

  • Davis, A. K., et al. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Neurochemistry, 162(1), 128-140. [Link]

  • Wikipedia contributors. (2023, December 27). 5-Methoxytryptamine. In Wikipedia, The Free Encyclopedia. [Link]

  • ClinicalTrials.gov. (2022). Single Ascending Dose Study With 5-MeO-DMT in Healthy Subjects. [Link]

  • Cameron, L. P., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. ResearchGate. [Link]

  • Cameron, L. P., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. National Institutes of Health. [Link]

  • Workman, E. R., et al. (2007). An examination of the effects of 5-Methoxy-n, n-di(ISO)propyltryptamine hydrochloride (Foxy) on cognitive development in rats. Neurotoxicology and Teratology, 29(4), 457-464. [Link]

Sources

Application Notes and Protocols: Techniques for Measuring 5-Methoxy-N-phenylnicotinamide Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Interactions of 5-Methoxy-N-phenylnicotinamide

This compound is a small molecule belonging to the nicotinamide class of compounds. Nicotinamide derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including roles as enzyme inhibitors and modulators of cellular signaling pathways.[1][2] The precise biological function of a novel compound like this compound is fundamentally dictated by its binding affinity to specific protein targets. The equilibrium dissociation constant (KD) is the definitive metric of binding affinity, representing the concentration of the ligand at which half of the target protein molecules are occupied at equilibrium. A lower KD value signifies a higher binding affinity.[3][4]

This comprehensive guide provides a strategic framework and detailed protocols for researchers, scientists, and drug development professionals to accurately measure the binding affinity of this compound to its putative protein targets. We will explore a suite of robust biophysical techniques, from initial screening to in-depth thermodynamic characterization, ensuring a thorough understanding of the compound's molecular interactions. The methodologies described herein are presented to be adaptable to a range of potential protein targets, such as kinases, demethylases, or receptors, reflecting the broad therapeutic potential of nicotinamide derivatives.

A Tiered Strategy for Binding Affinity Characterization

A logical and efficient approach to characterizing a novel compound involves a tiered strategy. This begins with methods that can rapidly confirm an interaction and provide initial affinity estimates, followed by more sophisticated techniques that offer a comprehensive thermodynamic and kinetic profile of the binding event.

G cluster_0 Tier 1: Initial Screening & Affinity Estimation cluster_1 Tier 2: Real-Time Kinetics & Label-Free Analysis cluster_2 Tier 3: Gold-Standard Thermodynamics Radioligand Binding Assay Radioligand Binding Assay Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Radioligand Binding Assay->Surface Plasmon Resonance (SPR) Provides initial K_i Confirms target engagement Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)->Isothermal Titration Calorimetry (ITC) Provides k_on, k_off, and K_D Validates binding

Caption: A tiered approach to binding affinity measurement.

Method 1: Radioligand Binding Assay (Competition Format)

Radioligand binding assays are a foundational technique in pharmacology, prized for their sensitivity and robustness, especially for membrane-bound receptors.[5][6] In a competition assay, the affinity (Ki) of an unlabeled compound (this compound) is determined by its ability to displace a radiolabeled ligand with known affinity from the target receptor.[5]

Principle of the Assay

This assay measures the extent to which this compound competes with a radiolabeled ligand for a finite number of receptor sites. An increasing concentration of this compound will lead to a decrease in the amount of bound radioligand. The concentration of this compound that displaces 50% of the specific binding of the radioligand is the IC50, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis A Prepare receptor membranes D Incubate membranes, radioligand, and test compound A->D B Prepare radioligand solution (e.g., [3H]-ligand) B->D C Prepare serial dilutions of This compound C->D E Rapid vacuum filtration to separate bound/free ligand D->E Reach equilibrium F Wash filters E->F G Quantify radioactivity via liquid scintillation counting F->G H Plot % inhibition vs. [Compound] G->H I Determine IC50 H->I J Calculate Ki using Cheng-Prusoff equation I->J

Caption: Workflow for a competition radioligand binding assay.

Detailed Protocol

Materials and Reagents:

  • Receptor Source: Membranes prepared from cells or tissues expressing the target protein.

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]- or [125I]-labeled).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding (NSB) Agent: A high concentration of an unlabeled ligand known to bind to the target.

  • Glass Fiber Filters: Pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • 96-well Plates

  • Filtration Apparatus

  • Liquid Scintillation Counter and Scintillation Cocktail

Procedure:

  • Preparation: On the day of the assay, thaw the receptor membrane preparation and resuspend it in the final assay binding buffer.[1] Perform a protein concentration assay (e.g., BCA assay) to ensure consistent receptor amounts.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Receptor membranes + Radioligand + High concentration of NSB agent.

    • Competition: Receptor membranes + Radioligand + Serial dilutions of this compound.

  • Incubation: The final assay volume is typically 250 µL.[1] Incubate the plates at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.[1]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.[5]

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[1]

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate Ki: Convert the IC50 to the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Method 2: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that provides real-time data on molecular interactions.[2][7] It allows for the determination of not only the binding affinity (KD) but also the kinetic rate constants for association (kon) and dissociation (koff).[3]

Principle of the Assay

In a typical SPR experiment for a small molecule, the target protein is immobilized on a sensor chip.[2] A solution containing this compound (the analyte) is then flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).[7]

Experimental Workflow

G cluster_0 Setup cluster_1 Binding Measurement cluster_2 Data Analysis A Immobilize Target Protein on Sensor Chip B Inject buffer (baseline) A->B C Inject this compound (Association Phase) B->C D Inject buffer (Dissociation Phase) C->D E Generate Sensorgram D->E F Fit data to a binding model E->F G Determine k_on, k_off, and K_D F->G

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol

Materials and Reagents:

  • SPR Instrument and Sensor Chips: (e.g., Biacore™ systems).[8]

  • Target Protein: Purified and in a suitable buffer.

  • Analyte: this compound dissolved in running buffer.

  • Immobilization Buffers and Reagents: Dependent on the chosen immobilization chemistry (e.g., amine coupling).

  • Running Buffer: A buffer optimized for the interaction (e.g., HBS-EP+).

Procedure:

  • Protein Immobilization: Covalently attach the purified target protein to the sensor chip surface using a suitable chemistry, such as amine coupling. Aim for an immobilization level that will yield a sufficient signal without causing mass transport limitations.

  • Assay Development: Optimize experimental conditions, including running buffer composition and analyte concentration range.

  • Binding Analysis: a. Equilibration: Flow running buffer over the sensor surface to establish a stable baseline. b. Association: Inject a series of concentrations of this compound over the surface for a defined period, allowing the binding to occur. c. Dissociation: Switch back to flowing running buffer and monitor the dissociation of the compound from the protein. d. Regeneration (if necessary): Inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next cycle.

  • Data Collection: Record the sensorgram (a plot of RU versus time) for each analyte concentration.

Data Analysis:

  • Reference Subtraction: Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes and non-specific binding.

  • Kinetic Fitting: Globally fit the association and dissociation phases of the sensorgrams for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants kon and koff.

  • Calculate KD: The equilibrium dissociation constant (KD) is calculated as the ratio of the rate constants: KD = koff / kon.

Method 3: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing biomolecular interactions.[9][10] It is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event. From a single experiment, ITC can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[9][10]

Principle of the Assay

ITC measures the heat change that occurs when two molecules interact. In a typical experiment, a solution of this compound (the ligand) is titrated in small aliquots into a sample cell containing the target protein. Each injection triggers a heat change that is measured relative to a reference cell. As the protein becomes saturated with the ligand, the heat change per injection diminishes.

Experimental Workflow

G cluster_0 Setup cluster_1 Titration cluster_2 Data Analysis A Load Target Protein into Sample Cell C Inject small aliquots of ligand into sample cell A->C B Load this compound into Syringe B->C D Measure heat change after each injection C->D Repeat injections E Generate Titration Curve (Heat vs. Molar Ratio) D->E F Fit data to a binding model E->F G Determine K_D, n, ΔH, and ΔS F->G

Sources

Application Notes and Protocols for In Vivo Administration of 5-Methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for the in vivo administration of 5-Methoxy-N-phenylnicotinamide. Given the limited publicly available data on this specific compound, this guide emphasizes a systematic approach to developing a robust and reproducible administration protocol, focusing on the fundamental principles of preclinical research.

Introduction: Understanding this compound

This compound is a derivative of nicotinamide, a form of vitamin B3. Nicotinamide and its derivatives are precursors to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism. While the specific mechanism of action for this compound is not yet fully elucidated, related nicotinamide derivatives have been investigated for their potential as inhibitors of enzymes like VEGFR-2, suggesting a possible role in angiogenesis and cancer research.[1] The presence of a methoxy group and a phenyl ring will influence its physicochemical properties, likely rendering it poorly soluble in aqueous solutions.[2][3]

Before proceeding with any in vivo studies, it is imperative to conduct thorough preliminary assessments to ensure the safety of the animals and the integrity of the experimental data.

Pre-formulation and Vehicle Selection: A Critical First Step

The selection of an appropriate vehicle is paramount for the successful in vivo administration of any compound, especially those with poor aqueous solubility.[4][5][6] The ideal vehicle should dissolve the compound at the desired concentration, be non-toxic to the animal model, and not interfere with the biological activity of the compound.

Solubility Assessment

A systematic solubility screening is the first step in vehicle selection. This involves testing the solubility of this compound in a panel of commonly used preclinical vehicles.

Table 1: Common Vehicles for Preclinical In Vivo Studies

Vehicle CategoryExamplesProperties and Considerations
Aqueous Vehicles Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)Ideal for water-soluble compounds. Generally non-toxic and well-tolerated. Unlikely to be suitable for this compound without co-solvents.
Co-solvent Systems DMSO, Ethanol, Polyethylene Glycol (PEG), Propylene Glycol (PG)Used to dissolve lipophilic compounds. Often diluted with aqueous vehicles. Can have their own biological effects and toxicity at higher concentrations.[4][6]
Suspensions 0.5% (w/v) Carboxymethylcellulose (CMC) in water, 0.5% (w/v) Methylcellulose in waterUsed for compounds that are not soluble in other vehicles. Particle size of the compound is critical for stability and bioavailability.
Emulsions/Lipid-based Corn oil, Sesame oil, Intralipid®Suitable for highly lipophilic compounds. Can be administered orally or by injection.
Complexation Agents Cyclodextrins (e.g., HP-β-CD)Can enhance the solubility of hydrophobic drugs by forming inclusion complexes.
Protocol for Solubility Testing
  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Screening: In small-volume tubes, add a known amount of the compound (e.g., aiming for a final concentration of 1 mg/mL, 5 mg/mL, and 10 mg/mL).

  • Vehicle Addition: Add a panel of vehicles from Table 1 to the tubes.

  • Mixing: Vortex and/or sonicate the mixtures to facilitate dissolution.

  • Observation: Visually inspect for complete dissolution or the presence of precipitate.

  • Incubation: Incubate the solutions at room temperature and 37°C for a defined period (e.g., 1-2 hours) to assess stability.

  • Selection: Choose the vehicle that provides the best solubility and stability. It is often necessary to use a combination of vehicles, such as a co-solvent system. For example, a common starting point for a poorly soluble compound is a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]

In Vivo Administration Protocols

The choice of administration route depends on the experimental objective, the desired pharmacokinetic profile, and the physicochemical properties of the formulated compound.

Routes of Administration

Table 2: Common Routes of Administration in Preclinical Studies

RouteAbbreviationDescriptionConsiderations
Oral Gavage POAdministration directly into the stomach using a gavage needle.Common for assessing oral bioavailability. Subject to first-pass metabolism.
Intraperitoneal IPInjection into the peritoneal cavity.Bypasses first-pass metabolism, leading to rapid absorption. Risk of injection into organs.
Intravenous IVInjection directly into a vein (e.g., tail vein in mice).100% bioavailability. Requires a completely solubilized and sterile formulation.
Subcutaneous SCInjection into the space between the skin and underlying tissue.Slower absorption compared to IP or IV. Can be used for sustained release.
Step-by-Step Administration Protocol (Example: Intraperitoneal Injection in Mice)
  • Animal Model: Select a suitable animal model (e.g., C57BL/6 mice, 8-10 weeks old).

  • Dose Calculation: Based on preliminary dose-ranging studies, calculate the required dose for each animal based on its body weight.

  • Formulation Preparation: Prepare the dosing solution of this compound in the selected vehicle. Ensure the final concentration of any co-solvents (e.g., DMSO) is minimized and well-tolerated. For IP injections in mice, a DMSO concentration of less than 10% is generally recommended.[4]

  • Animal Handling and Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection: Using a sterile syringe and needle (e.g., 27-gauge), lift the abdominal skin and insert the needle at a shallow angle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.

  • Administration: Inject the calculated volume of the dosing solution. The injection volume should typically not exceed 10 mL/kg.

  • Monitoring: After administration, monitor the animal for any adverse effects, such as signs of distress, changes in behavior, or local irritation at the injection site.

  • Vehicle Control: It is crucial to include a control group of animals that receive the vehicle alone to account for any effects of the vehicle itself.[4]

Experimental Design and Workflow

A logical and systematic workflow is essential for establishing a reliable in vivo administration protocol for a novel compound.

experimental_workflow cluster_preformulation Pre-formulation cluster_in_vivo In Vivo Studies solubility Solubility Screening vehicle Vehicle Selection solubility->vehicle Identify suitable solvent/suspension dose_ranging Dose-Ranging & MTD vehicle->dose_ranging Prepare formulation pk_pd Pharmacokinetics (PK) / Pharmacodynamics (PD) dose_ranging->pk_pd Determine safe dose range efficacy Efficacy Studies pk_pd->efficacy Establish dose-exposure-response relationship

Caption: A streamlined workflow for developing an in vivo administration protocol.

Safety and Handling

Based on the Safety Data Sheet for a structurally related compound, 6-Chloro-N-methoxy-N-methylnicotinamide, it is prudent to handle this compound with caution.[8] The related compound is listed as causing skin and eye irritation.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Potential Mechanism of Action and Signaling Pathway

While the exact mechanism of this compound is unknown, its structural similarity to other nicotinamide derivatives suggests potential interactions with pathways regulated by NAD+. Furthermore, some nicotinamide derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[1]

signaling_pathway compound 5-Methoxy-N- phenylnicotinamide vegfr2 VEGFR-2 compound->vegfr2 Inhibition (?) pi3k PI3K vegfr2->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Angiogenesis mtor->proliferation

Caption: A hypothetical signaling pathway based on related nicotinamide derivatives.

This proposed pathway provides a starting point for designing pharmacodynamic studies to investigate the biological effects of this compound in vivo.

Conclusion

The successful in vivo administration of this compound relies on a systematic and data-driven approach. By carefully characterizing its solubility, selecting an appropriate vehicle, and conducting well-designed dose-ranging and pharmacokinetic studies, researchers can establish a robust protocol that will yield reliable and reproducible results. This foundational work is essential for elucidating the therapeutic potential of this novel compound.

References

  • In vivo deposition of poorly soluble drugs - PubMed. (2024, June 6). Retrieved from [Link]

  • Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC. (n.d.). Retrieved from [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - MDPI. (n.d.). Retrieved from [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation - Publishing at the Library. (2018, March 13). Retrieved from [Link]

  • Vehicle selection for nonclinical oral safety studies - PubMed. (n.d.). Retrieved from [Link]

  • 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE - SWGDrug. (2005, June 20). Retrieved from [Link]

  • A fatal poisoning with 5-methoxy-N,N-diisopropyltryptamine, Foxy - PubMed. (n.d.). Retrieved from [Link]

  • Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed. (2025, August 21). Retrieved from [Link]

  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed. (2024, October 31). Retrieved from [Link]

  • Solubility of C16 in vehicles suitable for in vivo evaluation - ResearchGate. (n.d.). Retrieved from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.). Retrieved from [Link]

  • Intravenous administration of poorly soluble new drug entities in early drug discovery: The potential impact of formulation on pharmacokinetic parameters | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Vehicle selection for nonclinical oral safety studies - ResearchGate. (2025, August 6). Retrieved from [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. (2014, July 10). Retrieved from [Link]

  • 5-Methoxy-n-methyl-n-isopropyltryptamine | C15H22N2O | CID 11601231 - PubChem. (n.d.). Retrieved from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.). Retrieved from [Link]

  • Vehicles for Animal Studies - Gad Consulting Services. (n.d.). Retrieved from [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021, September 30). Retrieved from [Link]

  • A fatal poisoning with 5-methoxy-N,N-diisopropyltryptamine, Foxy | Request PDF. (2025, August 6). Retrieved from [Link]

Sources

Application Note & Protocol: A Framework for Developing Quantitative Assays for 5-Methoxy-N-phenylnicotinamide and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The metabolic fate of a new chemical entity (NCE) is a cornerstone of drug development, directly influencing its efficacy, safety, and pharmacokinetic profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro assays to identify and quantify metabolites of 5-Methoxy-N-phenylnicotinamide. We will detail a strategic approach, beginning with the prediction of metabolic pathways and culminating in a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocols herein are designed to be self-validating, incorporating key principles of scientific integrity and referencing authoritative industry standards.

Introduction: The Critical Role of Metabolite Assessment

This compound, a nicotinamide derivative, holds therapeutic potential. However, its journey through preclinical and clinical development necessitates a thorough understanding of its biotransformation. Metabolic processes can significantly alter the parent compound, leading to the formation of active, inactive, or potentially reactive metabolites.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear guidelines on the safety testing of drug metabolites.[1][2] A critical threshold is when a human metabolite accounts for greater than 10% of the total drug-related exposure at steady state.[3] Such "disproportionate" metabolites, especially those found at higher concentrations in humans than in preclinical toxicology species, require dedicated safety assessments.[4][5] Therefore, developing sensitive and specific assays to detect and quantify these metabolites early in development is not just a scientific imperative but a crucial step to de-risk the program and prevent costly delays.[3]

This guide will focus on leveraging in vitro systems, specifically human liver microsomes, as a primary tool for initial metabolite discovery.[6] These subcellular fractions are enriched in key Phase I (e.g., Cytochrome P450s) and some Phase II (e.g., UDP-glucuronosyltransferases) enzymes, providing a reliable and reproducible model of hepatic metabolism.[7]

Predicted Metabolic Pathways of this compound

Based on the structure of this compound, which features a methoxy group, an aromatic ring, and an amide linkage, we can predict several key metabolic transformations. This predictive step is fundamental to designing our analytical strategy.

  • Phase I Metabolism (Functionalization): Primarily mediated by Cytochrome P450 (CYP) enzymes, these reactions introduce or expose functional groups.[8][9]

    • O-Demethylation: The methoxy group is a prime target for CYP-mediated O-demethylation, yielding a phenolic metabolite (5-Hydroxy-N-phenylnicotinamide). This is a common pathway for methoxylated aromatic compounds.[10]

    • Aromatic Hydroxylation: CYPs can hydroxylate the phenyl ring, typically at the para position, creating another phenolic metabolite.

    • N-Dealkylation/Amide Hydrolysis: While generally less common for aromatic amides, hydrolysis of the amide bond could occur, yielding 5-methoxynicotinic acid and aniline.[11]

  • Phase II Metabolism (Conjugation): The newly formed functional groups (primarily hydroxyls) are then susceptible to conjugation, which increases water solubility and facilitates excretion.[12]

    • Glucuronidation: UDP-glucuronosyltransferases (UGTs) will likely conjugate the phenolic metabolites with glucuronic acid.[13][14]

    • Sulfation: Sulfotransferases (SULTs) can add a sulfonate group to the phenolic metabolites, another major pathway for detoxification.[15][16]

The following diagram illustrates these predicted biotransformation routes.

Metabolic Pathway cluster_phase1 Phase I (CYP450) cluster_phase2 Phase II (UGT, SULT) Parent This compound Metabolite_OH_Py 5-Hydroxy-N-phenylnicotinamide Parent->Metabolite_OH_Py O-Demethylation Metabolite_OH_Ph 5-Methoxy-N-(hydroxyphenyl)nicotinamide Parent->Metabolite_OH_Ph Aromatic Hydroxylation Metabolite_Glucuronide Hydroxy-Metabolite Glucuronide Metabolite_OH_Py->Metabolite_Glucuronide Glucuronidation Metabolite_Sulfate Hydroxy-Metabolite Sulfate Metabolite_OH_Py->Metabolite_Sulfate Sulfation Metabolite_OH_Ph->Metabolite_Glucuronide Metabolite_OH_Ph->Metabolite_Sulfate

Caption: Predicted Phase I and Phase II metabolic pathways for this compound.

Experimental Design & Workflow

Our strategy is a multi-step process designed for the systematic identification and subsequent quantification of metabolites.

Experimental Workflow A Step 1: In Vitro Incubation (Human Liver Microsomes) B Step 2: Sample Quenching & Protein Precipitation A->B C Step 3: LC-MS/MS Analysis (Metabolite Discovery) B->C D Step 4: Data Processing (Metabolite Identification) C->D E Step 5: Method Development (Quantitative Assay) D->E F Step 6: Assay Validation (ICH Guidelines) E->F

Caption: High-level workflow for metabolite assay development.

Detailed Protocols

Protocol: In Vitro Metabolite Generation using Human Liver Microsomes

This protocol describes how to generate metabolites of this compound using a well-established in vitro system.[17][18]

Rationale: Human liver microsomes (HLMs) provide a concentrated source of Phase I and some Phase II enzymes, making them ideal for initial metabolic stability and metabolite identification studies.[6][7] The inclusion of a comprehensive set of cofactors ensures that major metabolic pathways are active.

Materials:

  • This compound (Test Article)

  • Pooled Human Liver Microsomes (HLMs), commercially available

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Acetonitrile (ACN), ice-cold, containing an appropriate internal standard (e.g., a structurally similar, stable-isotope labeled compound)

  • 96-well incubation plates

  • Thermomixer or shaking water bath set to 37°C

  • Centrifuge capable of handling 96-well plates

Procedure:

  • Prepare Master Mixes: On ice, prepare two master mixes.

    • Cofactor-Free Master Mix: For every planned reaction, combine buffer, HLMs (final concentration ~0.5 mg/mL), and the Test Article (final concentration ~1-10 µM).

    • Complete Cofactor Master Mix: Prepare a concentrated stock of the NADPH regenerating system, UDPGA (final concentration ~2 mM), and PAPS (final concentration ~0.1 mM) in buffer.

  • Pre-incubation:

    • Aliquot the Cofactor-Free Master Mix into the 96-well plate.

    • Include negative controls:

      • No Test Article: Master mix without the drug to check for interfering peaks.

      • No Cofactors (T=final): A reaction that will run the full time but without the addition of the cofactor mix.

      • Heat-inactivated HLMs: Pre-heat microsomes at 45°C for 30 minutes before adding to a reaction to confirm enzymatic activity.[7]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to bring the mixture to temperature.[7]

  • Initiate Reaction:

    • Start the enzymatic reaction by adding the Complete Cofactor Master Mix to each well (except the 'No Cofactors' control). The T=0 time point is quenched immediately after this addition.

  • Time-Course Incubation:

    • Incubate the plate at 37°C with shaking (~100 rpm).

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reactions.

  • Reaction Quenching:

    • To stop a reaction, add 3-5 volumes of ice-cold acetonitrile containing the internal standard to the corresponding well.[17] This immediately denatures the enzymes and precipitates the proteins.

  • Sample Preparation for Analysis:

    • Seal the plate and vortex thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol: LC-MS/MS Method for Metabolite Identification & Quantification

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for metabolite analysis due to its exceptional sensitivity and selectivity.[19] A high-resolution mass spectrometer (like a Q-TOF) is ideal for initial discovery to obtain accurate mass measurements of unknown metabolites. A triple quadrupole (QqQ) instrument is preferred for developing a highly sensitive and specific quantitative assay.

Instrumentation & Columns:

  • Liquid Chromatograph: A UHPLC system capable of binary gradient elution.

  • Mass Spectrometer:

    • For Discovery: Q-TOF or Orbitrap for high-resolution accurate mass (HRAM) data.

    • For Quantification: Triple Quadrupole (QqQ) for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Analytical Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size) is a good starting point.[20]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • LC Gradient Development:

    • Develop a gradient that effectively separates the parent compound from its more polar metabolites. A typical starting gradient might be:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: Hold at 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-12 min: Hold at 5% B (re-equilibration)

  • MS Method for Discovery (HRAM):

    • Perform a full scan MS analysis to detect all ions.

    • Use data-dependent acquisition (DDA) or information-dependent acquisition (IDA) to trigger fragmentation (MS/MS) of the most intense ions in each scan.

    • This will provide fragmentation patterns for both the parent drug and potential metabolites.

  • MS Method for Quantification (MRM on QqQ):

    • Tune the Parent Compound: Infuse a standard solution of this compound to determine its precursor ion ([M+H]⁺) and optimize fragmentation to find the most intense and stable product ions.

    • Predict and Find Metabolite Transitions: Based on the predicted metabolic transformations, calculate the expected m/z values for the metabolites.

      • Hydroxylation: +16 Da

      • O-Demethylation: -14 Da (loss of CH₂)

      • Glucuronidation: +176 Da

      • Sulfation: +80 Da

    • Search for these predicted masses in the discovery data. Once confirmed, optimize the MRM transitions (precursor ion -> product ion) for each identified metabolite.

  • Data Analysis:

    • Discovery: Use metabolite identification software to compare samples from T=0 and later time points. The software can search for expected mass shifts and common fragmentation patterns to putatively identify metabolites.

    • Quantification: Integrate the peak areas of the MRM transitions for the parent drug and each metabolite. Calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against a standard curve to determine concentration or use the disappearance of the parent compound over time to calculate metabolic stability (half-life, intrinsic clearance).[21]

Data Presentation & Interpretation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Example LC-MS/MS MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound Calculated Determined Optimized
Internal Standard Known Known Optimized
M1: 5-Hydroxy-N-phenylnicotinamide Calculated Determined Optimized
M2: Hydroxyphenyl Metabolite Calculated Determined Optimized

| M3: Glucuronide Conjugate | Calculated | Determined | Optimized |

Table 2: Metabolic Stability of this compound in HLMs

Time (min) % Parent Remaining
0 100
5 Measured
15 Measured
30 Measured
60 Measured
Calculated t½ (min) Calculated

| Calculated CLint (µL/min/mg) | Calculated |

Note: The half-life (t½) is calculated from the slope of the natural log of '% Parent Remaining' versus time. Intrinsic clearance (CLint) can then be derived from the half-life.[21]

Conclusion and Future Steps

This application note provides a robust and scientifically grounded framework for the initial characterization of this compound metabolites. By following these protocols, researchers can reliably generate, identify, and quantify key metabolites in an in vitro human liver microsome system.

The data generated from these assays are foundational for several critical next steps in drug development:

  • Cross-species Comparison: Perform the same assays using liver microsomes from toxicology species (e.g., rat, dog) to determine if the human metabolic profile is adequately covered.

  • Reaction Phenotyping: Use a panel of recombinant CYP enzymes to identify the specific isoforms responsible for the Phase I metabolism.

  • Quantitative Assay Validation: Once key metabolites are identified, the LC-MS/MS method should be fully validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and stability.

  • Progression to Hepatocytes: As a more complete model, cryopreserved human hepatocytes can be used to confirm the metabolic pathways and assess the interplay between Phase I and Phase II enzymes in an intact cellular system.[21][22]

By systematically addressing the metabolic profile of this compound, development teams can make informed decisions, ensure regulatory compliance, and ultimately enhance the safety and success of their therapeutic candidate.

References

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. Retrieved from [Link]

  • Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Federal Register. Retrieved from [Link]

  • Regulatory Affairs Professionals Society (RAPS). (2016). FDA Revises Guidance on Safety Testing of Drug Metabolites. RAPS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2016). Safety Testing of Drug Metabolites. FDA. Retrieved from [Link]

  • PubMed. (2024). Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs). National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health. (2015). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. NIH. Retrieved from [Link]

  • National Institutes of Health. (2015). Design and Interpretation of Human Sulfotransferase 1A1 Assays. NIH. Retrieved from [Link]

  • National Institutes of Health. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. NIH. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. BioAgilytix. Retrieved from [Link]

  • MDPI. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. MDPI. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. Retrieved from [Link]

  • PubMed. (2015). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2006). In Vivo Metabolism of 5-Methoxy-N,N-diisopropyltryptamine in Rat. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2024). Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs). ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2022). Identification and Validation of Nicotinamide Metabolism-Related Gene Signatures as a Novel Prognostic Model for Hepatocellular Carcinoma. NIH. Retrieved from [Link]

  • National Institutes of Health. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. NIH. Retrieved from [Link]

  • ResearchGate. (2010). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. ResearchGate. Retrieved from [Link]

  • Oxford Academic. (2005). Human Sulfotransferases and Their Role in Chemical Metabolism. Oxford University Press. Retrieved from [Link]

  • MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI. Retrieved from [Link]

  • National Institutes of Health. (2025). A nicotinamide metabolism-related gene signature for predicting immunotherapy response and prognosis in lung adenocarcinoma patients. NIH. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) LC/MS: AN ESSENTIAL TOOL IN DRUG DEVELOPMENT. ResearchGate. Retrieved from [Link]

  • PubMed. (2015). Psychedelic 5-methoxy-N,N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological actions. National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Cytochrome P450 Metabolism. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • SEKISUI XenoTech. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. SEKISUI XenoTech. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore. Retrieved from [Link]

  • ResearchGate. (2013). Metabolism of N-methyl-amide by cytochrome P450s. ResearchGate. Retrieved from [Link]

  • PubMed. (2010). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. National Library of Medicine. Retrieved from [Link]

  • YouTube. (2023). Role of Sulfotransferases in Drug Metabolism and Potential for Drug Drug Interactions. SEKISUI XenoTech. Retrieved from [Link]

  • Molecular Metabolism. (2019). A reduced form of nicotinamide riboside defines a new path for NAD+ biosynthesis and acts as an orally bioavailable NAD+ precursor. Molecular Metabolism. Retrieved from [Link]

  • ResearchGate. (2010). Effects of MAOI and CYP2D6 Status on 5-Methoxy-N,N-dimethyltryptamine Metabolism and Pharmacokinetics. ResearchGate. Retrieved from [Link]

  • MDPI. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. MDPI. Retrieved from [Link]

  • MDPI. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Retrieved from [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Retrieved from [Link]

  • ResearchGate. (2014). In vitro test methods for metabolite identification: A review. ResearchGate. Retrieved from [Link]

  • PubMed. (2017). Proposal of 5-methoxy-N-methyl-N-isopropyltryptamine consumption biomarkers through identification of in vivo metabolites from mice. National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health. (2017). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. NIH. Retrieved from [Link]

  • YouTube. (2023). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. SEKISUI XenoTech. Retrieved from [Link]

  • PubMed. (2023). Comprehensive analysis of nicotinamide metabolism-related signature for predicting prognosis and immunotherapy response in breast cancer. National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. NIH. Retrieved from [Link]

  • National Institutes of Health. (2016). Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation. NIH. Retrieved from [Link]

Sources

Application Notes and Protocols in Neuroscience Research: A Guide to 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and Nicotinamide-Based Sirtuin Modulators

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on the Topic: The compound "5-Methoxy-N-phenylnicotinamide" as queried does not correspond to a well-documented substance in the scientific literature. It appears to be a composite of two distinct classes of neurologically active molecules: tryptamine derivatives (like 5-Methoxy-N,N-dimethyltryptamine) and nicotinamide derivatives. Given the distinct and significant roles of these two molecular families in neuroscience, this guide has been structured to provide comprehensive application notes and protocols for both, addressing the likely underlying interests of the researcher.

This document is divided into two main parts:

  • Part 1 focuses on 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) , a potent psychedelic with emerging therapeutic potential for psychiatric disorders.

  • Part 2 details the application of Nicotinamide Derivatives as Sirtuin Modulators , a class of compounds being investigated for their neuroprotective effects in age-related neurodegenerative diseases.

Part 1: 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) in Psychiatric Neuroscience Research

Background and Significance

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a naturally occurring psychedelic tryptamine found in various plants and, most notably, in the venom of the Incilius alvarius toad.[1] It is recognized for its potent and short-acting psychoactive effects.[2] In recent years, there has been a significant resurgence of interest in its therapeutic potential. Observational studies and early clinical research suggest that a single administration of 5-MeO-DMT may lead to rapid and sustained reductions in symptoms of depression, anxiety, and stress.[3][4][5] This has positioned 5-MeO-DMT as a promising candidate for the development of novel, fast-acting antidepressants and anxiolytics.

Mechanism of Action

The primary pharmacological action of 5-MeO-DMT is its agonist activity at serotonin (5-HT) receptors. It exhibits a high affinity for the 5-HT1A receptor and also acts as an agonist at the 5-HT2A receptor.[3][4] The activation of these receptors, particularly in key brain circuits involved in mood and cognition, is believed to underpin its profound psychological and potential therapeutic effects. Beyond its direct receptor agonism, 5-MeO-DMT has been shown to modulate inflammatory processes, potentially by inhibiting the secretion of pro-inflammatory cytokines like IL-6 and TNF-α, which may also contribute to its effects on mental health.[3]

5-MeO-DMT Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular 5-MeO-DMT 5-MeO-DMT 5-HT1A_Receptor 5-HT1A_Receptor 5-MeO-DMT->5-HT1A_Receptor Agonist 5-HT2A_Receptor 5-HT2A_Receptor 5-MeO-DMT->5-HT2A_Receptor Agonist G_Protein_Activation G_Protein_Activation 5-HT1A_Receptor->G_Protein_Activation 5-HT2A_Receptor->G_Protein_Activation Downstream_Signaling Downstream Signaling (e.g., cAMP, PLC) G_Protein_Activation->Downstream_Signaling Neuroplasticity Modulation of Neuroplasticity Downstream_Signaling->Neuroplasticity Anti_inflammatory Anti-inflammatory Effects Downstream_Signaling->Anti_inflammatory

Figure 1: Simplified signaling pathway of 5-MeO-DMT.

In Vitro Applications and Protocols

This protocol is adapted from studies examining the effect of psychedelics on molecular markers associated with addiction and stress in vitro.[6]

Objective: To determine the effect of 5-MeO-DMT on cocaine-induced molecular changes in primary embryonic hippocampal neurons.

Materials:

  • Primary embryonic hippocampal neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Cocaine hydrochloride solution

  • 5-MeO-DMT solution

  • Reagents for immunocytochemistry (e.g., antibodies against FosB, DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate primary embryonic hippocampal neurons at an appropriate density and culture for 10-14 days to allow for maturation.

  • Treatment:

    • Treat a subset of cultures with cocaine (e.g., 10 µM) for 24 hours to induce molecular adaptations.

    • Following the cocaine pre-treatment, treat the cells with 5-MeO-DMT (e.g., 1 µM) for 1 hour. Include control groups (vehicle, cocaine only, 5-MeO-DMT only).

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 5% normal goat serum.

    • Incubate with primary antibody against FosB overnight at 4°C.

    • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear accumulation of FosB in response to the different treatments. A reduction in cocaine-induced FosB accumulation by 5-MeO-DMT would suggest a reversal of this molecular adaptation.[6]

In Vivo Applications and Protocols

The choice of administration route and dose is critical for achieving desired pharmacological effects while minimizing stress to the animal.

Objective: To administer 5-MeO-DMT to rodents for behavioral and molecular studies.

Materials:

  • 5-MeO-DMT hydrochloride or succinate salt[1]

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Syringes and needles (e.g., 27-gauge)

  • Animal scale

Procedure (Intraperitoneal - i.p. - Injection):

  • Preparation: Dissolve 5-MeO-DMT in sterile saline to the desired stock concentration. Ensure complete dissolution.

  • Dosing: Weigh the animal immediately before injection to calculate the precise volume needed. Doses in rats for molecular studies have been in the range of 3 mg/kg.[6] For stimulus control studies in mice, doses around 0.3 mg/kg (subcutaneous) have been effective.[7]

  • Injection:

    • Gently restrain the mouse or rat.

    • Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the solution smoothly and withdraw the needle.

  • Monitoring: Observe the animal for any immediate adverse reactions and for the onset of behavioral effects (e.g., changes in locomotor activity).[2]

Parameter Mouse Rat Reference(s)
Route of Administration Subcutaneous (s.c.), Intraperitoneal (i.p.)Intraperitoneal (i.p.)[6][7]
Typical Dose Range 0.1 - 0.3 mg/kg (s.c.) for stimulus control3 mg/kg (i.p.) for molecular studies[6][7]
Vehicle Sterile SalineSterile Saline[6]
Pre-treatment Time 15 minutes before behavioral testingVaries based on experimental endpoint[7]

Table 1: Example Dosing Regimens for 5-MeO-DMT in Rodents.

In Vivo Experimental Workflow A Animal Model Selection (e.g., Isolation Rearing for Stress) B Acclimation and Baseline Behavioral Testing A->B C 5-MeO-DMT Administration (Single Dose, 3 mg/kg i.p.) B->C D Post-Treatment Behavioral Assessment (e.g., Open Field, Novel Object Recognition) C->D E Tissue Collection (Hippocampus, Prefrontal Cortex) D->E F Molecular Analysis (e.g., Western Blot, qPCR) E->F

Figure 2: Workflow for an in vivo study of 5-MeO-DMT.

This test assesses locomotor activity and anxiety-like behavior in a novel environment.[6]

Objective: To evaluate the effect of 5-MeO-DMT on anxiety-like behavior in a rodent model of environmental stress (e.g., isolation rearing).

Materials:

  • Open field arena (e.g., 40x40 cm, with walls)

  • Video tracking software

  • 70% ethanol for cleaning

Procedure:

  • Habituation: Habituate the animals to the testing room for at least 1 hour before the test.

  • Administration: Administer 5-MeO-DMT or vehicle according to Protocol 1.4.1.

  • Testing:

    • At the appropriate time post-injection, gently place the animal in the center of the open field arena.

    • Record the animal's activity for 5-10 minutes.

    • Clean the arena thoroughly with 70% ethanol between animals to eliminate olfactory cues.

  • Analysis:

    • Use video tracking software to analyze key parameters:

      • Total distance traveled: A measure of general locomotor activity.

      • Time spent in the center zone: Anxiolytic-like effects are indicated by more time spent in the center.

      • Frequency of entries into the center zone: Another measure of anxiety-like behavior.

Part 2: Nicotinamide Derivatives as Sirtuin Modulators in Neurodegenerative Disease Research

Background and Significance

Sirtuins are a family of NAD⁺-dependent protein deacetylases that play crucial roles in cellular metabolism, stress resistance, and longevity.[8] In the central nervous system, sirtuins, particularly SIRT1, are implicated in neuroprotective pathways.[8][9] Dysregulation of sirtuin activity is linked to age-related neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[9] Consequently, small-molecule sirtuin-activating compounds (STACs), many of which are based on a nicotinamide-like scaffold, are being actively investigated as potential therapeutics to enhance neuronal resilience and combat neurodegeneration.[9][10]

Mechanism of Action

STACs typically do not bind to the active site of sirtuins directly. Instead, they are thought to function via an allosteric mechanism, binding to a site distinct from the catalytic core.[9] This binding induces a conformational change that enhances the enzyme's affinity for its acetylated protein substrate, thereby increasing its deacetylase activity. This process is critically dependent on the presence of the co-substrate NAD⁺, linking the neuroprotective activity of these compounds directly to the cell's metabolic state. Activated SIRT1 can then deacetylate a range of target proteins involved in neuroprotection, such as PGC-1α and FOXO transcription factors, leading to improved mitochondrial function, reduced oxidative stress, and enhanced DNA repair.

Sirtuin Activation Pathway cluster_0 Modulators cluster_1 Enzyme Complex cluster_2 Downstream Effects STAC Sirtuin-Activating Compound (STAC) SIRT1_Inactive SIRT1 (Inactive) STAC->SIRT1_Inactive Allosteric Binding NAD NAD+ SIRT1_Active SIRT1 (Active) NAD->SIRT1_Active SIRT1_Inactive->SIRT1_Active Conformational Change Deacetylated_Substrate Deacetylated Substrate SIRT1_Active->Deacetylated_Substrate Substrate Acetylated Substrate Substrate->SIRT1_Active Neuroprotection Neuroprotection (e.g., Mitochondrial Biogenesis, Stress Resistance) Deacetylated_Substrate->Neuroprotection Preclinical Efficacy Workflow A Select Animal Model (e.g., 5xFAD for Alzheimer's) B Baseline Cognitive/Motor Assessment (e.g., Morris Water Maze) A->B C Chronic Compound Administration (e.g., Daily Oral Gavage for 3 months) B->C D Interim and Final Behavioral Assessments C->D E Euthanasia and Tissue Collection (Brain) D->E F Histopathological & Biochemical Analysis (e.g., Aβ plaques, NAD+ levels, p-tau) E->F

Figure 4: Workflow for a preclinical efficacy study.

The selection of an appropriate animal model is paramount for testing the efficacy of neuroprotective compounds. [11][12]

  • Alzheimer's Disease (AD) Models:

    • Transgenic Models: These models, such as the 5xFAD or APPSL mouse, overexpress human genes with mutations linked to familial AD (e.g., APP, PSEN1). [11][13]They develop key pathological features like amyloid-β plaques and cognitive deficits, making them suitable for testing compounds aimed at these pathologies.

  • Parkinson's Disease (PD) Models:

    • Neurotoxin-Induced Models: These models use toxins that selectively destroy dopaminergic neurons. The most common are:

      • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): Administered systemically, it crosses the blood-brain barrier and is metabolized to the toxicant MPP⁺, which kills dopaminergic neurons in the substantia nigra. [14][15] * 6-OHDA (6-hydroxydopamine): Administered via stereotaxic injection directly into the brain, it creates a more localized lesion of the nigrostriatal pathway. [14] * Genetic Models: These models involve mutations in genes associated with familial PD, such as α-synuclein or LRRK2. [11]

References

  • A Method to Monitor the NAD + Metabolome—From Mechanistic to Clinical Applications. International Journal of Molecular Sciences. [Link]

  • NAD metabolites interfere with proliferation and functional properties of THP-1 cells. National Institutes of Health. [Link]

  • Development of a cell-based assay for measuring the NAD levels in polyphenol treated cells. DiVA portal. [Link]

  • Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. National Institutes of Health. [Link]

  • Researchers - Rodent MDA. AALAS. [Link]

  • Assays for NAD+-Dependent Reactions and NAD+ Metabolites. National Institutes of Health. [Link]

  • Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. National Institutes of Health. [Link]

  • Mitotherapy in Alzheimer's and Parkinson's diseases: A systematic review of preclinical studies. PubMed Central. [Link]

  • Catalysis and mechanistic insights on Sirtuin activation. PubMed Central. [Link]

  • Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5. PubMed Central. [Link]

  • Synthesis and Assay of SIRT1-Activating Compounds. PubMed Central. [Link]

  • In Vivo Animal Models. Scantox. [Link]

  • Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. PubMed Central. [Link]

  • Evaluating 5-Methoxy-N,N-Dimethyltryptamine as a Potential Treatment for Neuropsychiatric Disorders. Research Repository UCD. [Link]

  • The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT). PubMed Central. [Link]

  • Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. National Institutes of Health. [Link]

  • Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. PubMed. [Link]

  • Preclinical Validation of FTY720 and FTY720-Mitoxy in Mouse Models of Parkinsons Disease and Multiple System Atrophy (MSA): Evidence for Treating Lewy Body Disease Synucleinopathies Including MSA. ResearchGate. [Link]

  • Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches. PubMed Central. [Link]

  • Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives. MDPI. [Link]

  • Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. MDPI. [Link]

  • Activation and inhibition of sirtuins: From bench to bedside. I.R.I.S.. [Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PubMed Central. [Link]

  • Preclinical Parkinson's Disease Models for Non-Motor Symptoms: Research Recommendations from a Systematic Review. MDPI. [Link]

  • PRECLINICAL MODELS OF PARKINSON'S DISEASE: TOOLS FOR UNDERSTANDING AND ADVANCING NEUROPROTECTIVE STRATEGIES. WJPMR. [Link]

  • Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. National Institutes of Health. [Link]

  • The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). PubMed. [Link]

  • Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. PubMed Central. [Link]

  • Editorial: In vitro and in vivo models for neurodevelopmental disorders. PubMed Central. [Link]

  • A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin. ChemRxiv. [Link]

  • Proposal of 5-methoxy-N-methyl-N-isopropyltryptamine consumption biomarkers through identification of in vivo metabolites from mice. PubMed. [Link]

  • Stimulus control by 5methoxy-N,N-dimethyltryptamine in wild-type and CYP2D6-humanized mice. PubMed Central. [Link]

  • Studies on the in vitro and in vivo metabolism of the synthetic opioids U-51754, U-47931E, and methoxyacetylfentanyl using hyphenated high-resolution mass spectrometry. ResearchGate. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

  • Prospective examination of synthetic 5-methoxy-N,N-dimethyltryptamine inhalation: effects on salivary IL-6, cortisol levels, affect, and non-judgment. Maastricht University. [Link]

  • The cognitive effects of 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT) are associated with improvements in depression and anxiety conditions. ResearchGate. [Link]

  • In Vivo Metabolism of 5-Methoxy-N,N-diisopropyltryptamine in Rat. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Use of 5-Methoxy-N-phenylnicotinamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of 5-Methoxy-N-phenylnicotinamide as a putative chemical probe. Given the limited specific literature on this particular compound, this guide furnishes a foundational framework based on the well-established principles of chemical probe validation and the known biological roles of nicotinamide and its analogs. The protocols herein are designed as templates, requiring adaptation and rigorous validation by the end-user to ensure scientific validity. This guide will walk the user through the essential steps of probe characterization, in vitro and in vivo experimental design, and data interpretation, with a strong emphasis on scientific integrity and best practices.

Introduction: The Role of Chemical Probes and the Potential of this compound

Chemical probes are potent, selective, and well-characterized small molecules that are instrumental in dissecting complex biological processes.[1][2][3] They allow for the acute modulation of a protein's function within a cellular or organismal context, providing insights that are often complementary to genetic approaches like CRISPR or RNAi.[1] The ideal chemical probe possesses high potency against its intended target, a well-defined mechanism of action, and demonstrated target engagement in a relevant biological system.[2]

This compound belongs to the nicotinamide family of compounds. Nicotinamide and its derivatives are central to cellular metabolism, primarily as precursors for the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[4][5] NAD+ is a critical cofactor in redox reactions and a substrate for various enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38.[4] These enzymes are involved in a myriad of cellular processes such as DNA repair, gene expression, and calcium signaling.[4]

Given its structural similarity to nicotinamide, it is hypothesized that this compound may act as a modulator of enzymes involved in NAD+ biosynthesis or NAD+-dependent signaling pathways. However, it is crucial to experimentally validate its biological target(s) and mechanism of action before its use as a reliable chemical probe.

Potential Hypothesized Targets:

  • Nicotinamide Phosphoribosyltransferase (NAMPT): The rate-limiting enzyme in the NAD+ salvage pathway.[6]

  • Sirtuins: A class of NAD+-dependent deacetylases involved in gene regulation and metabolism.

  • Poly(ADP-ribose) Polymerases (PARPs): Enzymes involved in DNA repair and cell death.

  • CD38: An NADase that regulates intracellular NAD+ levels.[4]

The following sections provide a roadmap for the characterization and application of this compound as a novel chemical probe.

Characterization and Quality Control of this compound

Before initiating any biological experiments, it is imperative to confirm the identity, purity, and stability of the this compound sample. Using a poorly characterized compound can lead to irreproducible and misleading results.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1138443-84-1[7][8]
Molecular Formula C13H12N2O2[7][8]
Molecular Weight 228.25 g/mol [7][8]
Protocol 2.1: Verification of Identity and Purity
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the obtained spectra with the expected chemical shifts and coupling constants for the structure of this compound. The data should be consistent with the assigned structure and free of significant impurities.

  • Mass Spectrometry (MS):

    • Analyze the sample using a high-resolution mass spectrometer (e.g., LC-MS/MS or direct infusion ESI-MS).

    • Confirm the presence of the expected molecular ion peak corresponding to the molecular weight of this compound.

    • The fragmentation pattern should also be consistent with the compound's structure.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop an appropriate HPLC method to assess the purity of the compound.

    • A typical method would involve a C18 column with a gradient of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid.

    • The purity should ideally be >95%, as determined by the peak area at a suitable UV wavelength.

In Vitro Applications: A Step-by-Step Approach

Determining the Optimal Concentration Range

The first step in utilizing a new chemical probe in cell-based assays is to determine a suitable concentration range that is effective without causing overt toxicity.

Protocol 3.1.1: Cell Viability/Cytotoxicity Assay
  • Cell Seeding: Plate the cells of interest (e.g., HeLa, A549) in a 96-well plate at a density that will result in 60-70% confluency after 24 hours.[9]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture medium.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Plot the cell viability against the compound concentration to determine the concentration at which 50% of cell growth is inhibited (GI50) or the cytotoxic concentration 50 (CC50). For use as a chemical probe, concentrations should ideally be well below the cytotoxic level.

Target Engagement in a Cellular Context

Confirming that a chemical probe interacts with its intended target in living cells is a critical validation step.[10] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Protocol 3.2.1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture the desired cells to a high density. Treat the cells with this compound at a non-toxic concentration or a vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells and resuspend them in a suitable buffer. Lyse the cells by freeze-thaw cycles or other gentle methods.

  • Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Protein Precipitation: Centrifuge the samples to pellet the denatured and aggregated proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the levels of the putative target protein and a control protein (e.g., GAPDH) by Western blotting.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of this compound compared to the vehicle control indicates target engagement.

Assessing Downstream Biological Effects

Once target engagement is confirmed, the next step is to investigate the functional consequences of modulating the target's activity.

Protocol 3.3.1: Measurement of Cellular NAD+ Levels

Assuming this compound interacts with a component of the NAD+ metabolic pathway, measuring cellular NAD+ levels would be a relevant downstream assay.

  • Cell Treatment: Treat cells with this compound at various concentrations and time points.

  • Cell Lysis and Extraction: Lyse the cells and extract the NAD+ using an appropriate method (e.g., acid or base extraction).

  • NAD+ Quantification: Measure the NAD+ levels using a commercially available colorimetric or fluorometric NAD+/NADH assay kit.

  • Data Analysis: Normalize the NAD+ levels to the total protein concentration in each sample. Compare the NAD+ levels in the treated cells to the vehicle-treated control cells.

G cluster_workflow In Vitro Validation Workflow A 1. Probe Characterization (NMR, MS, HPLC) B 2. Determine Optimal Concentration (Cell Viability Assay) A->B C 3. Confirm Target Engagement (e.g., CETSA) B->C D 4. Assess Downstream Effects (e.g., NAD+ Levels) C->D E 5. In Vitro Proof-of-Concept D->E

Caption: A generalized workflow for the in vitro validation of a new chemical probe.

In Vivo Applications: A General Framework

The transition from in vitro to in vivo studies requires careful planning and consideration of pharmacokinetic and pharmacodynamic properties. The following is a general guide for initiating in vivo experiments.

Protocol 4.1: Rodent Dosing and Pharmacokinetic Study
  • Formulation: Develop a suitable vehicle for administering this compound. This may require solubility and stability testing in various pharmaceutically acceptable excipients.

  • Route of Administration: Choose an appropriate route of administration (e.g., intraperitoneal injection, oral gavage, intravenous injection) based on the compound's properties and the experimental goals.

  • Dose-Finding Study: Conduct a dose-escalation study in a small cohort of animals to determine the maximum tolerated dose (MTD).

  • Pharmacokinetic (PK) Analysis:

    • Administer a single dose of this compound to a cohort of rodents.

    • Collect blood samples at various time points post-administration.

    • Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

    • Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

  • Pharmacodynamic (PD) Analysis:

    • In parallel with the PK study, collect tissues of interest at different time points.

    • Measure a relevant biomarker of target engagement or downstream activity (e.g., NAD+ levels in the target tissue).

    • Correlate the PD effects with the compound's concentration in the plasma and target tissue.

Data Interpretation and Best Practices for Scientific Rigor

  • Use of Controls: Always include appropriate controls in your experiments.

    • Vehicle Control: To account for any effects of the solvent used to dissolve the chemical probe.

    • Positive Control: A known modulator of the pathway of interest to ensure the assay is working correctly.

  • Orthogonal Approaches: Whenever possible, use orthogonal methods to confirm your findings. For example, if this compound produces a specific phenotype, try to replicate that phenotype by genetically knocking down or knocking out the putative target protein.[2]

  • Beware of Off-Target Effects: All chemical probes have the potential for off-target effects, especially at higher concentrations.[11][12] It is crucial to be aware of this and to design experiments that can help to identify and control for such effects. Broader profiling against a panel of related targets (e.g., a kinase panel if the target is a kinase) can be very informative.[2]

G cluster_validation Chemical Probe Validation Logic Probe 5-Methoxy-N- phenylnicotinamide Target Hypothesized Target (e.g., NAMPT) Probe->Target Binds Phenotype Observed Phenotype (e.g., Altered NAD+) Probe->Phenotype Induces Off_Target Off-Target Effects Probe->Off_Target Potential for Target->Phenotype Causes Inactive_Analog Inactive Analog Inactive_Analog->Target Does NOT Bind Inactive_Analog->Phenotype Does NOT Induce Genetic_KO Genetic Knockout of Target Genetic_KO->Phenotype Replicates

Caption: A logic diagram illustrating the key relationships in validating a chemical probe.

Conclusion

This compound presents an opportunity to explore novel aspects of nicotinamide-related biology. However, its utility as a chemical probe is entirely dependent on rigorous and transparent validation. The application notes and protocols provided in this guide offer a comprehensive framework for researchers to embark on this validation process. By systematically characterizing the compound, confirming target engagement, and carefully designing in vitro and in vivo experiments with appropriate controls, the scientific community can confidently establish whether this compound is a valuable tool for dissecting the complexities of cellular signaling and metabolism.

References

  • How to use chemical probes. (n.d.). The Chemical Probes Portal. Retrieved January 19, 2026, from [Link]

  • Horsman, M. R., & Overgaard, J. (1996). Nicotinamide as a Repair Inhibitor in Vivo: Studies Using Single and Fractionated X-ray Doses in Mouse Skin and Kidneys. Radiation Research, 145(4), 419–431. [Link]

  • Chen, J., & Damian, D. L. (2021). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. International Journal of Molecular Sciences, 22(16), 8949. [Link]

  • NAD+, a Metabolic Currency, Repairs Alzheimer's Phenotypes in Mice. (2026, January 15). ALZFORUM. Retrieved January 19, 2026, from [Link]

  • Arrowsmith, C. H., & Workman, P. (2022). A conversation on using chemical probes to study protein function in cells and organisms. Nature Communications, 13(1), 3894. [Link]

  • Braidy, N., Berg, J., Clement, J., Khorshidi, F., Poljak, A., Jayasena, T., Grant, R., & Sachdev, P. (2019). Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. Antioxidants & Redox Signaling, 30(2), 251–294. [Link]

  • Pecoraro, M., De Luca, V., Vallone, V., & Viggiano, D. (2022). Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives. Nutrients, 14(19), 3926. [Link]

  • Best Practices for Chemical Probes. (2016, July 6). Alto Predict. Retrieved January 19, 2026, from [Link]

  • 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide. (n.d.). Amerigo Scientific. Retrieved January 19, 2026, from [Link]

  • Brandt, S. D., Martins, C. P., Freeman, S., Pulver, B., Christie, R., & Kjellgren, A. (2013). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 5(1), 25–35. [Link]

  • Examples of applications of chemical probes. Biologically active... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Lin, A., Giuliano, C. J., Sayles, N. M., Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • This compound. (n.d.). SINFOO. Retrieved January 19, 2026, from [Link]

  • This compound. (n.d.). ChemBK. Retrieved January 19, 2026, from [Link]

  • Antolin, A. A., & Workman, P. (2020). The era of high-quality chemical probes. Essays in Biochemistry, 64(3), 431–442. [Link]

  • Harvey, J. A., & Romano, A. G. (2004). An examination of the effects of 5-Methoxy-n, n-di(ISO)propyltryptamine hydrochloride (Foxy) on cognitive development in rats. Pharmacology, Biochemistry and Behavior, 77(3), 569–576. [Link]

  • Brandt, S. D., Martins, C. P., Freeman, S., Pulver, B., Christie, R., & Kjellgren, A. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 5(1), 25-35.
  • Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. Retrieved January 19, 2026, from [Link]

  • Terstiege, I., & Lüscher, B. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Future Medicinal Chemistry, 3(8), 991–1011. [Link]

  • Li, F., et al. (2019). Discovery of a chemical probe for PRDM9. Nature Communications, 10(1), 5704. [Link]

  • Koehler, A. N. (2015). Chemical probes and drug leads from advances in synthetic planning and methodology. Current Opinion in Chemical Biology, 26, 56–65. [Link]

  • Szewczyk, M. M., et al. (2023). Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. Nature Communications, 14(1), 3168. [Link]

  • Reams, R. R., et al. (2025). Off-target effects of the NADPH oxidase inhibitor mitoapocynin-encapsulated nanoparticles and free-drug oral treatment in a rat DFP model of neurotoxicity. Toxicology and Applied Pharmacology, 494, 117078. [Link]

  • 5-Methoxytryptamine. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. [Link]

  • Szabo, A., et al. (2014). Psychedelic N,N-Dimethyltryptamine and 5-Methoxy-N,N-Dimethyltryptamine Modulate Innate and Adaptive Inflammatory Responses through the Sigma-1 Receptor of Human Monocyte-Derived Dendritic Cells. PLoS ONE, 9(8), e106533. [Link]

  • Shen, H. W., et al. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659–666. [Link]

  • Kuypers, K. P. C., et al. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Neurochemistry, 162(2), 128-146. [Link]

  • Grifell, M., et al. (2017). Proposal of 5-methoxy-N-methyl-N-isopropyltryptamine consumption biomarkers through identification of in vivo metabolites from mice. Forensic Toxicology, 35(2), 333–343. [Link]

  • Evaluating 5-Methoxy-N,N-Dimethyltryptamine as a Potential Treatment for Neuropsychiatric Disorders. (2022, June 30). Research Repository UCD. Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Methoxy-N-phenylnicotinamide Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Methoxy-N-phenylnicotinamide. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve reaction outcomes. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to address the specific challenges of this amide bond formation.

The synthesis of this compound, an amide, typically involves the coupling of 5-methoxynicotinic acid and aniline. The primary challenge in this process, as with most amidations, is the efficient activation of the carboxylic acid to facilitate nucleophilic attack by the amine. This guide explores the two most common synthetic pathways and provides solutions to problems that can arise in each.

Core Synthesis Strategies

The formation of the amide bond between 5-methoxynicotinic acid and aniline can be approached via two principal routes, each with distinct advantages and potential pitfalls.

Synthesis_Pathways cluster_0 Route 1: Acid Chloride Formation cluster_1 Route 2: Direct Coupling Reactants 5-Methoxynicotinic Acid + Aniline AcidChloride Activation with SOCl₂ or (COCl)₂ Reactants->AcidChloride CouplingAgent One-Pot Reaction with Coupling Agent (e.g., EDC, HATU) Reactants->CouplingAgent Intermediate1 5-Methoxynicotinoyl Chloride (Intermediate) AcidChloride->Intermediate1 Step 1a Coupling1 Reaction with Aniline + Base (e.g., Et₃N) Intermediate1->Coupling1 Step 1b Product This compound Coupling1->Product CouplingAgent->Product

Caption: Primary synthetic routes to this compound.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is critically low or I've isolated no product. What are the primary causes?

Low or no product formation is the most frequent issue and typically points to one of three areas: inefficient carboxylic acid activation, deactivation of the amine, or suboptimal reaction conditions.[1]

  • A. Inefficient Carboxylic Acid Activation: The carboxyl group of 5-methoxynicotinic acid is not electrophilic enough to react directly with aniline. It must first be converted into a more reactive species.

    • If using the Acid Chloride Route: Incomplete conversion to 5-methoxynicotinoyl chloride is a common culprit. This can happen if the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is old or if the reaction time/temperature is insufficient.[2] Furthermore, any residual moisture will quench the chlorinating agent.

    • If using a Coupling Agent: The chosen reagent may not be potent enough, or it may have degraded upon storage. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are convenient but can be sensitive to moisture.[3]

  • B. Low Nucleophilicity of the Amine: Aniline's lone pair of electrons must be available to attack the activated acid.

    • Protonation: The most common cause of amine deactivation is protonation. In the acid chloride route, HCl is generated as a byproduct, which will protonate any available amine (either aniline or the pyridine nitrogen), rendering it non-nucleophilic.[2] In direct coupling methods, an acid-base reaction between the carboxylic acid and aniline can also occur before coupling is initiated.[1] This is why a non-nucleophilic base is essential.

    • Electronic Effects: While aniline itself is a good nucleophile, derivatives with strong electron-withdrawing groups can be significantly less reactive.

  • C. Suboptimal Reaction Conditions:

    • Presence of Water: Moisture is detrimental. Water will hydrolyze the highly reactive acid chloride intermediate or the activated ester formed by coupling agents, reverting them to the unreactive carboxylic acid.[1] Using anhydrous solvents and reagents under an inert atmosphere (like nitrogen or argon) is critical.

    • Incorrect Temperature: Acid chloride formation often requires heating (reflux in SOCl₂).[4][5] Conversely, the coupling step is often performed at 0 °C and allowed to warm to room temperature to control the reaction rate and minimize side reactions.[6]

Q2: I'm observing significant impurity formation. How can I minimize side reactions?

Impurity profiles often provide clues to procedural flaws. The most common byproducts are related to stoichiometry, moisture, and temperature.

  • A. Di-acylation of Aniline: If a large excess of the activated 5-methoxynicotinoyl species is used, a second molecule can react with the newly formed amide nitrogen, leading to a di-acylated byproduct.[7]

    • Solution: Use a controlled stoichiometry, typically with a slight excess of the acid component (1.1-1.2 equivalents). Slow, dropwise addition of the activated acid or aniline to the reaction mixture can also help maintain a low instantaneous concentration of one reactant, minimizing this side reaction.

  • B. Unreacted Starting Materials: This is a direct consequence of the issues described in Q1 (poor activation, moisture, amine protonation).

  • C. Hydrolysis Product (5-methoxynicotinic acid): Seeing a large amount of your starting acid in the final workup is a clear sign that your activated intermediate was hydrolyzed by water before it could react with aniline.

    • Solution: Rigorously dry all glassware, use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves), and maintain an inert atmosphere.

Q3: How do I choose the optimal synthetic route: Acid Chloride or Coupling Agent?

The choice between these two routes depends on scale, cost, available equipment, and the sensitivity of the substrates.

FeatureRoute 1: Acid ChlorideRoute 2: Coupling Agent
Cost & Scale Lower reagent cost (SOCl₂, oxalyl chloride). Well-suited for large-scale synthesis.[3]Higher reagent cost (HATU, T3P, etc.). More common in lab-scale and discovery chemistry.[3]
Reaction Conditions Can be harsh (e.g., reflux in SOCl₂), generating corrosive HCl gas.[8] Requires careful handling and ventilation.Generally mild (often room temperature), one-pot procedures.[1]
Workup/Purification Simpler purification; byproducts (SO₂, HCl) are volatile. Excess SOCl₂ is removed by distillation.[6]Can be more complex. Byproducts from coupling agents (e.g., DCU from DCC, HOBt) must be removed, often via filtration or chromatography.[9]
Efficiency Highly effective for robust substrates. The acid chloride is a very potent acylating agent.Very high efficiency and broad scope, especially for difficult or sterically hindered couplings.[10][11]
Best For Large-scale, cost-sensitive production where substrates are stable to heat and acid.Small-scale synthesis, rapid library generation, and when using sensitive or precious starting materials.

Part 2: In-Depth Protocols & Methodologies

The following are detailed, self-validating protocols for each primary synthetic route.

Protocol 1: Synthesis via 5-Methoxynicotinoyl Chloride Intermediate

This two-step protocol prioritizes cost-effectiveness and is suitable for larger scales.

Step 1a: Preparation of 5-Methoxynicotinoyl Chloride

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂). Ensure all glassware is flame-dried or oven-dried.

  • Reagents: Add 5-methoxynicotinic acid (1.0 eq) to the flask. Add thionyl chloride (SOCl₂, ~3.0-5.0 eq) dropwise.[4][6] A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-3 hours.[5][6] The reaction is complete when the solid acid has dissolved and gas evolution ceases.

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation). The resulting crystalline or oily residue is 5-methoxynicotinoyl chloride hydrochloride, which can be used directly in the next step.[4][12]

Step 1b: Amide Bond Formation

  • Setup: In a separate, dry round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 2.2 eq) or DIPEA in an anhydrous solvent like Dichloromethane (DCM) or THF.[6] Cool the flask to 0 °C in an ice bath. Rationale: One equivalent of base is needed to neutralize the HCl byproduct from the acylation, and a second equivalent is needed to free the pyridine nitrogen of the nicotinoyl chloride hydrochloride.

  • Addition: Dissolve the crude 5-methoxynicotinoyl chloride from Step 1a in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring aniline solution at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 3-12 hours. Monitor the reaction progress using TLC or LC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1][4]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis via Direct Coupling Agent (EDC/HOBt)

This one-pot protocol is milder and often more convenient for lab-scale synthesis.

  • Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 5-methoxynicotinic acid (1.1 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and anhydrous DMF or DCM. Stir until all solids dissolve.

  • Activation: Add EDC·HCl (1.2 eq) to the solution and stir at room temperature for 30-60 minutes. This pre-activation step forms the HOBt active ester.

  • Coupling: Add aniline (1.0 eq) to the mixture, followed by a non-nucleophilic base like DIPEA (2.0-3.0 eq).

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1 (Step 4 and 5). The aqueous workup will help remove the urea byproduct from EDC and excess HOBt.

Part 3: Mechanistic Insights

Understanding the mechanism helps in troubleshooting. The activation of the carboxylic acid is the key step. Below is the accepted mechanism for activation using the EDC/HOBt coupling system.

EDC_HOBt_Mechanism Acid R-COOH (5-Methoxynicotinic Acid) O_Acyl O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acyl + EDC EDC EDC HOBt_Ester HOBt Active Ester (Less prone to side reactions) O_Acyl->HOBt_Ester + HOBt - Urea Urea EDC Byproduct (Urea) HOBt HOBt Product R-CONH-R' (Amide Product) HOBt_Ester->Product + Aniline - HOBt Amine R'-NH₂ (Aniline)

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

The initial reaction of the carboxylic acid with EDC forms a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions. HOBt acts as an acyl transfer catalyst, trapping the intermediate to form a more stable HOBt active ester, which then cleanly reacts with the amine to form the desired amide.[1]

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • A green chemistry perspective on catalytic amide bond formation. ResearchGate. [Link]

  • Synthesis of Nicotinoyl chloride. PrepChem.com. [Link]

  • Ishihara, K. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI. [Link]

  • Synthesis of nicotinoyl chloride hydrochloride. PrepChem.com. [Link]

  • AL-Abodi, A. K. A., et al. (2011). Synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Iraqi Journal of Science. [Link]

  • Nicotinic acid derivatives and process for the preparation thereof.
  • Why did my amide syntesis does not work? ResearchGate. [Link]

  • Lund, M. L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. [Link]

  • Amide coupling help. Reddit. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Methoxy-N-phenylnicotinamide in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers working with 5-Methoxy-N-phenylnicotinamide. This resource, designed for scientists and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address solubility issues that can arise during in vitro and in vivo experiments. As Senior Application Scientists, we have curated this guide to not only offer solutions but also to explain the scientific principles behind them, ensuring robust and reproducible experimental outcomes.

Introduction: Understanding the Challenge

This compound, like many small molecule compounds in drug discovery pipelines, can exhibit limited aqueous solubility. This can lead to compound precipitation in assay buffers, resulting in inaccurate measurements of biological activity and poor reproducibility.[1] The core of the problem often lies in the transition from a high-concentration stock solution, typically in an organic solvent like DMSO, to a final, predominantly aqueous, assay medium.[1] This guide will walk you through a systematic approach to diagnose and resolve these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in 100% DMSO, is clear. Why does it precipitate when I add it to my aqueous assay buffer?

A: A clear stock solution in a strong organic solvent like DMSO does not guarantee solubility in an aqueous environment. The significant change in solvent polarity upon dilution into your assay buffer can drastically reduce the compound's solubility limit, causing it to "crash out" of solution.[1] This is a common issue for compounds with hydrophobic moieties, such as the phenyl group in this compound.

Q2: What is the maximum concentration of DMSO I should use in my final assay volume?

A: While there's no single rule, a final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[1][2] It's a trade-off: higher DMSO concentrations can help maintain compound solubility, but they can also introduce artifacts or toxicity in sensitive biological systems like cell-based assays.[2][3][4] It is crucial to maintain a consistent final DMSO concentration across all experimental wells, including vehicle controls, to ensure that any observed effects are due to the compound and not the solvent.[3]

Q3: Can the pH of my assay buffer affect the solubility of this compound?

A: Absolutely. The solubility of compounds with ionizable groups can be highly dependent on pH.[5][6] Nicotinamide derivatives can have different solubility profiles at varying pH levels.[7] It is advisable to assess the solubility of your compound in buffers with different pH values, if your assay permits, to find the optimal condition. For instance, the solubility of nicotinamide riboside, a related compound, shows pH-dependent solubility.[5]

Q4: Are there alternatives to DMSO for my stock solution?

A: Yes, other organic solvents can be used, such as ethanol or dimethylformamide (DMF).[8] However, the choice of solvent should be guided by the compound's solubility in that solvent and its compatibility with your specific assay. For example, ethanol can have effects in cell-based assays, and its concentration should be carefully controlled.[3][9] The solubility of nicotinamide, a parent compound, is approximately 2.5 mg/mL in ethanol and 15 mg/mL in DMSO and DMF.[8]

Troubleshooting Guide: A Step-by-Step Approach to Resolving Precipitation

If you are observing precipitation of this compound in your assays, follow this systematic guide to identify and solve the problem.

Step 1: Diagnose the Solubility Issue

The first step is to confirm that the observed issue is indeed compound precipitation and to determine the approximate solubility limit in your assay buffer. A simple nephelometry-based kinetic solubility assay can be highly informative.[1]

Protocol: Kinetic Solubility Assessment by Nephelometry
  • Prepare Compound Dilutions: Create a serial dilution of your this compound stock solution in 100% DMSO.

  • Prepare Assay Plate: Add your chosen aqueous assay buffer to the wells of a 96-well plate.

  • Initiate Precipitation: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into the buffer-containing wells to achieve the desired final compound concentrations and a consistent final DMSO concentration.

  • Mix and Incubate: Mix immediately and incubate at room temperature for a set period (e.g., 1-2 hours).

  • Measure Scattered Light: Read the plate using a nephelometer, which measures the intensity of light scattered by suspended particles (precipitate). The concentration at which a significant increase in scattered light is observed is your approximate kinetic solubility limit.[1]

Step 2: Optimization of Assay Conditions

Based on the initial diagnosis, you can now explore several strategies to enhance the solubility of this compound.

Strategy 1: Adjusting the Final Compound Concentration

The simplest solution is to work at concentrations below the determined aqueous solubility limit. If your desired experimental concentrations are above this limit, you will need to employ solubilization enhancement techniques.

Strategy 2: The Use of Co-solvents

A co-solvent is a water-miscible organic solvent added in a small amount to the aqueous buffer to increase the solubility of a hydrophobic compound.[10]

  • Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are frequently used.[9]

  • Considerations: The choice and concentration of a co-solvent must be compatible with your assay. It's essential to run a vehicle control with the same co-solvent concentration to rule out any biological effects of the co-solvent itself.[3][4]

Co-solventTypical Final Concentration in AssaysNotes
Ethanol 0.1% - 1%Can have biological effects at higher concentrations.[3][9]
Propylene Glycol (PG) 0.1% - 5%Generally considered to have low toxicity.[9]
PEG 400 0.1% - 5%Also has low toxicity in many systems.[9]
Strategy 3: Employing Surfactants

Surfactants are amphiphilic molecules that can form micelles to encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[11]

  • Types of Surfactants: They are classified as non-ionic, anionic, cationic, or zwitterionic.[11][12] For biological assays, non-ionic surfactants are often preferred due to their lower potential for disrupting protein structure and cell membranes.[13]

  • Common Non-ionic Surfactants: Polysorbates (e.g., Tween 20, Tween 80) and Tritons (e.g., Triton X-100) are widely used.[9][11]

  • Critical Micelle Concentration (CMC): Surfactants are most effective at or above their CMC. However, high concentrations can be toxic or interfere with the assay.[11][14] It's crucial to use the lowest effective concentration.

SurfactantTypeTypical Final Concentration in AssaysNotes
Tween 20 Non-ionic0.01% - 0.1%Can be cytotoxic at higher concentrations.[9]
Tween 80 Non-ionic0.01% - 0.1%Similar properties to Tween 20.[9]
Triton X-100 Non-ionic0.01% - 0.1%A common laboratory detergent.[11]
Strategy 4: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing solubility.[15][16][17][]

  • Types of Cyclodextrins: Beta-cyclodextrins (β-CD) and their chemically modified derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used in pharmaceutical formulations and research.[15][] The modified versions generally have higher aqueous solubility and lower toxicity.

  • Mechanism: The formation of the inclusion complex is a reversible equilibrium.[19]

Cyclodextrin DerivativeKey Features
β-Cyclodextrin (β-CD) Least expensive, but has the lowest aqueous solubility of the native cyclodextrins.[]
Hydroxypropyl-β-CD (HP-β-CD) Higher aqueous solubility and reduced toxicity compared to β-CD.[15][]
Sulfobutylether-β-CD (SBE-β-CD) High aqueous solubility and a good safety profile.[]
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

Solubility_Workflow Start Precipitation Observed Solubility_Test Determine Kinetic Solubility Limit (e.g., Nephelometry) Start->Solubility_Test Is_Conc_Below_Limit Is Desired Concentration Below Solubility Limit? Solubility_Test->Is_Conc_Below_Limit Proceed Proceed with Assay Is_Conc_Below_Limit->Proceed Yes Choose_Strategy Select Solubilization Strategy Is_Conc_Below_Limit->Choose_Strategy No Co_Solvent Use Co-solvents (Ethanol, PG, PEG) Choose_Strategy->Co_Solvent Surfactant Use Surfactants (Tween, Triton) Choose_Strategy->Surfactant Cyclodextrin Use Cyclodextrins (HP-β-CD, SBE-β-CD) Choose_Strategy->Cyclodextrin Validate Validate Assay Compatibility (Vehicle Controls) Co_Solvent->Validate Surfactant->Validate Cyclodextrin->Validate Final_Assay Perform Final Assay Validate->Final_Assay Solubilization_Mechanisms Mechanisms of Solubility Enhancement cluster_cosolvent Co-solvent cluster_surfactant Surfactant Micelle cluster_cyclodextrin Cyclodextrin Complex A Compound C Co-solvent A->C Solvates B Water B->C Reduces Polarity Compound_S Cmpd Micelle Micelle Compound_S->Micelle Encapsulated Compound_CD Cmpd CD CD Compound_CD->CD Inclusion

Sources

Technical Support Center: Optimizing 5-Methoxy-N-phenylnicotinamide Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 5-Methoxy-N-phenylnicotinamide is a compound with limited publicly available in vivo data. This guide provides a comprehensive framework for determining the optimal in vivo dosage for novel small molecules, using this compound as a representative example. The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals working with new chemical entities.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions that researchers may have when initiating in vivo studies with a novel compound like this compound.

Q1: What is the first step in determining the in vivo dosage for a new compound?

A1: The initial and most critical step is to conduct a dose-range finding (DRF) study.[1] These studies are foundational in preclinical drug development and aim to establish the minimum effective dose (MED) and the maximum tolerated dose (MTD).[1] This provides crucial safety data to guide the dose selection for more extensive toxicology and efficacy studies.[1]

Q2: What is the Maximum Tolerated Dose (MTD) and why is it important?

A2: The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered to a test animal without causing unacceptable side effects or overt toxicity over a specified period.[2][3] It is a critical parameter determined during preclinical studies to establish a safe starting dose for subsequent in vivo experiments, including efficacy and pharmacokinetic (PK) studies.[2][4] Determining the MTD helps to avoid unnecessary animal mortality and ensures that the observed effects in later studies are due to the compound's specific activity rather than general toxicity.[2]

Q3: How does the 50% Effective Dose (ED50) differ from the MTD?

A3: The ED50, or median effective dose, is the dose of a drug that produces a desired therapeutic effect in 50% of the test population.[5][6][7] In contrast, the MTD is focused on the safety and tolerability of the compound. The ED50 is a measure of a drug's potency and is determined in efficacy studies, while the MTD is a measure of its toxicity and is determined in dose-range finding or acute toxicity studies. A desirable therapeutic compound will have a large therapeutic window, meaning its ED50 is significantly lower than its MTD.[6]

Q4: How do I choose a starting dose for my initial in vivo experiments with this compound?

A4: For a novel compound with limited data, the starting dose for a dose-range finding study should be based on any available in vitro data, such as IC50 or EC50 values, or data from similar compounds.[1] A common practice is to start with a dose that is a fraction of the in vitro effective concentration, and then gradually increase the dose in subsequent animal cohorts.[1] If no in vitro data is available, a literature search for compounds with a similar chemical structure can provide a reasonable starting point.

Q5: What are the common routes of administration for in vivo studies, and how do I choose one for this compound?

A5: Common routes of administration in preclinical studies include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO).[4] The choice of administration route depends on the compound's properties (e.g., solubility, stability) and the intended clinical application. For initial studies with a novel compound like this compound, the route that ensures the highest bioavailability, such as IV or IP, is often chosen to assess its intrinsic activity. The intended therapeutic route should be used in later, more definitive studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during your in vivo experiments with this compound.

Issue 1: I am not observing any therapeutic effect at the doses I have tested.

  • Question: My initial in vivo experiments with this compound are not showing the expected efficacy observed in vitro. What should I do?

  • Answer: A discrepancy between in vitro and in vivo efficacy is a common challenge and can be attributed to several factors:

    • Poor Pharmacokinetics (PK): The compound may have a short half-life in vivo due to rapid clearance or metabolism.[8] It is highly recommended to conduct a pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[8][9] The results will help in optimizing the dosing regimen, such as increasing the dosing frequency.

    • Low Bioavailability: The compound may have poor membrane permeability, limiting its access to the target tissue.[8] Consider altering the route of administration to one with higher bioavailability (e.g., from oral to intraperitoneal).

    • Inadequate Dose: The doses tested may be too low to reach a therapeutic concentration at the target site. A dose-escalation study should be performed to explore higher doses, up to the MTD.[1]

    • Formulation Issues: The compound may not be fully dissolved or stable in the chosen vehicle, leading to inconsistent dosing. Ensure the formulation is optimized for solubility and stability.

Issue 2: I am observing high toxicity and adverse effects in my animal models.

  • Question: My initial doses of this compound are causing significant weight loss and other signs of toxicity in the animals. How should I proceed?

  • Answer: High toxicity indicates that the administered doses are likely exceeding the MTD. The immediate course of action is to:

    • Reduce the Dose: Lower the dose significantly in the next cohort of animals. A dose reduction of 50% or more may be necessary.

    • Refine the MTD: Conduct a more detailed MTD study with a narrower dose range and more frequent monitoring of clinical signs of toxicity (e.g., body weight, food and water intake, behavioral changes).[2][4]

    • Evaluate the Vehicle: The vehicle used to dissolve the compound could be contributing to the toxicity. A vehicle control group is essential to rule out this possibility.

    • Consider a Different Dosing Schedule: Instead of a single high dose, consider administering lower doses more frequently to maintain a therapeutic level while minimizing peak concentration-related toxicity.

Issue 3: There is high variability in the experimental results between animals in the same group.

  • Question: I am seeing significant differences in the response to this compound among animals in the same treatment group. What could be the cause, and how can I mitigate this?

  • Answer: High variability can obscure the true effect of the compound. Several factors can contribute to this:

    • Animal Variability: Biological differences between individual animals can lead to varied responses. To address this, increase the sample size per group to enhance statistical power.[8]

    • Inconsistent Dosing: Ensure accurate and consistent administration of the compound. For oral gavage, for example, ensure the compound is delivered to the stomach and not the lungs. For injections, verify the correct volume and site.

    • Dosing Formulation Instability: The formulation of this compound may not be stable, leading to inconsistent dosing. Assess the stability of your formulation under the experimental conditions.[8]

    • Environmental Factors: Ensure that all animals are housed under identical conditions (e.g., light-dark cycle, temperature, diet) to minimize environmental contributions to variability.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination

Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicities (DLTs).

Methodology:

  • Animal Model: Select a relevant rodent model (e.g., mice or rats).

  • Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three escalating dose levels of this compound.[10]

  • Dose Selection: The starting dose should be based on in vitro data or literature on similar compounds. Subsequent doses should be escalated, for example, by a factor of 2x or 3x.[1]

  • Administration: Administer this compound via the chosen route once daily for a predetermined period (e.g., 7-14 days).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including:

    • Body weight changes (a loss of more than 15-20% is often considered a DLT).[2]

    • Changes in appearance (e.g., ruffled fur, hunched posture).

    • Behavioral changes (e.g., lethargy, aggression).

    • Food and water consumption.

  • Endpoint: The MTD is typically defined as the highest dose at which no more than one animal in a cohort of three shows a DLT, or the dose level below the one that causes DLTs in >33% of the animals.[10]

Protocol 2: Preliminary In Vivo Efficacy Study

Objective: To determine the 50% Effective Dose (ED50) of this compound in a relevant disease model.

Methodology:

  • Animal Model: Use an appropriate disease model relevant to the therapeutic indication of this compound.

  • Group Allocation: Assign animals to multiple groups (n=5-10 per group), including a vehicle control group, a positive control group (if available), and at least 3-5 dose levels of this compound.

  • Dose Selection: The doses should be selected based on the previously determined MTD, typically ranging from a dose expected to have no effect to a dose approaching the MTD.

  • Administration: Administer the compound according to a defined schedule (e.g., once daily for 14 days).

  • Efficacy Assessment: Measure the relevant efficacy endpoints at predetermined time points. This could include tumor volume, behavioral scores, or biomarker levels.

  • ED50 Calculation: Plot the dose-response curve (dose vs. percentage of maximal effect). The ED50 is the dose that produces 50% of the maximal response.[5][6] This can be calculated using statistical software with a non-linear regression model.[11]

Data Presentation

Table 1: Example Dose Ranges and Endpoints for In Vivo Studies

Study TypeTypical Dose Range (Small Molecule)Key Endpoints
Maximum Tolerated Dose (MTD) 1 - 1000 mg/kg (escalating)Body weight change, clinical observations, mortality
Pharmacokinetics (PK) Single dose at a therapeutically relevant levelPlasma concentration over time (Cmax, Tmax, AUC, half-life)
Efficacy (e.g., tumor model) Doses ranging from ED10 to near MTDTumor volume, survival, target engagement biomarkers

Visualizations

Dose_Optimization_Workflow cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics & Efficacy cluster_2 Phase 3: Optimization DoseRangeFinding Dose-Range Finding (DRF) Study MTD Determine Maximum Tolerated Dose (MTD) DoseRangeFinding->MTD Identifies upper dose limit PK_Study Pharmacokinetic (PK) Study MTD->PK_Study Sets safe dose for PK Efficacy_Study Efficacy Study (Dose-Response) MTD->Efficacy_Study Sets upper dose for efficacy PK_Study->Efficacy_Study Informs dosing regimen Optimized_Dose Optimized Dose & Schedule Efficacy_Study->Optimized_Dose Determines ED50

Caption: Workflow for In Vivo Dose Optimization.

Therapeutic_Window ED50 ED50 (Effective Dose) TherapeuticWindow Therapeutic Window TD50 TD50 (Toxic Dose)

Caption: The Therapeutic Window Concept.

References

  • Maximum tolerable dose (MTD) studies. (n.d.).
  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.).
  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences.
  • Determining the Dose in Clinical Trials: ED50, NOAEL, MTD, RP2D, MRSD, RP2D, MinED. (2019, December 27).
  • Maximum Tolerated Dose [MTD]. (n.d.). EUPATI Toolbox.
  • Technical Support Center: Troubleshooting In Vivo Delivery of LAS190792. (2025, December). Benchchem.
  • ED50 – Knowledge and References. (n.d.). Taylor & Francis.
  • Kuznetsov, V. G. (2004). [Method for the calculation of the 50% effective dose of biologically active agents]. Zhurnal mikrobiologii, epidemiologii i immunobiologii, (6), 18–22.
  • Strategy for Designing In Vivo Dose-Response Comparison Studies. (n.d.). Request PDF.
  • New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study. (n.d.). PubMed Central.
  • Strategy for Designing In Vivo Dose-Response Comparison Studies. (2024, July 17). PubMed.
  • Technical Support Center: Troubleshooting In Vivo Delivery of PK-10. (2025, December). Benchchem.
  • ED50. (n.d.). StatPearls - NCBI Bookshelf.
  • Dose Escalation Study Design Example (With Results). (2019, September 22). ClinicalTrials.gov.
  • ED50 Calculator. (2026, January 18). AAT Bioquest.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
  • Calculation of the 50% effective dose (ED50). Representation of the... (n.d.). ResearchGate.
  • Designing an In Vivo Preclinical Research Study. (n.d.). MDPI.
  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (n.d.).

Sources

troubleshooting 5-Methoxy-N-phenylnicotinamide instability in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Methoxy-N-phenylnicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of this compound in solution. As Senior Application Scientists, we've structured this guide to not only offer solutions but also to explain the underlying chemical principles to empower your research.

I. Core Concepts: Understanding the Instability of this compound

This compound, like many aromatic amides, can be susceptible to degradation in solution, primarily through hydrolysis. The amide bond is the most labile part of the molecule under common experimental conditions. Additionally, issues related to its solubility can often be misinterpreted as instability. This guide will address both degradation and solubility challenges.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues you may encounter during your experiments.

A. Issues Related to Compound Degradation

Question 1: I've observed a decrease in the concentration of my this compound stock solution over time, even when stored at -20°C. What could be the cause?

Answer:

Several factors could contribute to the degradation of your stock solution. While amides are generally stable, they can undergo slow hydrolysis, especially if moisture has been introduced into your DMSO stock. Here are the likely causes and how to troubleshoot them:

  • Moisture in DMSO: DMSO is highly hygroscopic and readily absorbs water from the atmosphere. This water can then act as a reactant for the hydrolysis of the amide bond in this compound, even at low temperatures, albeit at a slower rate.

    • Preventative Measures:

      • Use high-purity, anhydrous DMSO for preparing your stock solutions.

      • Store DMSO in its original container with the cap tightly sealed, or under an inert gas like argon or nitrogen.

      • When preparing solutions, work quickly and in a low-humidity environment if possible.

      • Aliquot your stock solution into smaller, single-use vials to minimize repeated opening and exposure to air.

  • Inherent Instability: While amides are relatively stable, prolonged storage in any solvent can lead to some level of degradation.

    • Recommendation: For long-term storage, it is best to store the compound as a dry powder at the recommended temperature, protected from light and moisture. Prepare fresh solutions as needed for your experiments.

Question 2: My aqueous working solutions of this compound show new peaks in my HPLC analysis that were not present in the initial stock. What are these new peaks?

Answer:

The appearance of new peaks in your chromatogram is a strong indicator of compound degradation. For this compound, the most probable degradation pathway in aqueous solution is hydrolysis of the amide bond. This would result in the formation of 5-methoxynicotinic acid and aniline.

  • Hydrolysis Reaction:

    • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

    • Base-Catalyzed Hydrolysis: In basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the cleavage of the amide bond.

  • Identifying the Degradants:

    • HPLC-MS: The most effective way to identify these new peaks is by using HPLC coupled with mass spectrometry (HPLC-MS). This will provide the molecular weights of the degradation products, which you can compare to the expected masses of 5-methoxynicotinic acid (MW: 153.14 g/mol ) and aniline (MW: 93.13 g/mol ).

    • Reference Standards: If available, running commercially available standards of 5-methoxynicotinic acid and aniline on your HPLC system can confirm the identity of the new peaks by comparing their retention times.

Below is a diagram illustrating the primary hydrolytic degradation pathway:

G cluster_products Hydrolysis Products This compound This compound H2O (Acid or Base) H2O (Acid or Base) Degradation_Products This compound->Degradation_Products Hydrolysis 5-Methoxynicotinic_Acid 5-Methoxynicotinic_Acid Degradation_Products->5-Methoxynicotinic_Acid Aniline Aniline Degradation_Products->Aniline

Caption: Hydrolytic degradation of this compound.

Question 3: I am concerned about the potential for photodegradation of my compound during experiments. Is this a valid concern and how can I mitigate it?

Answer:

Yes, this is a valid concern. Nicotinamide and its derivatives are known to be susceptible to photodegradation. The pyridine ring system can absorb UV light, which can lead to photochemical reactions and degradation of the molecule.

  • Mitigation Strategies:

    • Protect from Light: Store both stock and working solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

    • Minimize Exposure: During your experiments, minimize the exposure of your solutions to ambient and direct light.

    • Conduct a Photostability Study: If your application is particularly sensitive, you can perform a simple photostability study by exposing a solution of your compound to a controlled light source (e.g., a UV lamp at a specific wavelength) and monitoring for degradation by HPLC over time.

B. Issues Related to Compound Solubility

Question 4: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium or buffer. How can I prevent this?

Answer:

This is a very common issue known as "crashing out" and is related to the poor aqueous solubility of many organic compounds. While your compound is soluble in the high concentration of organic solvent (DMSO), it becomes insoluble when the DMSO is diluted into an aqueous medium.

  • Troubleshooting and Prevention:

    • Decrease the Final Concentration: The simplest solution is to lower the final concentration of your compound in the aqueous medium.

    • Increase the DMSO Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO in your working solution can help keep the compound dissolved. However, be mindful that DMSO can have its own biological effects at higher concentrations (typically >0.5%).

    • Use a Surfactant or Co-solvent: The addition of a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) or a co-solvent can help to increase the solubility of your compound in the aqueous phase.

    • Sonication and Warming: Gentle warming (e.g., to 37°C) and brief sonication of the final working solution can sometimes help to redissolve small amounts of precipitate. However, be cautious with warming as it can accelerate degradation.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of your aqueous medium, ensuring it stays in solution, and then perform subsequent dilutions.

Below is a workflow to troubleshoot precipitation upon dilution:

G start Precipitation Observed Upon Dilution check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_dmso Can the system tolerate higher DMSO? check_conc->check_dmso No success Compound in Solution lower_conc->success increase_dmso Increase final DMSO % (e.g., to 0.5%) check_dmso->increase_dmso Yes use_surfactant Consider adding a biocompatible surfactant check_dmso->use_surfactant No increase_dmso->success sonicate Gentle warming and/or sonication use_surfactant->sonicate sonicate->success

Technical Support Center: Crystallization of 5-Methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5-Methoxy-N-phenylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this and structurally related compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your own laboratory settings.

The crystalline form of an active pharmaceutical ingredient (API) is critical as it influences key properties such as stability, solubility, and bioavailability. This compound, as a nicotinamide derivative, is anticipated to present unique challenges, particularly concerning polymorphism and solvent selection. This guide is structured in a question-and-answer format to directly address the specific issues you may face during your crystallization experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My this compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

Answer:

"Oiling out," or the formation of a liquid or amorphous phase instead of solid crystals, is a common issue in crystallization. This typically occurs when the level of supersaturation is too high, causing the solute to separate from the solution faster than it can organize into an ordered crystal lattice.

Causality:

  • High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can create a supersaturation level that exceeds the metastable zone limit, leading to liquid-liquid phase separation.

  • Solvent Effects: The chosen solvent may have a very high solvating power for this compound, making it difficult for the solute molecules to desolvate and assemble into a crystal lattice.

  • Impurities: The presence of impurities can disrupt the nucleation and crystal growth processes, favoring the formation of an amorphous oil.[1][2][3][4]

Troubleshooting Protocol:

  • Reduce the Cooling Rate: A slower cooling rate can help maintain the solution within the metastable zone for a longer period, allowing for controlled nucleation and crystal growth.

  • Optimize Solvent System:

    • If using a single solvent, try a solvent in which the compound has slightly lower solubility.

    • For anti-solvent crystallization, add the anti-solvent more slowly and at a higher temperature.

  • Increase Purity: Purify the starting material to remove any residual solvents or reaction byproducts that might be inhibiting crystallization.

  • Seeding: Introduce a small amount of previously obtained crystals (if available) to the supersaturated solution to induce crystallization.

Experimental Workflow for Overcoming Oiling Out:

G start Oiling Out Observed purity_check Assess Purity of Starting Material start->purity_check purify Purify Material (e.g., Chromatography) purity_check->purify Impurities Detected slow_cooling Decrease Cooling Rate purity_check->slow_cooling Material is Pure purify->slow_cooling solvent_screen Screen Different Solvents/Mixtures slow_cooling->solvent_screen anti_solvent Optimize Anti-Solvent Addition solvent_screen->anti_solvent seeding Attempt Seeding anti_solvent->seeding success Crystals Formed seeding->success failure Persistent Oiling Out seeding->failure failure->solvent_screen Re-evaluate Solvents G solubility Solubility compound_props Compound Properties solubility->compound_props solvent_props Solvent Properties solubility->solvent_props exp_conds Experimental Conditions solubility->exp_conds polarity_compound Polarity compound_props->polarity_compound mol_weight Molecular Weight compound_props->mol_weight crystal_lattice Crystal Lattice Energy compound_props->crystal_lattice polarity_solvent Polarity solvent_props->polarity_solvent h_bonding Hydrogen Bonding solvent_props->h_bonding temperature Temperature exp_conds->temperature pressure Pressure exp_conds->pressure

Caption: Factors influencing the solubility of a compound.

FAQ 4: The purity of my crystallized product is not as high as expected. What are the potential sources of contamination?

Answer:

The purity of the final crystalline product is paramount. Impurities can be incorporated into the crystal lattice or be present on the crystal surface.

Causality:

  • Incomplete Reaction or Purification: The starting material may contain unreacted starting materials, byproducts, or residual solvents from the synthesis.

  • Solvent Inclusion: Solvent molecules can become trapped within the crystal lattice during growth, forming solvates.

  • Occlusion of Mother Liquor: Pockets of the solution from which the crystals grew (mother liquor) can be entrapped within the crystals, especially with rapid crystal growth.

Troubleshooting Protocol:

  • Thorough Washing: After filtration, wash the crystals with a small amount of a cold solvent in which the desired compound has low solubility but the impurities are soluble.

  • Recrystallization: Dissolving the impure crystals in a suitable solvent and crystallizing them again is a powerful purification technique.

  • Drying: Ensure the crystals are thoroughly dried under appropriate conditions (e.g., vacuum oven at a suitable temperature) to remove any residual surface solvent.

  • Characterization of Impurities: If possible, identify the impurities (e.g., by NMR or LC-MS) to better understand their source and how to remove them.

References

  • Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. ResearchGate. [Link]

  • 5-Methoxy-N,N-Diisopropyltryptamine | C17H26N2O | CID 151182. PubChem. [Link]

  • An examination of the effects of 5-Methoxy-n, n-di(ISO)propyltryptamine hydrochloride (Foxy) on cognitive development in rats. PubMed. [Link]

  • (PDF) Studies of preparation, characterization, and solubility of mefenamic acid-nicotinamide co-crystal synthesized by using melt crystallization method. ResearchGate. [Link]

  • Impact of impurities on crystal growth. Nature. [Link]

  • 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE. SWGDrug. [Link]

  • Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. ACS Publications. [Link]

  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI. [Link]

  • Guide for crystallization. University of Neuchâtel. [Link]

  • Effect of Impurities on the Growth Kinetics of Crystals. ResearchGate. [Link]

  • Structural pharmacology and therapeutic potential of 5-methoxytryptamines. ResearchGate. [Link]

  • Cocrystals of Fenamic Acids with Nicotinamide. ACS Publications. [Link]

  • 2-Methoxy-5-phenylnicotinaldehyde | C13H11NO2 | CID 88913392. PubChem. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. NIH. [Link]

  • Chemical structure of a 5-methoxy-N-methyl-N-isopropyltryptamine... ResearchGate. [Link]

  • A fatal poisoning with 5-methoxy-N,N-diisopropyltryptamine, Foxy. PubMed. [Link]

  • Impact of impurities on crystal growth | Request PDF. ResearchGate. [Link]

  • 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE (Street Names: Foxy, or Foxy methoxy). DEA Diversion Control Division. [Link]

Sources

Technical Support Center: Refining Purification Methods for 5-Methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-N-phenylnicotinamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. Achieving high purity is critical for reliable downstream applications, from biological screening to preclinical development. This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.

Part 1: Foundational Purification Strategies

This section addresses the initial selection of a purification method, a critical decision point that impacts yield, purity, and scalability.

Q1: What are the primary methods for purifying crude this compound?

The principal methods for purifying this compound are based on its physicochemical properties as a moderately polar, solid organic compound. The three most common and effective techniques are:

  • Recrystallization: This is often the preferred method for large-scale purification due to its cost-effectiveness and scalability. It relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1] For a crystalline solid like this compound, a well-executed recrystallization can significantly enhance purity, often removing minor impurities in a single step.

  • Flash Column Chromatography: This technique is indispensable for separating complex mixtures or when impurities have similar solubility profiles to the product. It separates compounds based on their differential partitioning between a stationary phase (commonly silica gel) and a mobile phase (an organic solvent system). It is highly effective for removing both more polar and less polar impurities.

  • Preparative High-Performance Liquid Chromatography (Prep HPLC): For achieving the highest possible purity (>99.5%), particularly for small quantities of material intended for analytical standards or sensitive biological assays, Prep HPLC is the gold standard. It offers superior resolving power compared to flash chromatography but is more resource-intensive.[2]

Q2: How do I choose the best purification strategy for my specific needs?

The optimal strategy depends on three factors: the scale of your synthesis, the initial purity of your crude material, and the final purity required. The following decision tree illustrates a logical workflow for selecting a method.

Purification_Decision_Tree cluster_scale Define Scale & Purity Target cluster_methods Purification Methods start Crude this compound check_purity Assess Crude Purity (TLC, LC-MS, 1H NMR) start->check_purity scale_check Scale? check_purity->scale_check Major Impurities Identified? extraction Acid-Base Extraction (Pre-purification) check_purity->extraction  Acidic/Basic  Impurities  Present purity_target Purity Target? scale_check->purity_target > 5 g chromatography Flash Chromatography scale_check->chromatography < 5 g recrystallize Recrystallization purity_target->recrystallize >98% purity_target->chromatography >99% prep_hplc Preparative HPLC purity_target->prep_hplc >99.5% (Analytical Standard) final_product Pure Product recrystallize->final_product chromatography->purity_target Still Impure chromatography->final_product prep_hplc->final_product extraction->check_purity Neutralized & Extracted

Caption: Decision tree for selecting a purification method.

Part 2: Troubleshooting Recrystallization

Recrystallization is powerful but can be challenging. This section addresses common failure modes.

Q1: My compound isn't crystallizing; it's "oiling out." What is happening and how can I fix it?

"Oiling out" occurs when the dissolved compound separates from the cooling solution as a liquid phase rather than a solid crystalline lattice. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if the melting point is depressed by impurities. A similar phenomenon has been noted during the purification of related molecules like 5-MeO-DMT.[3]

Causality & Solutions:

  • High Impurity Load: Impurities can significantly lower the melting point of the mixture, causing it to separate as a liquid.

    • Solution: First, attempt a pre-purification step. An acid-base wash can remove acidic (e.g., unreacted nicotinic acid starting material) or basic impurities. If the impurities are neutral, a quick filtration through a small plug of silica gel can remove highly polar or non-polar contaminants.

  • Cooling Too Rapidly: Fast cooling doesn't allow sufficient time for crystal nucleation and growth, favoring the formation of an amorphous oil.

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can help.

  • Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures, or the polarity mismatch might be too great.

    • Solution: Try a different solvent system. Often, a binary solvent system (one solvent in which the compound is soluble, and an "anti-solvent" in which it is not) provides better control.[3] Dissolve the compound in a minimum amount of a good hot solvent (e.g., isopropanol) and slowly add a warm anti-solvent (e.g., heptane or water) until turbidity persists. Then, allow it to cool slowly.

Q2: How do I systematically select an appropriate recrystallization solvent?

The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or cold temperatures.[1] Impurities, ideally, should either be completely insoluble or highly soluble at all temperatures.

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add a solvent dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, it is too soluble at room temperature.

  • If it's poorly soluble, heat the mixture gently. If it dissolves when hot, it's a potential candidate.

  • Cool the solution to room temperature and then in an ice bath. Observe for crystal formation.

  • Repeat with a range of solvents of varying polarities.

SolventPolarity IndexBoiling Point (°C)Notes
Heptane0.198Good for dissolving non-polar impurities. Often used as an anti-solvent.
Toluene2.4111Can be effective for aromatic compounds.
Ethyl Acetate4.477A moderately polar solvent, often a good starting point.
Acetone5.156Tends to dissolve many compounds; low boiling point can be tricky.
Isopropanol (IPA)3.982Often an excellent choice for compounds with amide and ether groups.
Ethanol4.378Similar to IPA but can be more hygroscopic.
Water10.2100Unlikely to be a good single solvent but can be an effective anti-solvent.[4]
Q3: My recrystallization yield is very low. What are the common causes?

Low yield is a frequent issue, often due to procedural missteps rather than fundamental insolubility.

  • Using Too Much Solvent: This is the most common error. Excess solvent will keep a significant portion of your product dissolved even at low temperatures.[5]

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.

  • Premature Crystallization: If the solution cools too quickly during filtration (e.g., to remove insoluble impurities), the product can crystallize on the filter paper.

    • Solution: Use a pre-heated funnel and filter flask, and perform the hot filtration as quickly as possible.

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.

    • Solution: Once the flask has cooled to room temperature, place it in an ice bath for at least 30 minutes. Gently scratching the inside of the flask with a glass rod can induce crystallization.

Part 3: Troubleshooting Chromatography

When recrystallization is insufficient, chromatography is the next logical step.

Q1: My compound is streaking or "tailing" on the silica gel column. How can I improve the peak shape?

Peak tailing is common for nitrogen-containing compounds like this compound. It is typically caused by unwanted secondary interactions between the basic nitrogen atoms on your molecule and acidic silanol groups (Si-OH) on the surface of the silica gel.[6]

Causality & Solutions:

  • Acid-Base Interaction: The lone pair on the pyridine nitrogen interacts strongly with acidic sites on the silica, causing the molecule to "stick" and elute slowly and unevenly.

    • Solution 1 (Mobile Phase Modifier): Add a small amount of a competitive base to the mobile phase. Triethylamine (TEA) at 0.1-1% is standard. The TEA will preferentially bind to the acidic sites, allowing your compound to travel through the column more uniformly.[6]

    • Solution 2 (Alternative Solvents): Sometimes, using a more polar or protic solvent like methanol in the mobile phase can help mask the silanol groups and improve peak shape. A gradient from ethyl acetate/heptane to a small percentage of methanol can be effective.

  • Column Overload: Injecting too much sample for the column size leads to broad, tailing peaks.

    • Solution: As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel in the column.

Q2: I can't separate my product from a close-running impurity. What parameters can I adjust?

Achieving separation between two spots with similar Rf values requires optimizing the selectivity of your chromatographic system.

  • Adjust Mobile Phase Polarity: If the spots are very close, a significant change in solvent polarity is unlikely to help. Instead, try to fine-tune the polarity. If you are using a 30% Ethyl Acetate in Heptane system, try running columns at 25% and 35% to see if separation improves.

  • Change Solvent System: The key is to alter the nature of the solvent interactions. If a mixture of an H-bond acceptor (ethyl acetate) and a non-polar solvent (heptane) isn't working, try a system with an H-bond donor. For example, switch to Dichloromethane/Methanol. The different interactions can dramatically alter the relative retention times.

  • Consider a Different Stationary Phase: If all else fails, the issue may be the stationary phase. For a moderately polar compound, consider using alumina (basic or neutral) or a reversed-phase (C18) column, which separates based on hydrophobicity rather than polarity.[2]

Q3: What is a good starting point for developing a reversed-phase HPLC method for this compound?

For purity analysis and preparative HPLC, a C18 column is the standard choice. Nicotinamide derivatives are well-suited for this technique.[6]

Protocol 1: General Reversed-Phase HPLC Method Development

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard analytical column for method development.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to ensure consistent protonation of the basic nitrogen, leading to sharper peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10-95% B over 20 minutesA broad gradient to determine the approximate elution time of the compound.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 260 nmNicotinamide structures typically have a strong absorbance around this wavelength.[6][7]
Sample Prep Dissolve in 50:50 ACN:WaterEnsure the sample is fully dissolved in a solvent compatible with the mobile phase.

Part 4: Common Impurities and Removal Strategies

Understanding potential impurities is key to designing an effective purification strategy.

Q1: What are the likely impurities from a typical synthesis of this compound?

Assuming a standard synthesis route involving the amidation of a 5-methoxynicotinic acid derivative with aniline, the most probable impurities are:

  • Unreacted 5-Methoxynicotinic Acid: An acidic impurity.

  • Unreacted Aniline: A basic impurity.

  • Side-products from the coupling reaction: Depending on the reagents used (e.g., EDC/HOBt, SOCl₂), various related side-products can form.

  • Hydrolysis product: If exposed to harsh acidic or basic conditions during workup, the amide bond can hydrolyze back to the starting acid.

Q2: How can I use a simple liquid-liquid extraction to remove acidic or basic impurities before chromatography or recrystallization?

An acid-base extraction is a highly effective first-pass purification step. It leverages the different ionization states of acidic, basic, and neutral compounds to move them between aqueous and organic layers.

Extraction_Workflow start Crude Product in Organic Solvent (e.g., EtOAc) wash_base Wash with 1M HCl (aq) start->wash_base organic_layer1 Organic Layer: Product + Acidic Impurities wash_base->organic_layer1 Organic Phase aqueous_layer1 Aqueous Layer 1: Protonated Basic Impurities (e.g., Aniline HCl) wash_base->aqueous_layer1 Aqueous Phase (Discard) wash_acid Wash with 1M NaOH (aq) organic_layer1->wash_acid organic_layer2 Organic Layer: Pure(r) Product wash_acid->organic_layer2 Organic Phase aqueous_layer2 Aqueous Layer 2: Deprotonated Acidic Impurities (e.g., Sodium 5-methoxynicotinate) wash_acid->aqueous_layer2 Aqueous Phase (Discard) final_step Dry Organic Layer (Na2SO4), Filter, and Evaporate organic_layer2->final_step

Caption: Workflow for an acid-base extraction cleanup.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Yang, Y., et al. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

  • Google Patents. (1984). Process for the purification of nicotinic acid amide I. (US4447615A).
  • Lowe, C. R., et al. (1973). The purification of nicotinamide nucleotide-dependent dehydrogenases on immobilized cofactors. Biochemical Society Transactions. Retrieved from [Link]

  • Google Patents. (2001). Processes for producing highly pure nicotinamide. (US6218543B1).
  • Google Patents. (2022). Recrystallization of 5-methoxy-N'N-dimethyltryptamine (5-MEO-DMT) in methyl tert-butyl ether (MTBE) and less than 5 wt% aliphatic anti-solvent. (CN114423738A).

Sources

Technical Support Center: Minimizing Off-Target Effects of 5-Methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-Methoxy-N-phenylnicotinamide. This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to minimize and characterize potential off-target effects in your experiments. As scientists, our goal is to generate robust and reproducible data, and understanding the specificity of our chemical tools is paramount to achieving this. This resource will equip you with the necessary experimental frameworks to confidently assess the on- and off-target activities of this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern with small molecules like this compound?
Q2: Based on its structure, what are the potential on-target and off-target activities of this compound?

A: While specific experimental data for this compound is not extensively published, we can infer potential activities based on its chemical structure—a nicotinamide derivative.

  • Plausible On-Target Activity: Nicotinamide is a form of vitamin B3 and a key component of the coenzyme nicotinamide adenine dinucleotide (NAD+). Therefore, it is plausible that this compound is designed to modulate the activity of NAD+-dependent enzymes, such as sirtuins or PARPs, which are involved in a wide range of cellular processes including metabolism, DNA repair, and inflammation.

  • Potential Off-Target Activities: The nicotinamide scaffold can also interact with other protein families. For instance, it shares structural similarities with ligands for nicotinic acetylcholine receptors (nAChRs). Additionally, the methoxy and phenyl groups could facilitate interactions with a variety of other protein binding pockets, including kinases or G-protein coupled receptors (GPCRs). Without empirical data, these remain hypotheses that must be tested experimentally.

Q3: How can I proactively predict potential off-target effects for this compound?

A: Predicting off-target effects is a crucial first step in any study involving a novel small molecule. Several computational or in silico approaches can be employed:

  • Ligand-Based Approaches: These methods compare the structure of this compound to databases of known ligands for various targets.[2] Similarities in chemical structure can suggest potential off-target interactions.

  • Structure-Based Approaches: If the three-dimensional structure of the intended target is known, computational docking studies can be performed.[2][5] These simulations can also be run against a panel of known off-target proteins to predict binding affinity.[2]

  • Public Databases: Resources such as ChEMBL and PubChem contain vast amounts of bioactivity data for small molecules. Searching for structurally similar compounds can provide insights into potential off-target activities.

It is important to remember that these are predictive tools and any identified potential off-targets must be validated experimentally.[6]

Troubleshooting Guides & Experimental Protocols

Guide 1: Initial On-Target Validation

Issue: How can I be confident that the observed cellular phenotype is a direct result of modulating my intended target and not an off-target effect?

Solution: On-target validation is a critical step to establish a clear link between the compound's activity and the intended target.[7][8] The gold standard for this is genetic validation.[][10]

Protocol 1.1: CRISPR-Cas9 Mediated Target Knockout

This protocol will determine if the absence of the intended target recapitulates or ablates the phenotype observed with this compound treatment.[7][8][][10][11]

Workflow for CRISPR-Cas9 Target Validation

G cluster_0 Cell Line Preparation cluster_1 Genetic Perturbation cluster_2 Phenotypic Analysis cluster_3 Interpretation A Wild-Type Cells B Transfect with CRISPR-Cas9 and gRNA for Target Gene A->B Introduce genetic modification C Select and Validate Knockout Clones (e.g., Western Blot, qPCR) B->C Isolate and verify D Treat Wild-Type and Knockout Cells with this compound C->D Parallel treatment E Measure Phenotypic Readout (e.g., cell viability, gene expression) D->E Data acquisition F Phenotype Abolished in Knockout Cells? YES: On-target effect confirmed. NO: Off-target effect likely. E->F Analyze results G A Primary Screen: This compound shows desired activity B Tier 1: Closely Related Targets (e.g., other sirtuins, PARPs, structurally similar enzymes) A->B Initial selectivity check C Tier 2: Broad Off-Target Panel (e.g., kinases, GPCRs, ion channels) B->C Broaden the search D Tier 3: Cellular Assays (e.g., cytotoxicity, reporter assays) C->D Assess functional consequences E Data Analysis & Hit Prioritization: Assess selectivity and therapeutic window D->E Synthesize all data

Caption: A tiered approach to counter-screening for off-target effects.

Steps:

  • Tier 1: Nominated Targets: Based on the structural class of this compound (nicotinamide derivative), select a panel of closely related proteins. For example, if the intended target is SIRT1, the panel should include other sirtuin family members (SIRT2-7) and other NAD+-dependent enzymes.

  • Tier 2: Broad Profiling: Utilize a commercial service or an in-house platform to screen against a broad panel of common off-targets, such as the Eurofins SafetyScreen44™ panel or similar. This will provide a wide view of potential interactions.

  • Tier 3: Functional and Cytotoxicity Assays: It is crucial to determine if any identified off-target binding has a functional consequence. [12][13] * Cytotoxicity Assay: Assess the compound's effect on cell viability in multiple cell lines to determine its therapeutic window. [12] * Reporter Gene Assays: If an off-target is a transcription factor or part of a signaling pathway that can be monitored with a reporter (e.g., NF-κB, CREB), these assays can provide functional validation.

Guide 3: Dose-Response Analysis and Control Compounds

Issue: My compound shows activity in my primary assay, but I am unsure if it is a specific or a non-specific effect.

Solution: A carefully planned dose-response experiment, including appropriate controls, is fundamental to distinguishing on-target from off-target effects. [14][15]

Protocol 3.1: Differentiating On- and Off-Target Effects with Dose-Response Curves

Key Principles:

  • Potency and Efficacy: An on-target effect is typically expected to occur at a lower concentration (higher potency) than off-target effects.

  • Replication and Controls: All experiments should be performed with appropriate technical and biological replicates. [14][16] Experimental Design:

  • Concentration Range: Use a wide range of concentrations for this compound, typically spanning several orders of magnitude around the expected EC50/IC50.

  • On-Target Assay: Measure the activity against your primary, purified target protein.

  • Off-Target Assay: Measure the activity against a validated off-target identified in your counter-screening.

  • Cellular Phenotype Assay: Measure the functional cellular response.

  • Negative Control Compound: Synthesize or procure a structurally similar analog of this compound that is known to be inactive against the primary target. This is a powerful tool to demonstrate that the observed phenotype is not due to general chemical properties of the scaffold.

Hypothetical Data Summary

Assay TypeCompoundEC50/IC50Interpretation
Biochemical This compound50 nMHigh potency against the intended target.
(On-Target: SIRT1)Inactive Analog> 100 µMControl compound shows no activity.
Biochemical This compound5 µM100-fold less potent against the off-target.
(Off-Target: Kinase X)Inactive Analog> 100 µMControl compound shows no activity.
Cellular This compound100 nMPotency is consistent with on-target engagement.
(Phenotype)Inactive Analog> 100 µMControl compound does not produce the phenotype.

Interpretation: In this hypothetical example, the cellular phenotype occurs at a concentration consistent with the engagement of the on-target (SIRT1) and is significantly more potent than the interaction with the off-target (Kinase X). The inactive analog confirms that the chemical scaffold itself is not responsible for the effect. This provides strong evidence that the observed cellular phenotype is driven by the on-target activity of this compound.

References

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]

  • The University of Arizona. (n.d.). ACDD - Our Process. R. Ken Coit College of Pharmacy. Retrieved from [Link]

  • Journal of Biomedicine and Biochemistry. (2024, December 13). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Retrieved from [Link]

  • Horizon Discovery. (2015, October 26). How CRISPR–Cas9 Screening will revolutionize your drug development programs. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Counter-Screen Service. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. PMC. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • National Institutes of Health. (2020, December 7). Tools for experimental and computational analyses of off-target editing by programmable nucleases. PMC. Retrieved from [Link]

  • Oxford Academic. (n.d.). Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice. Nucleic Acids Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Design of experiments. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. Retrieved from [Link]

  • ResearchGate. (2022, June 10). Planning experiments: Updated guidance on experimental design and analysis and their reporting III. Retrieved from [Link]

  • Raptim. (2024, September 11). Best Practices for Designing Effective Clinical Drug Trials. Retrieved from [Link]

  • SPC for Excel. (n.d.). Design of Experiments in Pharmaceutical Development. Retrieved from [Link]

  • PubMed Central. (2023, January 20). Design of experiments: A design to improve pharmaceutical research. Retrieved from [Link]

  • Frontiers. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC. Retrieved from [Link]

  • YouTube. (2021, October 12). How to measure and minimize off-target effects.... Retrieved from [Link]

  • Science. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (n.d.). An examination of the effects of 5-Methoxy-n, n-di(ISO)propyltryptamine hydrochloride (Foxy) on cognitive development in rats. Retrieved from [Link]

  • PubMed. (2025, July 8). Off-target effects of the NADPH oxidase inhibitor mitoapocynin-encapsulated nanoparticles and free-drug oral treatment in a rat DFP model of neurotoxicity. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Methoxytryptamine. Retrieved from [Link]

  • PubMed. (n.d.). Off-target effects of MEK inhibitors. NIH. Retrieved from [Link]

  • PubMed Central. (n.d.). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Retrieved from [Link]

  • PubMed. (n.d.). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mapping the binding sites of challenging drug targets. PMC. Retrieved from [Link]

  • Research Repository UCD. (2022, June 30). Evaluating 5-Methoxy-N,N-Dimethyltryptamine as a Potential Treatment for Neuropsychiatric Disorders. Retrieved from [Link]

Sources

addressing batch-to-batch variability of 5-Methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-N-phenylnicotinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the challenges associated with the batch-to-batch variability of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the consistency and reliability of your experimental results.

Introduction: The Challenge of Consistency

This compound is a nicotinamide derivative with significant potential in various research and development applications. As with any active pharmaceutical ingredient (API), ensuring consistency between different batches is paramount for reproducible experimental outcomes and is a critical aspect of Good Manufacturing Practice (GMP).[1] Batch-to-batch variability can arise from subtle differences in synthesis, purification, and storage, leading to discrepancies in physicochemical properties and biological activity.[2][3] This guide will provide a structured approach to identifying, diagnosing, and mitigating these variabilities.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of batch-to-batch variability in this compound?

A1: The primary sources of variability typically fall into three categories:

  • Chemical Impurities: These can include residual starting materials, by-products from the synthesis, or degradation products.[4][5] Even small amounts of certain impurities can significantly impact biological activity.

  • Physical Properties: This is often related to polymorphism, where the same molecule crystallizes in different forms.[6][7][8] Different polymorphs can have varying solubility, dissolution rates, and stability, which can affect bioavailability.[8][9] Amorphous content versus crystalline forms can also be a factor.[2]

  • Environmental Factors: The stability of this compound can be influenced by storage conditions such as temperature, humidity, and light exposure, leading to degradation over time.[10][11]

Q2: How can I assess the purity of a new batch of this compound?

A2: A multi-pronged analytical approach is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for quantifying the main compound and detecting impurities. Mass Spectrometry (MS) coupled with either Gas Chromatography (GC) or Liquid Chromatography (LC) is crucial for identifying the chemical structures of any impurities.[12][13] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and can help quantify impurities if a qualified standard is used.[12][14]

Q3: What is polymorphism and why is it a concern for this compound?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[9] These different crystalline forms are called polymorphs. This is a critical consideration for any API, as different polymorphs of the same compound can exhibit different physical properties, including:

  • Solubility and Dissolution Rate: This can directly impact the bioavailability of the compound in both in vitro and in vivo experiments.[15]

  • Stability: Some polymorphic forms may be less stable and more prone to degradation or conversion to another form over time.[8]

  • Melting Point and Hardness: These properties can affect the manufacturing process of a final drug product.

It is estimated that over 50% of APIs exhibit polymorphism.[9] Therefore, it is crucial to characterize the solid-state form of each batch of this compound.

Q4: How should I properly store this compound to ensure its stability?

A4: While specific stability data for this compound is not extensively published, general best practices for nicotinamide derivatives suggest storing the compound in a cool, dry, and dark environment.[10][16] It is advisable to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. For long-term storage, refrigeration or freezing may be appropriate, but it is essential to prevent freeze-thaw cycles. A formal stability study is the best way to determine the optimal storage conditions for your specific material.[11]

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity Between Batches

You have observed a significant difference in the efficacy or potency of two different batches of this compound in your biological assays.

Potential Causes and Diagnostic Workflow:

The following diagram outlines a systematic approach to troubleshooting this issue.

G cluster_0 Troubleshooting Inconsistent Biological Activity start Inconsistent Biological Activity Observed purity_check Step 1: Comprehensive Purity Analysis (HPLC, LC-MS, NMR) start->purity_check impurity_detected Are impurities detected or is there a purity difference? purity_check->impurity_detected identify_impurity Identify impurity structure (MS, NMR). Assess its biological activity. impurity_detected->identify_impurity Yes polymorph_check Step 2: Solid-State Characterization (XRD, DSC) impurity_detected->polymorph_check No repurify Repurify the batch or source a higher purity batch. identify_impurity->repurify end Issue Resolved repurify->end polymorph_detected Are there differences in crystalline form? polymorph_check->polymorph_detected solubility_check Assess solubility and dissolution rates of each batch. polymorph_detected->solubility_check Yes storage_check Step 3: Review Storage and Handling polymorph_detected->storage_check No reformulate Adjust formulation to account for solubility differences. solubility_check->reformulate reformulate->end degradation_detected Is there evidence of degradation? storage_check->degradation_detected stability_study Perform a formal stability study. Store under controlled conditions. degradation_detected->stability_study Yes degradation_detected->end No stability_study->end

Caption: Troubleshooting workflow for inconsistent biological activity.

Experimental Protocols:

  • Protocol 1: HPLC-UV Purity Analysis

    • Mobile Phase Preparation: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

    • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound to create a stock solution. Prepare a series of dilutions to generate a calibration curve.

    • Sample Preparation: Dissolve each batch of the compound in the mobile phase to a known concentration.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 260 nm).

    • Analysis: Inject the standards and samples. Calculate the purity of each batch by comparing the peak area of the main compound to the total peak area of all components.

  • Protocol 2: Polymorph Screening by X-Ray Diffraction (XRD)

    • Sample Preparation: Gently grind a small amount of the solid sample from each batch to ensure a random orientation of crystals.

    • Instrument Setup: Use a powder X-ray diffractometer with Cu Kα radiation.

    • Data Collection: Scan the samples over a suitable 2θ range (e.g., 5° to 40°).

    • Analysis: Compare the resulting diffraction patterns. Different patterns indicate different crystalline forms.[7]

Issue 2: Poor or Inconsistent Solubility

You are experiencing difficulty dissolving a new batch of this compound, or different batches show varying solubility in the same solvent system.

Potential Causes:

  • Polymorphism: As discussed, different crystal forms can have significantly different solubilities.[17][18]

  • Presence of Insoluble Impurities: Impurities from the synthesis may not be soluble in your chosen solvent.

  • Particle Size and Surface Area: Smaller particles generally dissolve faster. Variations in milling or precipitation during manufacturing can lead to different particle size distributions.

  • "Solvent Shock": If the compound is dissolved in a strong organic solvent like DMSO and then diluted into an aqueous buffer, it may precipitate if the final concentration of the organic solvent is not sufficient to maintain solubility.[19]

Troubleshooting and Solutions:

Potential Cause Diagnostic Test Recommended Solution
Polymorphism XRD, Differential Scanning Calorimetry (DSC)Screen for a more soluble polymorph. Use formulation strategies like co-solvents, surfactants, or cyclodextrins to enhance solubility.[17]
Insoluble Impurities Filter the solution and analyze the residue by techniques like FTIR or MS.Repurify the compound using techniques like recrystallization or chromatography.
Particle Size Variation Particle size analysis (e.g., laser diffraction).If possible, gently mill the material to achieve a more consistent and smaller particle size.
Solvent Shock Visual inspection upon dilution.Decrease the concentration of the stock solution. Increase the percentage of the organic solvent in the final aqueous solution. Add the stock solution to the aqueous buffer slowly while vortexing.[19]

Quality Control and Best Practices

To proactively manage batch-to-batch variability, it is essential to establish a robust quality control (QC) program for incoming raw materials.[1][20]

Recommended QC Testing for this compound:

Parameter Method Acceptance Criteria (Example)
Identity FTIR, ¹H NMR, Mass SpectrometrySpectrum conforms to the reference standard.
Purity (Assay) HPLC-UV≥ 98.0%
Individual Impurity HPLC-UV≤ 0.1%
Total Impurities HPLC-UV≤ 1.0%
Solid-State Form XRDConsistent with the reference polymorph.
Residual Solvents Headspace GC-MSWithin ICH Q3C limits.
Water Content Karl Fischer Titration≤ 0.5%

This systematic approach to troubleshooting and quality control will help ensure the consistency and reliability of your research involving this compound.

References

  • Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 4(7-8), 591-601. [Link]

  • Bystol, N. J., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. National Institutes of Health. [Link]

  • Google Patents. (2021). CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine.
  • Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1545-1562. [Link]

  • Pharmaffiliates. Nicotinamide-impurities. Pharmaffiliates. [Link]

  • Lee, E. H. (2012). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Archives of Pharmacal Research, 35(7), 1133-1148. [Link]

  • Surface Measurement Systems. Batch-to-Batch Variability - Applications using Sorption Experiments. Surface Measurement Systems. [Link]

  • de Oliveira, G. G. G., et al. (2021). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Crystals, 11(9), 1104. [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link]

  • Tianming Pharmaceutical. (2023). Batch-to-Batch Consistency: Why It Matters for Intermediates. At Tianming Pharmaceutical. [Link]

  • National Center for Biotechnology Information. Nicotinamide. PubChem. [Link]

  • Sherwood, A. M., et al. (2022). A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin. ChemRxiv. [Link]

  • Al-Jarsha, H. Y. M., & Ghareeb, M. M. (2022). Improvement of Solubility and Dissolution of Niclosamide using Metal Organic Framework 5 (MOF-5). Iraqi Journal of Pharmaceutical Sciences, 31(Supplement), 136-147. [Link]

  • Zhang, M., et al. (2021). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design, 21(10), 5947-5970. [Link]

  • Davit, B. M., et al. (2018). Exploration of the potential impact of batch-to-batch variability on the establishment of pharmacokinetic bioequivalence for inhalation powder drug products. AAPS PharmSciTech, 19(8), 3561-3570. [Link]

  • Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 4(7-8), 591-601. [Link]

  • Al-Hussain, S. A., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(18), 6612. [Link]

  • Pharmaffiliates. Nicotinamide-impurities. Pharmaffiliates. [Link]

  • U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. [Link]

  • Li, Y., et al. (2021). Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement. Journal of Agricultural and Food Chemistry, 69(40), 12013-12022. [Link]

  • Kumar, S., & Singh, A. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(19), 6397. [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Polymorphism of Active Pharmaceutical Ingredients. Crystal Growth & Design, 7(3), 397-405. [Link]

  • Toth, G., et al. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Molecules, 24(4), 683. [Link]

  • Gicquel, T., et al. (2023). Proposal of 5-methoxy- N -methyl- N -isopropyltryptamine consumption biomarkers through identification of in vivo metabolites from mice. Drug Testing and Analysis, 15(7), 776-786. [Link]

  • UFAG Laboratorien AG. Quality Control of Raw Materials and Active Ingredients. UFAG Laboratorien AG. [Link]

  • Zaether. (2023). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. [Link]

  • Sherwood, A. M., et al. (2022). A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin. ResearchGate. [Link]

  • Adams, W. P., et al. (2019). Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Clinical Pharmacology & Therapeutics, 105(6), 1474-1481. [Link]

  • De Paoli, G., et al. (2013). Analytical Methods. RSC Publishing. [Link]

  • Jagiellońskie Centrum Innowacji. (2018). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellonian Centre of Innovation. [Link]

  • Zhou, Y., et al. (2022). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. Nutrients, 14(1), 113. [Link]

  • Veeprho. Nicotinamide EP Impurity A. Veeprho. [Link]

  • MediZap. (2022). cGMP Controlled Raw Materials Best Practices. MediZap. [Link]

  • Jacobson, E. L., et al. (2007). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Journal of Chromatography B, 850(1-2), 412-418. [Link]

  • Rao, A. (2021). Regulatory Considerations for Raw Material Qualification and Related Controls for Biotechnology Drugs. IPQ.org. [Link]

  • Krzek, J., & Stolarczyk, M. (2007). Thin-Layer Chromatography-Densitometric Measurements for Determination of N-(Hydroxymethyl)nicotinamide in Tablets and Stability Evaluation in Solutions. Journal of AOAC International, 90(1), 73-79. [Link]

Sources

improving the selectivity of 5-Methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-N-phenylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this compound. Given its structural features—a nicotinamide core, a phenyl ring, and a methoxy group—we anticipate its primary utility as a modulator of intracellular signaling pathways, likely within the protein kinase family. This guide provides in-depth troubleshooting advice and foundational knowledge to help you optimize your experiments and interpret your results with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and unexpected results that you may encounter during your research with this compound.

Q1: What is the presumed mechanism of action for this compound?

A1: Based on its N-phenylnicotinamide scaffold, the compound belongs to a class of molecules known to interact with ATP-binding sites in various enzymes.[1] Nicotinamide itself is a crucial precursor to NAD+, a key coenzyme in cellular metabolism and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[2][3] The addition of the phenyl and methoxy groups suggests a design aimed at achieving specific interactions within a protein binding pocket, likely targeting protein kinases. Therefore, it is reasonable to hypothesize that this compound acts as a competitive inhibitor at the ATP-binding site of one or more protein kinases.

Q2: My IC50 value for this compound is significantly higher than anticipated in my biochemical assay. What are the likely causes?

A2: A higher-than-expected IC50 can stem from several factors related to assay conditions. A primary consideration is the ATP concentration in your kinase assay; if it is too high, it can outcompete the inhibitor, leading to an apparent loss of potency.[4] Other potential causes include incorrect buffer composition (pH, ionic strength), degradation of the compound, or low kinase concentration leading to a weak signal-to-background ratio.[4][5] We recommend a systematic review of your assay parameters, as detailed in our troubleshooting guides.

Q3: I'm observing cytotoxicity in my cell-based assays that doesn't correlate with the inhibition of my primary target. What could be happening?

A3: This is a classic indicator of off-target effects. The N-phenylnicotinamide core, while a common pharmacophore, can interact with a range of proteins.[1] Furthermore, aromatic amides can sometimes be metabolized into reactive intermediates that may cause cellular stress.[6][7] The methoxy group can also influence metabolic stability and off-target interactions.[8][9] We recommend performing a broader selectivity screen to identify potential off-target liabilities. Services like CETSA (Cellular Thermal Shift Assay) can provide an unbiased profile of protein engagement within the cell.[10]

Q4: How does the methoxy group on the phenyl ring influence the compound's properties and selectivity?

A4: The methoxy group is a versatile substituent in medicinal chemistry.[9] It is not particularly lipophilic when attached to an aromatic ring, which can be advantageous for maintaining favorable physicochemical properties.[11] Its oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in van der Waals interactions within a binding pocket.[8] The position and orientation of the methoxy group can create distinct binding modes, potentially conferring selectivity for or against certain targets.[8] However, it can also be a site of metabolic oxidation, which could lead to clearance issues or the formation of active metabolites.[11]

Q5: Should I be concerned about compound aggregation in my assays?

A5: Yes, compound aggregation is a common artifact in in vitro screening that can lead to false positives through non-specific inhibition.[4] Aggregates can sequester and denature proteins. A key diagnostic test is to include a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer. If the observed inhibition is reversed or significantly reduced in the presence of the detergent, it is likely due to aggregation.[4]

Part 2: Troubleshooting Guides
Guide 1: Biochemical Kinase Assays

Users often encounter variability or unexpected outcomes in in vitro kinase assays. The following table provides a structured approach to diagnosing and resolving these issues.

Observed Problem Potential Cause Recommended Solution & Rationale
High Background Signal 1. Compound Interference: The compound may be autofluorescent or interfere with the detection reagent (e.g., luciferase in Kinase-Glo®).[5]Solution: Run a "No Enzyme" control with all components, including the compound. A high signal here confirms interference. Consider switching to an orthogonal assay format (e.g., TR-FRET, AlphaScreen).
2. High ATP Concentration: In ADP-Glo™ or similar assays, high starting ATP levels can lead to a large background signal.[4]Solution: Optimize the ATP concentration to be at or near the Km for your kinase. This improves the assay window and sensitivity for ATP-competitive inhibitors.
High Variability Between Replicates 1. Pipetting Inaccuracy: Small volumes are prone to error, especially with viscous solutions.Solution: Calibrate pipettes regularly. Use reverse pipetting for viscous reagents. Prepare master mixes to minimize pipetting steps.[12]
2. Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents.[5]Solution: Avoid using the outer wells for experimental data. Fill them with buffer or water to create a humidity barrier.
3. Inadequate Mixing: Reagents may not be homogeneously distributed in the well.Solution: Gently mix the plate after each reagent addition (e.g., on an orbital shaker). Avoid introducing bubbles.[5]
IC50 Higher Than Expected 1. ATP Competition: The ATP concentration is significantly above the Km of the kinase.[4]Solution: Perform the assay with ATP at its Km value. This provides a more accurate measure of potency for ATP-competitive inhibitors.
2. Compound Degradation: The compound may be unstable in the assay buffer or adsorb to plastics.Solution: Prepare fresh compound dilutions for each experiment. Include a known control inhibitor to verify assay performance. Consider adding 0.1% BSA to the buffer to reduce non-specific binding.
3. Incorrect Enzyme Concentration: Enzyme concentration is too high, leading to rapid substrate turnover.Solution: Optimize the kinase concentration to ensure the reaction remains in the linear range for the duration of the assay (typically <20% substrate turnover).
IC50 Lower Than Expected 1. Compound Aggregation: The compound is forming aggregates that non-specifically inhibit the kinase.[4]Solution: Re-test the compound in the presence of 0.01% Triton X-100. If the IC50 increases significantly, aggregation is the likely cause.
2. Assay Artifact: The compound may be inhibiting a coupling enzyme in the detection system.Solution: Validate hits using an orthogonal assay that employs a different detection principle.
Guide 2: Cell-Based Assays

Cell-based assays provide more physiologically relevant data but also introduce more complexity and sources of variability.[13][14]

Observed Problem Potential Cause Recommended Solution & Rationale
Poor Reproducibility 1. Cell Passage Number: High passage numbers can lead to genetic drift and altered phenotypes.Solution: Use cells within a defined, low passage number range for all experiments. Maintain well-documented cell banks.
2. Inconsistent Cell Density: Variations in seeding density can affect cell health, growth rate, and signaling responses.Solution: Perform accurate cell counts before seeding. Ensure even cell suspension during plating. Allow cells to adhere and recover for a consistent period before treatment.
3. Serum/Media Variability: Batch-to-batch variation in fetal bovine serum (FBS) or other media components is a major source of inconsistency.[13]Solution: Purchase large lots of FBS and test each new lot for its ability to support consistent cell growth and assay performance before use in critical experiments.
High Cytotoxicity 1. Off-Target Effects: The compound may be hitting proteins essential for cell survival.[15]Solution: Perform a selectivity profile (e.g., kinome scan, CETSA) to identify off-targets.[10] Compare the cytotoxic EC50 with the on-target IC50 to determine the therapeutic window.
2. Metabolite Toxicity: A metabolite of the parent compound could be toxic.[6]Solution: Analyze compound stability and metabolite formation in cell culture medium and cell lysates using LC-MS. Test major metabolites for activity and toxicity if possible.
3. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high.Solution: Ensure the final DMSO concentration is consistent across all wells and is below the tolerance level for your cell line (typically ≤0.5%).
No On-Target Effect 1. Low Compound Permeability: The compound may not be efficiently crossing the cell membrane.Solution: Assess cell permeability using assays like PAMPA or Caco-2. If permeability is low, medicinal chemistry efforts may be needed to improve it.
2. Compound Efflux: The compound may be a substrate for efflux pumps (e.g., P-gp), preventing it from reaching its intracellular target.Solution: Re-test the compound's activity in the presence of known efflux pump inhibitors (e.g., verapamil).
3. Target Not Expressed or Active: The target protein may not be expressed at sufficient levels or be in the correct activation state in your chosen cell line.Solution: Verify target expression using Western Blot or qPCR. Ensure the signaling pathway is active under your experimental conditions (e.g., by stimulating with a known agonist).
Part 3: Guide to Improving the Selectivity of this compound

Lack of selectivity is a primary hurdle in drug development, leading to off-target toxicity.[16][17] Improving the selectivity of a lead compound like this compound is a critical medicinal chemistry objective. This process involves iterative cycles of design, synthesis, and testing based on structure-activity relationships (SAR).

Step 1: Characterize the Existing Selectivity Profile

Before optimization can begin, you must understand the compound's current interaction landscape.

  • Action: Screen this compound against a broad panel of targets. For a presumed kinase inhibitor, a comprehensive kinome scan (e.g., >400 kinases) is the industry standard.

  • Rationale: This will identify both the primary target(s) and any off-targets. This data is the foundation for rational drug design. A selectivity profile provides a quantitative measure of how much more potently the compound binds to the desired target versus undesired ones.

Step 2: Employ Structure-Based Design

If a crystal structure of the compound bound to its primary target (or a close homolog) is available, this is the most powerful tool for guiding design.

  • Action: Analyze the binding mode of this compound. Pay close attention to the interactions made by the nicotinamide, phenyl, and methoxy moieties.

  • Rationale: Structural information reveals which parts of the compound are essential for on-target binding and which can be modified to reduce off-target interactions. For example, if an off-target has a bulky "gatekeeper" residue, modifying the compound to create a steric clash with that residue can abolish binding while preserving affinity for the primary target which may have a smaller gatekeeper.[16]

Step 3: Strategic Modifications to Enhance Selectivity

Based on the selectivity profile and structural data, plan chemical modifications.

  • Strategy 1: Modify the Phenyl Ring and Methoxy Group

    • Action: Systematically move the methoxy group to other positions on the phenyl ring (ortho, meta, para) or replace it with other small substituents (e.g., H, F, Cl, CH3).

    • Rationale: The methoxy group's position dictates its interaction with specific sub-pockets of the binding site.[8] Changing its position can disrupt off-target binding while potentially forming new, favorable interactions with the on-target protein. This is a classic strategy to "scout" the pocket for opportunities to improve binding and selectivity.[11][18]

  • Strategy 2: Target Non-Conserved Residues

    • Action: Align the binding pockets of the primary target and key off-targets. Identify residues that differ between them. Design modifications that specifically exploit these differences.

    • Rationale: Selectivity arises from exploiting the differences between proteins. For instance, if the primary target has a unique cysteine residue near the binding site, an acrylamide group can be added to the inhibitor to form a covalent bond, dramatically increasing both potency and selectivity.[17][19]

  • Strategy 3: Explore Vectorial Changes

    • Action: Extend the molecule from different positions to probe for new interactions in less-conserved regions of the protein, outside the core ATP-binding site.

    • Rationale: The core scaffold may be responsible for broad activity. By adding substituents that reach into unique regions of the on-target protein, you can anchor the molecule more specifically and improve its selectivity profile.[20]

Workflow for Selectivity Improvement

G start Initial Hit: This compound profile Broad Selectivity Screen (e.g., Kinome Scan) start->profile analyze Analyze Data: Identify On- and Off-Targets profile->analyze structure Obtain Structural Data (X-ray Crystallography or Homology Model) analyze->structure If possible hypothesis Formulate SAR Hypotheses analyze->hypothesis structure->hypothesis design Design New Analogs (Modify Methoxy, Phenyl, etc.) hypothesis->design synthesis Synthesize Analogs design->synthesis test Test Analogs: On-Target Potency & Off-Target Selectivity synthesis->test decision Improved Selectivity? test->decision decision->design No (Iterate) lead Optimized Lead Candidate decision->lead Yes G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Inhibitor 5-Methoxy-N- phenylnicotinamide Inhibitor->RAF Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene GrowthFactor Growth Factor GrowthFactor->RTK

Caption: A simplified MAPK/ERK signaling pathway.

References
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. [Link]

  • The role of the methoxy group in approved drugs. [Link]

  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. [Link]

  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. [Link]

  • Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery. [Link]

  • The role of the methoxy group in approved drugs. [Link]

  • NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. [Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

  • DCC-promoted synthesis of n-phenyl nicotinamide derivatives. [Link]

  • Small molecule selectivity and specificity profiling using functional protein microarrays. [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. [Link]

  • Small-molecule Profiling. [Link]

  • Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes. [Link]

  • Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • In vitro kinase assay. [Link]

  • Nicotinamide riboside analogs and pharmaceutical compositions and uses thereof.
  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. [Link]

  • Is there a quick and easy way to check if my GPCRs are getting activated? [Link]

  • Small Molecule Bioanalysis. [Link]

  • The Problems with the Cells Based Assays. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. [Link]

  • Small Molecule Drug Characterization and Purity Analysis. [Link]

  • Amide Internucleoside Linkages Suppress the MicroRNA-like Off-Target Activity of Short Interfering RNA. [Link]

  • Expert view: Addressing the big challenges in cell-based assays. [Link]

  • Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Reactive electrophilic metabolites of aromatic amine and amide carcinogens. [Link]

  • Reactive Electrophilic Metabolites of Aromatic Amine and Amide Carcinogens. [Link]

  • N-n-alkylpyridinium analogs, a novel class of nicotinic receptor antagonists: selective inhibition of nicotine-evoked [3H] dopamine overflow from superfused rat striatal slices. [Link]

  • Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. [Link]

Sources

dealing with poor bioavailability of 5-Methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-N-phenylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor oral bioavailability of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome bioavailability issues in your research.

Introduction to this compound and Bioavailability Challenges

This compound is a novel synthetic compound with promising therapeutic potential. However, early-stage investigations have indicated that it may exhibit low oral bioavailability, which can hinder its clinical development.[1][2][3] Poor bioavailability is often a result of low aqueous solubility and/or poor membrane permeability.[4][5][6] This guide will provide a structured approach to identifying the root cause of poor bioavailability for this compound and implementing effective strategies for its enhancement.

To provide a practical framework, we will work with the following hypothetical physicochemical properties for this compound, which are based on known characteristics of similar nicotinamide derivatives.[7][8][9][10]

PropertyPredicted ValueImplication for Bioavailability
Molecular Weight 228.25 g/mol Favorable for passive diffusion.
LogP 2.8Indicates good lipophilicity, suggesting high permeability.
Aqueous Solubility <0.1 mg/mLPoor solubility is a likely contributor to low bioavailability.
pKa Basic (estimated)Solubility will be pH-dependent.
Predicted BCS Class Class IIHigh permeability, low solubility.[4][6][11]

Frequently Asked Questions (FAQs)

Q1: What is the most likely reason for the poor bioavailability of this compound?

A1: Based on its predicted physicochemical properties, the most probable cause of poor bioavailability for this compound is its low aqueous solubility.[2][3] Compounds with high lipophilicity (as suggested by the predicted LogP) and low water solubility often fall into the Biopharmaceutics Classification System (BCS) Class II.[4][6][11] This means that while the compound can readily cross intestinal membranes, its absorption is limited by how quickly it can dissolve in the gastrointestinal fluids.

Q2: How can I confirm the Biopharmaceutics Classification System (BCS) class of this compound?

A2: To experimentally determine the BCS class, you need to assess both its solubility and permeability.

  • Solubility: The highest single therapeutic dose of the drug substance should be tested for solubility in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[12]

  • Permeability: This can be evaluated using in vitro models such as Caco-2 or PAMPA cell-based assays.[13][14][15][16]

Q3: What are the initial steps I should take to improve the bioavailability of a BCS Class II compound like this compound?

A3: For a BCS Class II compound, the primary goal is to enhance the dissolution rate.[17] Initial strategies to consider include:

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area available for dissolution.[18]

  • Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its wettability and prevent crystallization, thereby increasing its apparent solubility.[17]

  • Lipid-Based Formulations: Formulating the compound in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal tract.[3]

Q4: Could metabolism be a contributing factor to the low bioavailability of this compound?

A4: Yes, first-pass metabolism in the gut wall or liver can significantly reduce the amount of drug that reaches systemic circulation. Nicotinamide and its derivatives are known to be metabolized by various enzymes, including cytochrome P450s.[19][20][21] It is advisable to conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of this compound.

Troubleshooting Guide: Diagnosing Poor Bioavailability

This troubleshooting guide provides a systematic workflow to identify the factors limiting the oral bioavailability of this compound.

TroubleshootingWorkflow cluster_start Initial Observation cluster_physchem Step 1: Physicochemical Characterization cluster_bcs Step 2: BCS Classification cluster_strategies Step 3: Targeted Formulation Strategies cluster_metabolism Step 4: Assess Metabolic Stability Start Poor in vivo bioavailability observed in preclinical animal models Solubility Determine aqueous solubility (pH 1.2, 4.5, 6.8) Start->Solubility Permeability Assess in vitro permeability (e.g., Caco-2, PAMPA) Start->Permeability BCS_Class Classify based on Solubility & Permeability Data Solubility->BCS_Class Permeability->BCS_Class BCS2 BCS Class II: Low Solubility, High Permeability Strategies: - Particle Size Reduction - Solid Dispersions - Lipid Formulations BCS_Class->BCS2 Low S, High P BCS4 BCS Class IV: Low Solubility, Low Permeability Strategies: - Combination Approaches (e.g., Nanoformulation with Permeation Enhancers) BCS_Class->BCS4 Low S, Low P Metabolism In vitro metabolism studies (Liver Microsomes/Hepatocytes) BCS2->Metabolism BCS4->Metabolism Metabolites Identify major metabolites Metabolism->Metabolites

Caption: Troubleshooting workflow for poor bioavailability.

Experimental Protocols

Protocol 1: In Vitro Permeability Assessment using PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive membrane permeability.[13][14]

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • This compound stock solution in DMSO

  • Reference compounds (high and low permeability controls)

  • Plate reader for UV-Vis absorbance

Procedure:

  • Prepare the donor solutions by diluting the stock solution of this compound and reference compounds in PBS to the final desired concentration (ensure final DMSO concentration is <1%).

  • Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.

  • Add the acceptor solution (PBS) to the wells of the acceptor plate.

  • Carefully place the lipid-coated filter plate onto the acceptor plate, ensuring no air bubbles are trapped.

  • Add the donor solutions to the wells of the filter plate.

  • Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This method aims to improve the dissolution rate of this compound by dispersing it in a hydrophilic polymer.[17]

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC)

  • Organic solvent (e.g., methanol, acetone)

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Dissolve both this compound and the chosen polymer in the organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Once completely dissolved, evaporate the solvent using a rotary evaporator under reduced pressure until a solid film is formed on the flask wall.

  • Further dry the solid film under vacuum to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Characterize the solid dispersion for its amorphous nature using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

  • Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure crystalline drug.

Formulation Strategies to Enhance Bioavailability

The following table summarizes various formulation strategies that can be employed to overcome the poor bioavailability of this compound, along with their mechanisms of action.

StrategyMechanism of ActionKey Considerations
Particle Size Reduction Increases surface area for dissolution according to the Noyes-Whitney equation.[18]Can be achieved through micronization or nanosizing. Potential for particle aggregation.
Amorphous Solid Dispersions The drug is molecularly dispersed in a hydrophilic carrier in an amorphous state, which has higher apparent solubility and faster dissolution than the crystalline form.[17]Physical stability of the amorphous form during storage is critical.
Lipid-Based Formulations The drug is dissolved in a lipid vehicle, which can be emulsified in the GI tract, presenting the drug in a solubilized form for absorption.[3]Includes oily solutions, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles (SLNs).
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming a soluble inclusion complex.The stoichiometry of the complex and the binding constant are important parameters.
Prodrug Approach The chemical structure of the drug is modified to create a more soluble or permeable derivative that is converted back to the active parent drug in vivo.The linker must be designed for efficient cleavage at the target site.

Potential Metabolic Pathways of this compound

Based on the known metabolism of nicotinamide and related compounds, the following metabolic pathways for this compound can be anticipated.[19][20][21][22]

MetabolismPathway cluster_parent Parent Compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Parent This compound O_Demethylation O-Demethylation (CYP450 mediated) Parent->O_Demethylation Hydroxylation Aromatic Hydroxylation (on phenyl ring) Parent->Hydroxylation Glucuronidation Glucuronidation O_Demethylation->Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation Excretion Urinary Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Plausible metabolic pathways for this compound.

It is crucial to experimentally verify these potential pathways using in vitro systems like human liver microsomes followed by identification of metabolites using high-resolution mass spectrometry.

In Vivo Evaluation in Preclinical Models

Once a formulation strategy has been chosen and optimized in vitro, it is essential to evaluate its performance in vivo.

Choice of Animal Model:

  • Rodents (Rats, Mice): Commonly used for initial screening due to cost-effectiveness and ease of handling.[23]

  • Dogs (Beagle): Their gastrointestinal physiology is more comparable to humans, making them a good model for oral absorption studies.[23]

  • Pigs (Minipigs): Considered one of the most predictive models for human oral bioavailability due to similarities in their GI tract.[24][25]

Pharmacokinetic Study Design: A typical crossover study design is recommended where each animal receives both the unformulated drug substance and the new formulation on different occasions. Blood samples are collected at predetermined time points, and the plasma concentrations of this compound are determined using a validated bioanalytical method (e.g., LC-MS/MS).[26][27][28][29][30]

Key Pharmacokinetic Parameters to Compare:

  • Cmax (Maximum Plasma Concentration): An indicator of the rate and extent of absorption.

  • Tmax (Time to Cmax): The time at which the maximum plasma concentration is observed.

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

An increase in Cmax and AUC for the formulated product compared to the unformulated drug substance would indicate a successful enhancement of oral bioavailability.

References

  • Patsnap Synapse. (2025, March 20). How are chemical structures modified to improve bioavailability?
  • Pachiappan, S., et al. (2023, June 22). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness.
  • Augustijns, P., et al. (2018, April 10). The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. PubMed.
  • PubChem. (n.d.). Nicotinate and Nicotinamide Metabolism Pathway.
  • ResearchGate. (n.d.).
  • Mathieu, C., et al. (n.d.). The Biochemical Pathways of Nicotinamide-Derived Pyridones. PMC - NIH.
  • International Journal of Trend in Scientific Research and Development. (n.d.). Review on Bioanalytical Method Development in Human Plasma.
  • PRISM BioLab. (2023, August 2). Oral Bioavailability Prediction Screening: Gift of SwissADME.
  • ResearchGate. (2025, August 5). Prediction of drug bioavailability based on molecular structure.
  • Oxford Academic. (n.d.). pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. Journal of Pharmacy and Pharmacology.
  • ResearchGate. (2025, September 1).
  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism.
  • National Institutes of Health. (n.d.). QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors.
  • Al-Gousous, J., et al. (n.d.). Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. PMC - NIH.
  • Uddin, G. M., et al. (2019, November 21). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement.
  • ResearchGate. (n.d.).
  • PubMed. (2017, December 28). Animal models for evaluation of oral delivery of biopharmaceuticals.
  • Siramshetty, V., et al. (n.d.). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PubMed Central.
  • Patheon pharma services. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement.
  • Food & Nutrition Research. (2019, November 21). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement.
  • ResearchGate. (2019, November 25). (PDF) Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement.
  • Semantic Scholar. (n.d.). nicotinamide metabolic process.
  • AAPS Newsmagazine. (n.d.). Exposure Variability with Oral Dosing in Preclinical Species.
  • He, Y., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
  • National Center for Biotechnology Information. (n.d.).
  • Research Journal of Pharmacy and Technology. (n.d.).
  • AboutNAD. (2019, November 21).
  • National Center for Biotechnology Information. (n.d.).
  • Charles River Laboratories. (n.d.).
  • PubChem. (n.d.). Nicotinamide.
  • Journal of Pharmaceutical Science and Technology. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Bioanalysis in drug discovery and development.
  • Technology Networks. (n.d.). Combination of in vitro Caco-2 and aqueous solubility screens with in silico physiological modelling for the prediction of human.
  • ResearchGate. (2025, August 10). Stacking complexation by nicotinamide: A useful way of enhancing drug solubility.
  • PubMed. (n.d.).
  • Molecular Pharmaceutics. (2009, February 2).
  • National Institutes of Health. (n.d.). Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements.
  • World Pharma Today. (n.d.).
  • GSC Online Press. (2024, September 28).
  • Hilaris Publisher. (n.d.). The Biopharmaceutical Classification System (BCS)
  • National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • ResearchGate. (n.d.). Formation of amide linkages between amine and carboxyl groups.
  • PubMed. (n.d.).

Sources

Validation & Comparative

A Predictive Guide to the Structural Confirmation of 5-Methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of novel compound development, rigorous structural elucidation is the bedrock of scientific integrity. This guide provides a comprehensive, albeit predictive, framework for the structural confirmation of 5-Methoxy-N-phenylnicotinamide. Due to the current absence of publicly available experimental data for this specific molecule, this document leverages established spectroscopic principles and comparative data from structurally related analogs to forecast the expected analytical signatures. This approach serves as a robust roadmap for researchers undertaking the synthesis and characterization of this compound.

Our analysis will be grounded in the foundational techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By dissecting the molecule into its constituent functional groups—the 5-methoxypyridine core and the N-phenyl amide linkage—we can anticipate its behavior under analytical scrutiny. As a primary comparator, we will utilize data and predictions for N-phenylnicotinamide, the parent compound lacking the 5-methoxy group, to highlight the specific spectral influence of this substitution.

The Predicted Chemical Structure

The structure of this compound is defined by a nicotinamide scaffold featuring a methoxy group at the 5-position of the pyridine ring and a phenyl group attached to the amide nitrogen.

Molecular Formula: C₁₃H₁₂N₂O₂[1] Molecular Weight: 228.25 g/mol [1] CAS Number: 1138443-84-1[1]

Predicted Spectroscopic Data for Structural Confirmation

The following sections detail the anticipated spectral data for this compound. These predictions are based on established chemical shift and absorption frequency principles and are supplemented by experimental data from related compounds where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the phenyl ring, the methoxy group, and the amide N-H.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale and Comparative Analysis
~8.5Doublet1HH2 (Pyridine)The proton at C2 is adjacent to the ring nitrogen, leading to significant deshielding.
~8.2Doublet1HH6 (Pyridine)The proton at C6 is also deshielded by the adjacent nitrogen.
~7.5Doublet of Doublets1HH4 (Pyridine)This proton will be coupled to both H2 and H6.
~7.6Triplet2HH3', H5' (Phenyl)Protons on the phenyl ring in the meta position.
~7.4Triplet1HH4' (Phenyl)Proton on the phenyl ring in the para position.
~7.2Doublet2HH2', H6' (Phenyl)Protons on the phenyl ring in the ortho position.
~3.9Singlet3H-OCH₃The methoxy group protons will appear as a sharp singlet.
~9.5Singlet (broad)1HN-H (Amide)The amide proton is typically broad and downfield.

Note: Predicted chemical shifts are relative to TMS in CDCl₃ and can vary based on solvent and concentration.

The carbon NMR spectrum will provide a count of the unique carbon environments in the molecule.

Predicted Chemical Shift (ppm) Assignment Rationale and Comparative Analysis
~165C=O (Amide)The carbonyl carbon of the amide will be significantly downfield.
~155C5 (Pyridine)The carbon bearing the methoxy group will be shifted downfield due to the oxygen's electron-donating resonance effect.
~148C2 (Pyridine)The carbon adjacent to the nitrogen will be deshielded.
~145C6 (Pyridine)Similar to C2, this carbon is deshielded by the ring nitrogen.
~138C1' (Phenyl)The ipso-carbon of the phenyl ring attached to the nitrogen.
~129C3', C5' (Phenyl)Meta-carbons of the phenyl ring.
~124C4' (Phenyl)Para-carbon of the phenyl ring.
~120C2', C6' (Phenyl)Ortho-carbons of the phenyl ring.
~115C3 (Pyridine)The carbon bearing the amide group.
~110C4 (Pyridine)
~56-OCH₃The methoxy carbon will appear in the typical range for such groups.

Note: Predicted chemical shifts are relative to TMS in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Predicted Absorption (cm⁻¹) Vibration Functional Group Rationale and Comparative Analysis
~3300N-H stretchAmideA characteristic sharp to medium peak for the N-H bond of a secondary amide.
~3100-3000C-H stretchAromaticPeaks corresponding to the C-H bonds on the pyridine and phenyl rings.
~2950, ~2850C-H stretchAliphatic (-OCH₃)Stretching vibrations of the methyl group.
~1670C=O stretchAmide (Amide I band)A strong, sharp absorption characteristic of the amide carbonyl.
~1600, ~1480C=C stretchAromaticVibrations of the carbon-carbon double bonds within the aromatic rings.
~1530N-H bendAmide (Amide II band)A characteristic bending vibration for secondary amides.
~1250C-O stretchAryl etherAsymmetric stretching of the C-O bond of the methoxy group.
~1030C-O stretchAryl etherSymmetric stretching of the C-O bond of the methoxy group.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which can be used to piece together the structure.

  • Predicted Molecular Ion (M⁺): m/z = 228

  • Predicted Fragmentation Pattern:

    • Loss of the phenyl group (-C₆H₅): m/z = 151

    • Loss of the N-phenyl group (-NHC₆H₅): m/z = 136

    • Formation of the benzoyl cation (C₆H₅CO⁺): m/z = 105 (less likely but possible)

    • Formation of the 5-methoxypyridine-3-carbonyl cation: m/z = 152

Comparative Analysis with N-phenylnicotinamide

To understand the influence of the 5-methoxy group, a comparison with the parent structure, N-phenylnicotinamide, is instructive.

Spectroscopic Feature N-phenylnicotinamide (Predicted) This compound (Predicted) Effect of the 5-Methoxy Group
¹H NMR (Pyridine H5) ~7.4 ppmReplaced by -OCH₃Absence of the H5 signal.
¹H NMR (-OCH₃) N/A~3.9 ppmAppearance of a singlet at ~3.9 ppm.
¹³C NMR (Pyridine C5) ~123 ppm~155 ppmSignificant downfield shift due to the electron-donating effect of the methoxy group.
IR (C-O stretch) N/A~1250 cm⁻¹, ~1030 cm⁻¹Appearance of strong C-O stretching bands.
Mass Spec (M⁺) m/z = 198m/z = 228Increase in molecular weight by 30 units, corresponding to the addition of a CH₂O group.

Experimental Workflow for Structural Confirmation

For researchers synthesizing this compound, the following workflow is recommended for rigorous structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) (High Resolution) Purification->MS Data_Analysis Data Analysis and Spectral Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Predicted Data Data_Analysis->Comparison Structure_Confirmed Structure Confirmed Comparison->Structure_Confirmed

Caption: Recommended workflow for the synthesis, purification, and structural confirmation of this compound.

Conclusion

This predictive guide offers a scientifically grounded framework for the structural confirmation of this compound. By anticipating the outcomes of NMR, IR, and MS analyses, researchers can more efficiently and confidently interpret their experimental data. The comparison with N-phenylnicotinamide highlights the specific spectral markers introduced by the 5-methoxy substitution. As experimental data for this compound becomes available, this guide can serve as a valuable reference for validation.

References

  • PubChem. Nicotinamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-Phenylisonicotinamide. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Methoxynicotinic acid. National Center for Biotechnology Information. [Link]

  • SINFOO. This compound. [Link]

Sources

A Researcher's Guide to Investigating Novel Nicotinamide Analogs: A Comparative Framework Featuring 5-Methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and cellular metabolism research, nicotinamide and its analogs represent a cornerstone of investigation. These molecules, central to the biology of nicotinamide adenine dinucleotide (NAD+), are pivotal in cellular bioenergetics, signaling, and the regulation of key enzymatic processes implicated in aging, metabolic disorders, and cancer.[1][2][3] The exploration of novel nicotinamide analogs is a burgeoning field, driven by the quest for compounds with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles.

This guide is intended for researchers, scientists, and drug development professionals engaged in the study of nicotinamide analogs. It provides a comparative framework for evaluating novel compounds, using the largely uncharacterized molecule, 5-Methoxy-N-phenylnicotinamide, as a case study. By juxtaposing this novel structure with well-established nicotinamide analogs, we will delineate a systematic approach to characterization, from fundamental physicochemical properties to complex biological activities.

The Central Role of Nicotinamide and the NAD+ Salvage Pathway

Nicotinamide is a form of vitamin B3 and a primary precursor for the synthesis of NAD+, a critical coenzyme in all living cells.[3] The salvage pathway is the main route for NAD+ biosynthesis in humans, recycling nicotinamide back into the NAD+ pool.[4] This pathway is not merely a metabolic housekeeping process; it is a tightly regulated system that influences the activity of NAD+-dependent enzymes such as sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38.[5] The modulation of these enzymes by nicotinamide and its derivatives has profound implications for cellular health and disease.

NAD_Salvage_Pathway cluster_salvage NAD+ Salvage Pathway cluster_consumption NAD+ Consuming Enzymes NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT ATP_NMNAT ATP ATP_NMNAT->NMNAT NAD NAD+ NMNAT->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs CD38 CD38 NAD->CD38 NAM_feedback Nicotinamide (NAM) Sirtuins->NAM_feedback PARPs->NAM_feedback CD38->NAM_feedback NAM_feedback->NAMPT Inhibition

Caption: The NAD+ Salvage Pathway and its Regulation.

Benchmark Analogs for Comparison

To effectively evaluate a novel compound like this compound, it is essential to establish a baseline with well-characterized analogs. Here, we profile two key players: Nicotinamide (NAM) and Nicotinamide Riboside (NR).

Nicotinamide (NAM)

The parent compound, nicotinamide, is the most direct precursor in the salvage pathway. Its well-documented physicochemical and biological properties provide a crucial reference point.

Physicochemical Properties of Nicotinamide

PropertyValueSource
Molecular FormulaC6H6N2O[6]
Molecular Weight122.12 g/mol [6]
Melting Point128-131 °C[6]
Solubility in Water1000 mg/mL at 25 °C[6]
logP-0.37[6]

Biological Activity and Mechanistic Insights:

  • NAD+ Precursor: Directly enters the salvage pathway via the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[4]

  • Enzyme Inhibition: At higher concentrations, nicotinamide can act as an inhibitor of sirtuins, a key class of NAD+-dependent deacetylases. This feedback inhibition is a critical aspect of its biological activity.[3]

  • Anti-inflammatory Effects: Nicotinamide has demonstrated anti-inflammatory properties, in part through its influence on cellular redox state and NAD+-dependent signaling pathways.

Nicotinamide Riboside (NR)

Nicotinamide riboside is a more recently identified vitamin B3 analog that has garnered significant interest for its potent NAD+-boosting capabilities.[3]

Physicochemical Properties of Nicotinamide Riboside (Chloride Salt)

PropertyValueSource
Molecular FormulaC11H15N2O5+[7][8]
Molecular Weight255.25 g/mol (cation)[7][8]
Melting PointDecomposes upon melting[7][8]
Solubility in WaterHighly soluble[7][8]
logP-1.94 (estimated)[7][8]

Biological Activity and Mechanistic Insights:

  • NAD+ Precursor: NR is converted to nicotinamide mononucleotide (NMN) by nicotinamide riboside kinases (NRKs) before entering the final step of the salvage pathway. This bypasses the rate-limiting step of NAMPT.[3]

  • Sirtuin Activation: Unlike nicotinamide, NR does not directly inhibit sirtuins and is often considered a potent activator of sirtuin activity through its robust elevation of cellular NAD+ levels.[3]

  • Metabolic Benefits: Numerous preclinical and clinical studies have linked NR supplementation to improvements in metabolic health, mitochondrial function, and age-related physiological decline.[2]

Profiling a Novel Analog: this compound

With the benchmarks established, we now turn our attention to the novel compound, this compound. In the absence of direct experimental data, we can formulate a theoretical profile based on its structural features and knowledge from related analogs.

Structural Features and Hypothesized Properties:

  • 5-Methoxy Substitution: The presence of a methoxy group at the 5-position of the pyridine ring is a key modification. Methoxy groups are electron-donating and can influence the electronic properties of the aromatic ring. This could potentially alter the molecule's interaction with enzyme binding sites. Studies on other methoxy-substituted nicotinamide derivatives have shown a range of biological activities, including enzyme inhibition and antimicrobial effects.[9][10] The methoxy group may also impact the compound's lipophilicity and metabolic stability.

  • N-Phenyl Substitution: The N-phenyl group attached to the carboxamide is another significant feature. N-aryl nicotinamides have been explored as ligands for various receptors and enzymes.[11] This substitution will increase the molecule's size and lipophilicity compared to nicotinamide, which could affect its cell permeability and distribution. It may also introduce new binding interactions with target proteins.

Hypothetical Physicochemical and Biological Profile:

PropertyHypothesized Profile for this compoundRationale
Molecular FormulaC13H12N2O2Based on structure
Molecular Weight228.25 g/mol Based on structure
Solubility in WaterLower than NAM and NRIncreased lipophilicity from methoxy and phenyl groups
logPHigher than NAM and NRIncreased lipophilicity
NAD+ Precursor ActivityUncertain, potentially lower than NAM and NRThe bulky N-phenyl group may hinder recognition by salvage pathway enzymes.
Target ProfilePotentially a modulator of specific enzymes or receptorsThe structural modifications suggest a more targeted activity profile beyond a simple NAD+ precursor.

A Proposed Experimental Workflow for Characterization

For a comprehensive evaluation of this compound or any novel nicotinamide analog, a systematic experimental approach is crucial. The following workflow outlines key assays and analyses.

Experimental_Workflow cluster_synthesis Synthesis and Physicochemical Characterization cluster_invitro In Vitro Biological Evaluation cluster_cellular Cellular and Mechanistic Studies cluster_invivo In Vivo Evaluation Synthesis Synthesis and Purification Structure Structural Elucidation (NMR, MS) Synthesis->Structure Physicochem Physicochemical Properties (Solubility, logP, pKa) Structure->Physicochem NAD_assay NAD+ Precursor Assay (LC-MS) Physicochem->NAD_assay Enzyme_assays Enzyme Activity Assays (Sirtuins, PARPs, etc.) NAD_assay->Enzyme_assays Cell_viability Cell Viability/Toxicity Assays Enzyme_assays->Cell_viability Cellular_uptake Cellular Uptake and Metabolism Cell_viability->Cellular_uptake Target_ID Target Identification and Validation Cellular_uptake->Target_ID Signaling Signaling Pathway Analysis Target_ID->Signaling PK Pharmacokinetics and Bioavailability Signaling->PK Efficacy Efficacy in Disease Models PK->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: A systematic workflow for the characterization of novel nicotinamide analogs.

Detailed Methodologies

1. Synthesis and Physicochemical Characterization:

  • Synthesis: A potential synthetic route could involve the amidation of 5-methoxynicotinic acid with aniline. Microwave-assisted synthesis has been shown to be effective for generating nicotinamide analogs.[12][13]

  • Structural Elucidation: Confirm the structure using 1H NMR, 13C NMR, and high-resolution mass spectrometry.

  • Physicochemical Properties:

    • Solubility: Determine solubility in aqueous buffers at different pH values and in organic solvents.

    • Lipophilicity (logP/logD): Measure the octanol-water partition coefficient to predict membrane permeability.

    • pKa: Determine the ionization constant(s) of the molecule.

2. In Vitro Biological Evaluation:

  • NAD+ Precursor Assay:

    • Treat a relevant cell line (e.g., HEK293, HepG2) with the test compound at various concentrations and time points.

    • Lyse the cells and extract metabolites.

    • Quantify intracellular NAD+ levels using LC-MS/MS.[5] Compare the NAD+-boosting capacity to that of NAM and NR.

  • Enzyme Activity Assays:

    • Sirtuin Activity: Use a commercially available kit or a coupled enzyme assay to measure the effect of the compound on the activity of recombinant sirtuins (e.g., SIRT1, SIRT3).[14][15]

    • PARP Activity: Assess the impact on PARP-1 activity using an ELISA-based assay that detects poly(ADP-ribose) formation.

  • Cell Viability/Toxicity Assays:

    • Culture cells in the presence of increasing concentrations of the test compound for 24-72 hours.

    • Assess cell viability using assays such as MTT, MTS, or a live/dead cell stain.

Conclusion and Future Directions

The exploration of novel nicotinamide analogs like this compound holds significant promise for the development of new therapeutics. While direct experimental data for this specific compound is currently lacking, a systematic and comparative approach, grounded in the established knowledge of benchmark analogs, provides a robust framework for its investigation. The structural modifications in this compound suggest a departure from the primary role of a simple NAD+ precursor, hinting at a more nuanced and potentially targeted biological activity. The proposed experimental workflow offers a comprehensive guide for elucidating the physicochemical properties, biological activities, and therapeutic potential of this and other novel nicotinamide derivatives. As research in this area continues to evolve, such systematic characterization will be paramount in unlocking the full potential of this versatile class of molecules.

References

  • Hughes K. T., Cookson B. T., Ladika D., Olivera B. M., Roth J. R. 6-Aminonicotinamide-resistant mutants of Salmonella typhimurium. J Bacteriol. 1983 Jun;154(3):1126–1136.
  • McClure C. F., et al. Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods Mol Biol. 2017;1608:25-45.
  • Rasgania J., et al. Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Asian Journal of Chemistry. 2023;35(8):2045-2051.
  • Dong M., et al. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. Molecules. 2020;25(21):5146.
  • Gnerre C., et al. Novel N-aryl Nicotinamide Derivatives: Taking Stock on 3,6-diazabicyclo[3.1.1]heptanes as Ligands for Neuronal Acetylcholine Receptors. Eur J Med Chem. 2019;180:51-61.
  • Sauve A. A., et al. A continuous microplate assay for sirtuins and nicotinamide-producing enzymes. Anal Biochem. 2009;394(1):145-52.
  • Gallego-García A., et al. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Biochemistry. 2011;50(49):10692-704.
  • Rasgania J., et al.
  • Zachos I., et al. Structural Characterization of Enzymatic Interactions with Functional Nicotinamide Cofactor Biomimetics. Int J Mol Sci. 2024;25(13):6933.
  • Rigo R., et al. Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives. Nutrients. 2022;14(21):4576.
  • Jinfiniti. 9 Established NAD+ Precursors You Should Know. 2024.
  • Gurram R., et al. Biarylmethoxy Nicotinamides As Novel and Specific Inhibitors of Mycobacterium tuberculosis. ACS Med Chem Lett. 2015;6(11):1109-14.
  • de Oliveira L. M., et al. NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health. Curr Nutr Rep. 2023;12(3):457-469.
  • AboutNAD. What Are NAD+ Precursors? How the Body Makes NAD+.
  • Miranda D. R. NAD⁺ Precursors and Aging. 2023.
  • Applegate M. D., et al. A spectrophotometric method for clinical analysis of lactate dehydrogenase patterns with the use of a nicotinamide-adenine dinucleotide analog. Clin Chem. 1980;26(12):1740-3.
  • SINFOO. This compound.
  • Xu K., et al. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. Eur J Med Chem. 2025;282:117054.
  • Mori V., et al. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. Life (Basel). 2024;14(3):413.
  • Al-Hujaili S. A., et al. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules. 2024;29(5):1093.
  • Wujec M., et al.
  • Campbell M. T. D., et al. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Food Nutr Res. 2019;63.
  • Al-Warhi T., et al. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules. 2022;27(21):7292.
  • Liu L., et al. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Curr Neuropharmacol. 2021;19(5):631-645.
  • Peršuri A., et al. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. 2024;29(9):2125.
  • Yang J., Adams J. D. Nicotinamide and its Pharmacological Properties for Clinical Therapy. Drug Design Reviews. 2004;1(1):43-52.
  • Wang H., et al. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. J Enzyme Inhib Med Chem. 2020;35(1):114-120.
  • Campbell M. T. D., et al. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. Food Nutr Res. 2019;63.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 936, Nicotinamide.
  • Campbell M. T. D., et al. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement. Food Nutr Res. 2019;63.

Sources

A Comparative Guide to Elucidating the Mechanism of Action of 5-Methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-N-phenylnicotinamide is a novel small molecule with a chemical structure suggestive of multiple potential biological activities. As a derivative of nicotinamide (a form of vitamin B3), it may share metabolic and signaling pathways with its parent compound. However, the presence of the 5-methoxy and N-phenyl substituents introduces unique chemical properties that could confer a distinct mechanism of action, potentially involving targets not typically associated with nicotinamide.[1][2]

This guide provides a comprehensive framework for the systematic validation of this compound's mechanism of action. We will explore three primary, plausible hypotheses derived from its structural features and compare the requisite experimental approaches to those used for well-characterized alternative compounds. The objective is to equip researchers with a robust, logic-driven workflow to definitively characterize this compound's biological function.

Our approach is grounded in three core principles:

  • Hypothesis-Driven Experimentation: We will outline experiments designed to systematically test each potential mechanism.

  • Comparative Analysis: We will benchmark the hypothetical performance of this compound against established molecules for each proposed mechanism.

  • Self-Validating Protocols: The described experimental workflows are designed to include internal controls and orthogonal assays to ensure the trustworthiness of the generated data.

Hypothesized Mechanisms of Action and Comparative Alternatives

Based on the chemical structure of this compound, we propose three primary putative mechanisms of action. For each hypothesis, we identify a suitable well-characterized alternative compound that will serve as a positive control and a benchmark for comparative analysis.

Hypothesis Proposed Mechanism for this compound Alternative Compound Established Mechanism of Alternative
1. NAD+ Metabolism and PARP Inhibition The nicotinamide core suggests it may function as a precursor to NAD+ or as an inhibitor of NAD+-consuming enzymes like Poly(ADP-ribose) polymerase (PARP).[2]Nicotinamide A known precursor in the NAD+ salvage pathway and a PARP inhibitor.[2]
2. Serotonergic System Modulation The 5-methoxy group is a key pharmacophore in potent serotonin receptor agonists, such as 5-MeO-DMT.[3][4]5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) A potent agonist of 5-HT1A and 5-HT2A serotonin receptors.[4][5]
3. Bioactivation to a Cytotoxic Agent Similar to some thiophenyl derivatives of nicotinamide, it could act as a prodrug, being metabolized into a toxic nucleotide analog that inhibits key cellular enzymes like IMPDH.[6]Mycophenolic Acid (MPA) A well-characterized, non-competitive, reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).

Experimental Validation Workflow

The following sections detail the experimental protocols to systematically investigate each hypothesized mechanism of action.

Workflow Overview

G cluster_0 Initial Screening cluster_1 Hypothesis 1: NAD+ Metabolism & PARP Inhibition cluster_2 Hypothesis 2: Serotonergic Modulation cluster_3 Hypothesis 3: Bioactivation/IMPDH Inhibition Cell Viability Assays Cell Viability Assays NAD+/NADH Assay NAD+/NADH Assay Cell Viability Assays->NAD+/NADH Assay Receptor Binding Assays Receptor Binding Assays Cell Viability Assays->Receptor Binding Assays IMPDH Activity Assay IMPDH Activity Assay Cell Viability Assays->IMPDH Activity Assay PARP Activity Assay PARP Activity Assay NAD+/NADH Assay->PARP Activity Assay Western Blot for PARP Cleavage Western Blot for PARP Cleavage PARP Activity Assay->Western Blot for PARP Cleavage cAMP/IP1 Functional Assays cAMP/IP1 Functional Assays Receptor Binding Assays->cAMP/IP1 Functional Assays Downstream Signaling (pERK) Downstream Signaling (pERK) cAMP/IP1 Functional Assays->Downstream Signaling (pERK) Metabolite Identification (LC-MS) Metabolite Identification (LC-MS) IMPDH Activity Assay->Metabolite Identification (LC-MS) Guanine Rescue Assay Guanine Rescue Assay Metabolite Identification (LC-MS)->Guanine Rescue Assay

Caption: A logical workflow for the systematic validation of this compound's mechanism of action.

Hypothesis 1: Validation of NAD+ Metabolism and PARP Inhibition

The rationale for this hypothesis lies in the structural similarity to nicotinamide, a key player in cellular redox reactions and DNA repair.[2]

Experimental Protocol 1.1: Cellular NAD+/NADH Glo Assay
  • Objective: To determine if this compound alters the intracellular ratio of NAD+ to NADH, which would suggest an impact on NAD+ metabolism.

  • Cell Line: A549 (human lung carcinoma) or a cell line relevant to a potential therapeutic area.

  • Procedure:

    • Seed A549 cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.

    • Treat cells with a dose-response curve of this compound (e.g., 0.1 µM to 100 µM), Nicotinamide (positive control), and a vehicle control (e.g., 0.1% DMSO) for 24 hours.

    • Use a commercial NAD/NADH-Glo™ Assay kit following the manufacturer's instructions.

    • Measure luminescence on a plate reader to determine NAD+ and NADH levels.

    • Calculate the NAD+/NADH ratio.

  • Expected Outcome: If this compound acts as an NAD+ precursor, an increase in the total NAD pool and potentially the NAD+/NADH ratio is expected, similar to the nicotinamide control.

Experimental Protocol 1.2: PARP-1 Activity Assay
  • Objective: To directly measure the inhibitory effect of this compound on PARP-1 enzyme activity.

  • Methodology: A commercially available colorimetric PARP-1 assay kit.

  • Procedure:

    • Use a cell-free assay system containing recombinant human PARP-1 enzyme.

    • Add a dose-response curve of this compound, Nicotinamide (as a known, albeit weak, PARP inhibitor), and a potent PARP inhibitor like Olaparib as a positive control.

    • Initiate the PARP reaction by adding NAD+ and activated DNA.

    • After incubation, measure the amount of biotinylated PAR incorporated onto histone proteins via an HRP-based colorimetric reaction.

    • Calculate the IC50 value for PARP-1 inhibition.

Comparative Data (Hypothetical)
Compound Effect on NAD+/NADH Ratio PARP-1 Inhibition IC50 (µM)
This compound To be determinedTo be determined
Nicotinamide ~20-50
Olaparib No direct effect~0.005

Hypothesis 2: Validation of Serotonergic System Modulation

The 5-methoxyindole moiety is a classic feature of serotonin receptor ligands.[3] This makes the 5-HT receptor family a plausible target.

Experimental Protocol 2.1: Radioligand Binding Assays
  • Objective: To determine if this compound binds to serotonin receptors, specifically 5-HT1A and 5-HT2A.

  • Methodology: Competitive binding assays using membranes from cells overexpressing the target receptors.

  • Procedure:

    • Prepare membranes from HEK293 cells stably expressing human 5-HT1A or 5-HT2A receptors.

    • Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A) and increasing concentrations of this compound or 5-MeO-DMT (positive control).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using a scintillation counter.

    • Calculate the inhibition constant (Ki) to determine binding affinity.

Experimental Protocol 2.2: Functional Assays (cAMP and IP1)
  • Objective: To determine if binding to serotonin receptors translates into functional agonism or antagonism.

  • Methodology:

    • cAMP Assay (for 5-HT1A): 5-HT1A is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cAMP.

    • IP1 Assay (for 5-HT2A): 5-HT2A is a Gq-coupled receptor, and its activation leads to an increase in inositol monophosphate (IP1).

  • Procedure:

    • Use CHO or HEK293 cells expressing the respective receptors.

    • Treat cells with a dose-response of this compound or 5-MeO-DMT.

    • For the cAMP assay, stimulate adenylyl cyclase with forskolin and measure the reduction in cAMP levels.

    • For the IP1 assay, measure the accumulation of IP1.

    • Use commercial HTRF or ELISA-based kits for quantification.

    • Calculate EC50 (for agonists) or IC50 (for antagonists) values.

Comparative Data (Hypothetical)
Compound 5-HT1A Binding Ki (nM) 5-HT1A Functional EC50 (nM) 5-HT2A Binding Ki (nM) 5-HT2A Functional EC50 (nM)
This compound To be determinedTo be determinedTo be determinedTo be determined
5-MeO-DMT ~10-50~5-20~50-200~10-50
Buspirone (5-HT1A partial agonist) ~10-30~20-60>1000>1000
Ketanserin (5-HT2A antagonist) >1000N/A (antagonist)~1-5N/A (antagonist)

Hypothesis 3: Validation of Bioactivation and IMPDH Inhibition

Some nicotinamide analogs can be processed by the NAD salvage pathway to create fraudulent nucleotides that inhibit essential enzymes like IMPDH.[6]

Experimental Protocol 3.1: In Vitro IMPDH Activity Assay
  • Objective: To determine if this compound or its potential metabolites inhibit IMPDH enzyme activity.

  • Methodology: A spectrophotometric assay that measures the IMPDH-catalyzed conversion of IMP to XMP, which is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is monitored.

  • Procedure:

    • Use recombinant human IMPDH2.

    • In a 96-well plate, combine the enzyme, IMP, and NAD+.

    • Add a dose-response curve of this compound or Mycophenolic Acid (MPA) as a positive control.

    • Monitor the change in absorbance at 340 nm over time.

    • Calculate the IC50 value.

    • Crucial Step: Repeat the assay with pre-incubation of the compound with liver microsomes (S9 fraction) and the necessary cofactors (e.g., NAMPT, NMNAT) to test for inhibition by potential metabolites.

Experimental Protocol 3.2: Guanine Rescue Assay
  • Objective: To determine if the cytotoxicity of this compound in cells is due to the depletion of the guanine nucleotide pool, a hallmark of IMPDH inhibition.

  • Cell Line: A rapidly proliferating cell line sensitive to IMPDH inhibitors (e.g., K562).

  • Procedure:

    • Determine the EC50 for the cytotoxicity of this compound and MPA in K562 cells using a standard cell viability assay (e.g., CellTiter-Glo).

    • Treat K562 cells with the EC50 concentration of each compound in the presence or absence of exogenous guanosine (100 µM).

    • After 72 hours, measure cell viability.

  • Expected Outcome: If the compound's cytotoxicity is mediated by IMPDH inhibition, the addition of guanosine should rescue the cells from its effects.

Signaling Pathway Diagram

G cluster_0 IMPDH Inhibition Pathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH Substrate XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA IMPDH->XMP Catalyzes Compound This compound (or active metabolite) Compound->IMPDH Inhibits

Caption: The proposed inhibitory action of this compound on the de novo purine synthesis pathway via IMPDH.

Conclusion

The validation of this compound's mechanism of action requires a multi-faceted and hypothesis-driven approach. By systematically evaluating its potential roles in NAD+ metabolism, serotonergic signaling, and as a bioactivated inhibitor of nucleotide synthesis, researchers can build a comprehensive and accurate pharmacological profile. The comparative framework presented in this guide, utilizing well-characterized alternative compounds, ensures that the experimental results can be contextualized within the existing body of pharmacological knowledge. This rigorous validation pathway is essential for advancing this compound from a novel chemical entity to a well-understood pharmacological tool or potential therapeutic agent.

References

  • Fania, L., et al. (2019). The basis for these investigations is the variety of potential mechanisms of action of nicotinamide and zinc, including an anti-inflammatory effect. PubMed. Available at: [Link]

  • Forbat, E., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Nicotinamide?. Patsnap Synapse. Available at: [Link]

  • Theodoropoulos, P. C., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, L., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Shen, H., et al. (2011). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism. Available at: [Link]

  • Kaplan, L. Y., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature. Available at: [Link]

  • Davis, A. K., et al. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Neurochemistry. Available at: [Link]

  • St-Gelais, A., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Cross-Validation of 5-Methoxy-N-phenylnicotinamide Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anti-cancer activity of the novel compound, 5-Methoxy-N-phenylnicotinamide. By leveraging established methodologies and comparing its performance against well-characterized alternatives, this document outlines a robust strategy for cross-validating its therapeutic potential across a panel of cancer cell lines.

Introduction: The Rationale for Targeting PIM Kinases in Oncology

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: PIM1, PIM2, and PIM3.[1] These kinases are crucial regulators of numerous cellular processes, including cell cycle progression, proliferation, and apoptosis.[2] Overexpression of PIM kinases is a frequent event in a wide array of hematological malignancies and solid tumors, often correlating with aggressive disease and poor prognosis.[2][3] Their role in promoting resistance to conventional chemotherapy and other targeted agents further highlights their significance as therapeutic targets in oncology.[4]

This compound is a novel small molecule designed to inhibit the PIM kinase family. Its structural features suggest a potential for high potency and selectivity. This guide will detail the necessary experimental workflows to validate its efficacy and mechanism of action.

The PIM Kinase Signaling Pathway: A Network of Pro-Survival Signals

PIM kinases exert their pro-tumorigenic effects by phosphorylating a diverse set of downstream substrates, thereby activating oncogenic signaling pathways.[2] A key upstream regulator of PIM expression is the JAK/STAT pathway, which is activated by various cytokines and growth factors.[5] Once expressed, PIM kinases phosphorylate and regulate the function of several key proteins involved in cell survival and proliferation.

Diagram of the PIM Kinase Signaling Pathway

PIM_Signaling cluster_apoptosis Apoptosis Regulation cluster_transcription Transcriptional Regulation cluster_cellcycle Cell Cycle Control cluster_translation Protein Synthesis Cytokines Cytokines / Growth Factors JAK JAK Cytokines->JAK Activate STAT STAT JAK->STAT Phosphorylate PIM_Gene PIM Gene Transcription STAT->PIM_Gene Activate PIM_Kinase PIM Kinase (PIM1/2/3) PIM_Gene->PIM_Kinase Translates to BAD BAD PIM_Kinase->BAD Phosphorylates (Inhibits) cMyc c-Myc PIM_Kinase->cMyc Phosphorylates (Activates) p21_p27 p21 / p27 PIM_Kinase->p21_p27 Phosphorylates (Inhibits) mTORC1 mTORC1 PIM_Kinase->mTORC1 Activates Bcl2 Bcl-2/Bcl-xL BAD->Bcl2 Inhibits pBAD p-BAD (Inactive) Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Transcription Increased Transcription (e.g., cell cycle genes) cMyc->Transcription pcMyc p-c-Myc (Active) CellCycle Cell Cycle Progression p21_p27->CellCycle Inhibits pp21_p27 p-p21 / p-p27 (Inactive) _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates (Inhibits) Translation Protein Translation _4EBP1->Translation Inhibits p4EBP1 p-4E-BP1 (Inactive)

Caption: The PIM kinase signaling pathway, illustrating its central role in promoting cell survival, proliferation, and protein synthesis.

Comparative Analysis: Benchmarking Against Established PIM Kinase Inhibitors

A critical step in validating a novel compound is to compare its activity against existing, well-characterized inhibitors. For the PIM kinase family, several potent small molecules have been developed and evaluated in preclinical and clinical settings. This section provides a comparative overview of three such inhibitors: SGI-1776, AZD1208, and CX-6258.

Table 1: Comparative Inhibitory Activity (IC50) of PIM Kinase Inhibitors in Biochemical Assays

CompoundTarget(s)PIM1 IC50PIM2 IC50PIM3 IC50Reference(s)
This compound PIM KinasesTo be determinedTo be determinedTo be determinedN/A
SGI-1776Pan-PIM, Flt-37 nM~350 nM~70 nM[6][7]
AZD1208Pan-PIM0.4 nM5 nM1.9 nM[8][9]
CX-6258Pan-PIM5 nM25 nM16 nM[7][10]

Table 2: Comparative Anti-proliferative Activity (GI50/IC50) in Cancer Cell Lines

Cell LineCancer TypePIM1 ExpressionSGI-1776AZD1208CX-6258Reference(s)
MV-4-11 Acute Myeloid Leukemia (AML)High~1-3 µM<1 µMPotent[10][11][12]
MOLM-13 Acute Myeloid Leukemia (AML)High~1-3 µM<1 µMPotent[11][13]
K562 Chronic Myeloid Leukemia (CML)High~20-30 µM>1 µM-[14]
PC-3 Prostate CancerHigh--Potent[10]
MCF-7 Breast Cancer (ER+)Moderate>10 µM>1 µM-[15]
MDA-MB-231 Triple-Negative Breast CancerHigh~5-10 µM~1 µM-[15]
Daudi Burkitt's LymphomaHigh---[14]
Raji Burkitt's LymphomaHigh---[14]

Note: IC50/GI50 values can vary depending on the assay conditions and duration of treatment. The values presented are approximations based on published data.

The rationale for selecting this diverse panel of cell lines is based on their varying PIM1 expression levels and their representation of different cancer types known to be driven by PIM kinase activity.[3][16][17] This allows for a comprehensive assessment of the compound's efficacy and potential for broad therapeutic application.

Experimental Protocols for Cross-Validation

To rigorously assess the activity of this compound, a series of well-established in vitro assays should be performed. The following protocols provide a step-by-step guide for these experiments.

Diagram of the Experimental Workflow for Compound Validation

experimental_workflow start Start: Select Cancer Cell Lines cell_culture Cell Culture and Compound Treatment start->cell_culture viability_assay Cell Viability Assay (MTT/CCK-8) cell_culture->viability_assay ic50_determination Determine IC50 Values viability_assay->ic50_determination apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50_determination->apoptosis_assay Based on IC50 western_blot Western Blot Analysis ic50_determination->western_blot Based on IC50 data_analysis Data Analysis and Comparison apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Compound Activity data_analysis->conclusion

Caption: A streamlined workflow for the in vitro validation of this compound's anti-cancer activity.

Cell Viability Assay (MTT/CCK-8)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Principle: These colorimetric assays measure the metabolic activity of viable cells. In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or WST-8) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and the comparator compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Reagent Addition:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

    • For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.[2]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells. Therefore, it is used to identify late apoptotic and necrotic cells.[13][18][19]

Protocol:

  • Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[20]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Western Blot Analysis

Objective: To investigate the effect of this compound on the PIM kinase signaling pathway.

Principle: Western blotting is a technique used to detect specific proteins in a sample.[3][8] Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.[21][22]

Protocol:

  • Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[22]

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against key proteins in the PIM signaling pathway (e.g., PIM1, p-BAD, c-Myc, p-4E-BP1) overnight at 4°C. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to the cross-validation of this compound's anti-cancer activity. By systematically evaluating its effects on cell viability, apoptosis, and the PIM kinase signaling pathway across a panel of relevant cancer cell lines, researchers can obtain a comprehensive understanding of its therapeutic potential. Direct comparison with established PIM kinase inhibitors will provide crucial context for its potency and selectivity.

Positive outcomes from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models and detailed pharmacokinetic and pharmacodynamic analyses, to pave the way for potential clinical development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Chen, W. W., et al. (2016).
  • Natoni, A., et al. (2016). Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma. PLoS One, 11(4), e0153539.
  • Foulks, J. M., et al. (2012). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Leukemia, 26(6), 1213-1221.
  • Gomez-Abad, C., et al. (2017). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters, 14(4), 4531-4537.
  • Hsieh, Y. C., et al. (2021). Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Frontiers in Oncology, 11, 681534.
  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • Warfel, N. A., & Kraft, A. S. (2015). PIM kinase (and other) inhibitors in cancer therapy. Current Opinion in Pharmacology, 23, 10-15.
  • Haddach, M., et al. (2012). Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. ACS Medicinal Chemistry Letters, 3(2), 135-139.
  • ResearchGate. (n.d.). Expression of Pim-1 in selected cancer cell lines. Retrieved from [Link]

  • CUSABIO. (n.d.). Western Blotting(WB) Protocol. Retrieved from [Link]

  • Journal of Cancer Prevention. (2018). PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention, 23(3), 109-116.
  • Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905-913.
  • Haddach, M., et al. (2012). Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. ACS Medicinal Chemistry Letters, 3(2), 135-139.
  • PIM-1 inhibition with AZD1208 to prevent osimertinib-induced resistance in EGFR-mutation positive non-small cell lung cancer. (2019).
  • Santarpia, L., et al. (2016). PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer. Oncogene, 35(28), 3687-3700.
  • BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. Retrieved from [Link]

  • Haddach, M., et al. (2012). Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. ACS Medicinal Chemistry Letters, 3(2), 135-139.
  • Haddach, M., et al. (2012). Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. ACS Medicinal Chemistry Letters, 3(2), 135-139.
  • Holder, S., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 6(1), 163-172.
  • ResearchGate. (n.d.). PIM expression levels in GC and non-GC-derived DLBCL cell lines. Retrieved from [Link]

  • Brai, A., et al. (2017). Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors. Scientific Reports, 7(1), 13219.
  • Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. (2022). Molecules, 27(24), 8968.
  • ResearchGate. (n.d.). PIM kinase inhibitor AZD1208 treatment scheme and histological analysis. Retrieved from [Link]

Sources

A Comparative Guide to Sirtuin Modulation: 5-Methoxy-N-phenylnicotinamide in the Context of Established Inhibitors and Activators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of sirtuin modulation, the selection of appropriate chemical tools is paramount. This guide provides an in-depth technical comparison of the novel compound 5-Methoxy-N-phenylnicotinamide against well-characterized sirtuin modulators: the activator Resveratrol, and the inhibitors Nicotinamide and EX-527.

Due to the limited publicly available data on this compound, this guide will frame its potential mechanism and properties based on the established pharmacology of its parent scaffold, nicotinamide. This comparative analysis is designed to offer a predictive framework for researchers interested in evaluating this and other novel nicotinamide analogs.

Introduction to Sirtuins: The "Guardians of the Genome and Metronome of Metabolism"

Sirtuins are a family of seven (SIRT1-7 in mammals) NAD⁺-dependent lysine deacylases that play crucial roles in regulating a vast array of cellular processes, including gene expression, metabolism, DNA repair, and inflammation.[1] Their dependence on the cellular energy currency, NAD⁺, positions them as critical sensors of the cell's metabolic state. The diverse subcellular localizations of sirtuin isoforms—SIRT1, SIRT6, and SIRT7 are primarily nuclear; SIRT2 is predominantly cytoplasmic; and SIRT3, SIRT4, and SIRT5 are located in the mitochondria—underscore their involvement in a wide spectrum of physiological and pathological processes.[1] Given their central role in cellular homeostasis, sirtuins have emerged as attractive therapeutic targets for age-related diseases, metabolic disorders, and cancer.[2]

Established Sirtuin Modulators: A Trio of Benchmarks

A comprehensive understanding of novel compounds necessitates a robust comparison with established modulators. Here, we detail the mechanisms and properties of three widely used sirtuin modulators.

Resveratrol: The Archetypal Sirtuin Activator

Resveratrol, a natural polyphenol found in red wine and other plants, is arguably the most well-known sirtuin-activating compound (STAC).[3] Its primary mode of action is the allosteric activation of SIRT1.[4] This activation is, however, highly dependent on the nature of the substrate, a nuance that has been a subject of scientific debate.[5][6]

Mechanism of Action: Resveratrol is not a universal SIRT1 activator. Its activating effect is most pronounced with peptide substrates that are conjugated to a fluorophore, such as the widely used Fluor-de-Lys™ substrate.[7] Mechanistic studies suggest that resveratrol binds to an N-terminal domain of SIRT1, inducing a conformational change that enhances the binding of certain substrates, thereby lowering the Michaelis constant (Km) for the acetylated peptide without significantly affecting the maximal velocity (Vmax).[8] It is important to note that resveratrol's effects in vivo are complex and may also be mediated through indirect mechanisms, such as the activation of AMP-activated protein kinase (AMPK), which can in turn increase cellular NAD⁺ levels.[8]

Nicotinamide: The Endogenous Pan-Sirtuin Inhibitor

Nicotinamide, a form of vitamin B3 and a byproduct of the sirtuin deacetylation reaction, acts as a physiological feedback inhibitor of all sirtuins.[9]

Mechanism of Action: Nicotinamide inhibits sirtuins through a "base-exchange" mechanism.[10] It binds to a conserved pocket in the sirtuin active site, intercepting a key reaction intermediate (the O-alkylamidate). This promotes the reverse reaction, the reformation of NAD⁺ from the intermediate, at the expense of the forward deacetylation reaction.[10] Kinetically, this results in non-competitive inhibition with respect to the acetylated substrate.[10] The inhibitory concentration (IC50) of nicotinamide for SIRT1 is typically in the low micromolar range (<50 µM).[10]

EX-527 (Selisistat): A Potent and Selective SIRT1 Inhibitor

EX-527 is a synthetic, potent, and highly selective inhibitor of SIRT1.[11] Its selectivity makes it a valuable tool for dissecting the specific roles of SIRT1.

Mechanism of Action: EX-527 exhibits a unique mechanism of inhibition. It is an uncompetitive inhibitor with respect to NAD⁺ and a non-competitive inhibitor with respect to the peptide substrate.[12] This indicates that EX-527 does not bind to the free enzyme but rather to the SIRT1-NAD⁺-acetylated substrate ternary complex or a subsequent intermediate.[13] This mechanism contributes to its high potency and selectivity for SIRT1 over other sirtuin isoforms.[11] The IC50 of EX-527 for SIRT1 is in the nanomolar range (around 38 nM in cell-free assays), with over 200-fold selectivity against SIRT2 and SIRT3.[11]

This compound: A Hypothesized Sirtuin Inhibitor

While direct experimental data for this compound is scarce, its chemical structure as a nicotinamide derivative provides a strong foundation for predicting its biological activity.

Hypothesized Mechanism of Action: Based on its nicotinamide core, this compound is hypothesized to function as a sirtuin inhibitor. It is likely to engage in the same base-exchange mechanism as nicotinamide, binding to the conserved C-pocket of the sirtuin active site and promoting the reverse reaction. The methoxy and phenyl substitutions on the nicotinamide scaffold may influence its potency, isoform selectivity, and cell permeability compared to the parent molecule. The phenyl group could potentially engage in additional hydrophobic or pi-stacking interactions within the active site or a nearby pocket, potentially enhancing its affinity for certain sirtuin isoforms.

Comparative Analysis: A Head-to-Head Look

To provide a clear overview, the following table summarizes the key characteristics of this compound (hypothesized) and the established sirtuin modulators.

FeatureThis compound (Hypothesized)ResveratrolNicotinamideEX-527 (Selisistat)
Class InhibitorActivatorInhibitorInhibitor
Primary Target(s) Sirtuins (isoform selectivity unknown)Primarily SIRT1Pan-Sirtuin InhibitorHighly selective for SIRT1
Mechanism of Action Base-exchange mechanismAllosteric activation (substrate-dependent)Base-exchange mechanism (non-competitive with substrate)Uncompetitive with NAD⁺, non-competitive with substrate
Potency (IC50/EC50) UnknownEC50 ~22-100 µM for SIRT1 (substrate-dependent)[5]IC50 < 50 µM for SIRT1[10]IC50 ~38 nM for SIRT1[11]
Key Structural Moiety NicotinamideStilbeneNicotinamideIndole

Experimental Protocols for Sirtuin Modulator Characterization

To empirically determine the activity of a novel compound like this compound, a series of well-defined biochemical assays are required. The following protocols outline standard methods for assessing sirtuin inhibition.

In Vitro Fluorogenic Sirtuin Activity Assay

This is a widely used, high-throughput method for screening and characterizing sirtuin modulators.

Principle: This assay utilizes a peptide substrate containing an acetylated lysine residue flanked by a fluorophore and a quencher. In its native state, the quencher suppresses the fluorescence of the fluorophore. Upon deacetylation by a sirtuin, the peptide becomes susceptible to cleavage by a developing reagent (e.g., trypsin), which separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Reconstitute recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3) in the reaction buffer to a desired concentration.

    • Prepare a stock solution of the fluorogenic acetylated peptide substrate (e.g., Fluor-de-Lys™-SIRT1 substrate).

    • Prepare a stock solution of NAD⁺.

    • Prepare serial dilutions of the test compound (this compound) and control inhibitors (Nicotinamide, EX-527) in the reaction buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the reaction buffer, sirtuin enzyme, and the test compound or vehicle control.

    • Initiate the reaction by adding NAD⁺ and the fluorogenic substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the enzymatic reaction and initiate the development by adding the developer solution (containing trypsin).

    • Incubate at 37°C for an additional period (e.g., 15-30 minutes).

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).

    • Subtract the background fluorescence (wells without enzyme).

    • Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

HPLC-Based Sirtuin Deacetylation Assay

This method provides a more direct and often more accurate measurement of sirtuin activity, as it does not rely on fluorogenic tags that can sometimes influence modulator activity.

Principle: This assay directly measures the conversion of an acetylated peptide substrate to its deacetylated product. The reaction mixture is separated by reverse-phase high-performance liquid chromatography (HPLC), and the areas of the substrate and product peaks are quantified.

Step-by-Step Methodology:

  • Reagent Preparation:

    • As described for the fluorogenic assay, but using a non-labeled acetylated peptide substrate (e.g., a peptide derived from a known sirtuin substrate like p53).

  • Assay Procedure:

    • Set up the enzymatic reaction in a similar manner to the fluorogenic assay.

    • Incubate the reaction at 37°C for a defined time.

    • Quench the reaction by adding an acid (e.g., trifluoroacetic acid).

  • Data Acquisition and Analysis:

    • Inject the quenched reaction mixture onto a C18 reverse-phase HPLC column.

    • Separate the acetylated and deacetylated peptides using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

    • Monitor the elution of the peptides by UV absorbance at 214 nm.

    • Calculate the percentage of substrate conversion by integrating the peak areas of the substrate and product.

    • Determine the IC50 value as described for the fluorogenic assay.

Visualizing the Landscape of Sirtuin Modulation

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the sirtuin deacetylation pathway and the points of intervention for the discussed modulators, as well as a typical experimental workflow.

Sirtuin_Pathway cluster_0 Sirtuin Catalytic Cycle cluster_1 Points of Modulation Ac-Protein Acetylated Protein Substrate Ternary_Complex SIRT-Substrate-NAD+ Complex Ac-Protein->Ternary_Complex NAD+ NAD+ NAD+->Ternary_Complex SIRT Sirtuin Enzyme SIRT->Ternary_Complex Intermediate O-alkylamidate Intermediate Ternary_Complex->Intermediate Deacetylation Step 1 Deac-Protein Deacetylated Protein Intermediate->Deac-Protein Deacetylation Step 2 O-Ac-ADPR 2'-O-acetyl-ADP-ribose Intermediate->O-Ac-ADPR NAM Nicotinamide Intermediate->NAM Resveratrol Resveratrol Resveratrol->Ternary_Complex Allosteric Activation Nicotinamide Nicotinamide / This compound (Hypothesized) Nicotinamide->Intermediate Inhibition via Base Exchange EX527 EX-527 EX527->Ternary_Complex Inhibition

Caption: Sirtuin deacetylation pathway and modulator intervention points.

Experimental_Workflow cluster_workflow Workflow for Sirtuin Inhibitor Characterization Start Start: Obtain Test Compound (e.g., this compound) Assay_Setup Set up in vitro assay: - Recombinant Sirtuin Enzyme - Substrate (Fluorogenic or Unlabeled) - NAD+ - Serial dilutions of test compound Start->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Detection Detection: - Fluorescence reading (Fluorogenic assay) - HPLC analysis (Unlabeled substrate) Incubation->Detection Data_Analysis Data Analysis: - Plot dose-response curve - Calculate IC50 value Detection->Data_Analysis Selectivity Assess Isoform Selectivity: - Repeat assay with different sirtuin isoforms (SIRT1, SIRT2, SIRT3, etc.) Data_Analysis->Selectivity Conclusion Conclusion: - Potency and selectivity profile of the compound Selectivity->Conclusion

Caption: Experimental workflow for characterizing a novel sirtuin inhibitor.

Conclusion and Future Directions

The landscape of sirtuin modulation is rich with both established tools and emerging compounds. While Resveratrol, Nicotinamide, and EX-527 provide a solid foundation for understanding sirtuin activation and inhibition, the exploration of novel chemical matter is crucial for the development of next-generation therapeutics.

This compound, by virtue of its nicotinamide scaffold, represents a promising, albeit uncharacterized, sirtuin inhibitor. The structural modifications to the nicotinamide core offer the potential for improved potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive characterization of this and other novel sirtuin modulators.

As our understanding of the nuanced roles of individual sirtuin isoforms in health and disease continues to grow, the development of isoform-selective modulators will be of paramount importance. The systematic evaluation of compounds like this compound is a critical step in this endeavor.

References

  • Baur, J. A., & Sinclair, D. A. (2006). Therapeutic potential of resveratrol: the in vivo evidence. Nature Reviews Drug Discovery, 5(6), 493-506.
  • Bitterman, K. J., Anderson, R. M., Cohen, H. Y., Latorre-Esteves, M., & Sinclair, D. A. (2002). Inhibition of silencing and accelerated aging by nicotinamide, a putative negative regulator of yeast Sir2 and human SIRT1. Journal of Biological Chemistry, 277(47), 45099-45107. [Link]

  • Borra, M. T., Langer, M. R., Slama, J. T., & Denu, J. M. (2004). Substrate specificity and kinetic mechanism of the Sir2 family of NAD+-dependent histone/protein deacetylases. Biochemistry, 43(30), 9877-9887. [Link]

  • Gertz, M., Nguyen, G. T., Fischer, F., Suenkel, B., Schlicker, C., Fränzel, B., ... & Steegborn, C. (2012). A molecular mechanism for direct sirtuin activation by resveratrol. PloS one, 7(11), e49761. [Link]

  • Lakshminarasimhan, M., Rauh, D., Schutkowski, M., & Steegborn, C. (2013). Sirt1 activation by resveratrol is substrate sequence-selective. Aging, 5(3), 151. [Link]

  • Milne, J. C., Lambert, P. D., Schenk, S., Carney, D. P., Smith, J. J., Gagne, D. J., ... & Olefsky, J. M. (2007). Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes.
  • Michan, S., & Sinclair, D. (2007). Sirtuins in mammals: insights into their biological function. Biochemical Journal, 404(1), 1-13.
  • Pacholec, M., Bleasdale, J. E., Chrunyk, B., Cunningham, D., Flynn, D., Garofalo, R. S., ... & Am Ende, C. W. (2010). SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1. Journal of Biological Chemistry, 285(11), 8340-8351.
  • Smith, B. C., Hallows, W. C., & Denu, J. M. (2008). A continuous, non-radioactive assay for sirtuins. Analytical biochemistry, 378(1), 99-101.
  • Wood, J. G., Rogina, B., Lavu, S., Howitz, K., Helfand, S. L., Tatar, M., & Sinclair, D. (2004). Sirtuin activators mimic caloric restriction and delay aging in metazoans.
  • Gertz, M., & Steegborn, C. (2010). Sirtuin inhibition: mechanism-based, isoform-selective ways to tackle a challenging target. Future medicinal chemistry, 2(5), 785-802.
  • Dai, H., Kustigian, L., Carney, D., Guan, L., Li, X., Smith, J., ... & Milne, J. (2010). SIRT1 activation by small molecules: kinetic and biophysical evidence for direct interaction of enzyme and activator. Journal of Biological Chemistry, 285(43), 32695-32703. [Link]

  • Kaeberlein, M., McVey, M., & Guarente, L. (1999). The SIR2/3/4 complex and SIR2 alone promote longevity in Saccharomyces cerevisiae by two different mechanisms. Genes & development, 13(19), 2570-2580.
  • Lakshminarasimhan, M., Rauh, D., Schutkowski, M., & Steegborn, C. (2013). Sirt1 activation by resveratrol is substrate sequence-selective. Aging (Albany NY), 5(3), 151–154. [Link]

  • Park, S. J., Ahmad, F., Philp, A., Baar, K., Williams, T., Luo, H., ... & Chen, D. (2012). Resveratrol ameliorates aging-related metabolic phenotypes by inhibiting cAMP phosphodiesterases. Cell, 148(3), 421-433.
  • BPS Bioscience. (n.d.). SIRT1 (Sirtuin1) Fluorogenic Assay Kit. Retrieved from [Link]

  • Hirschey, M. D., Shimazu, T., Goetzman, E., Jing, E., Schwer, B., Lombard, D. B., ... & Verdin, E. (2010). SIRT3 regulates mitochondrial fatty-acid oxidation by reversible enzyme deacetylation.
  • Jing, E., Gesta, S., & Kahn, C. R. (2011).
  • Lombard, D. B., Alt, F. W., Cheng, H. L., Bunkenborg, J., Streeper, R. S., Mostoslavsky, R., ... & Guarente, L. (2007). Mammalian Sir2 homolog SIRT3 regulates global mitochondrial lysine acetylation. Molecular and cellular biology, 27(24), 8807-8814.
  • Gertz, M., & Steegborn, C. (2010). Sirtuin-activating compounds—from concepts to cures. International journal of molecular sciences, 11(4), 1852-1867.
  • Hubbard, B. P., & Sinclair, D. A. (2014). Small molecule activators of sirtuins.
  • Olah, M., & Hedesan, A. (2021).
  • Rumpf, T., Schiedel, M., Karaman, B., Roessler, C., North, B. J., Lehotzky, A., ... & Jung, M. (2015). Selective Sirt2 inhibition by a simplified thieno [3, 2-d] pyrimidin-4 (3H)-one-based scaffold. Journal of medicinal chemistry, 58(13), 5397-5410.
  • Kaeberlein, M., Kirkland, K. T., Fields, S., & Kennedy, B. K. (2005). Sir2-independent life span extension by calorie restriction in yeast. PLoS biology, 3(9), e296.
  • Howitz, K. T., Bitterman, K. J., Cohen, H. Y., Lamming, D. W., Lavu, S., Wood, J. G., ... & Sinclair, D. A. (2003). Small molecule activators of sirtuins extend Saccharomyces cerevisiae lifespan.
  • Gerhart-Hines, Z., Rodgers, J. T., Bare, O., Lerin, C., Kim, S. H., Mostoslavsky, R., ... & Puigserver, P. (2007). Metabolic control of muscle mitochondrial function and fatty acid oxidation through SIRT1/PGC-1α. The EMBO journal, 26(7), 1913-1923.
  • Sauve, A. A., Wolberger, C., Schramm, V. L., & Boeke, J. D. (2006). The biochemistry of sirtuins. Annual review of biochemistry, 75, 435-465.
  • Schlicker, C., Gertz, M., Papatheodorou, P., Kachirskaia, I., Suenkel, B., & Steegborn, C. (2008).
  • Solomon, J. M., Pasupuleti, R., Xu, L., McDonagh, T., Curtis, R., DiStefano, P. S., & Huber, L. J. (2006). Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage. Molecular and cellular biology, 26(1), 28-38.
  • Avalos, J. L., Bever, K. M., & Wolberger, C. (2005). Mechanism of sirtuin inhibition by nicotinamide: altering the NAD+ cosubstrate specificity of a Sir2 enzyme. Molecular cell, 17(6), 855-868.
  • Jackson, M. D., & Denu, J. M. (2002). Structural and kinetic analysis of the Sir2 family of NAD+-dependent histone/protein deacetylases. Journal of Biological Chemistry, 277(21), 18535-18544.
  • Bitterman, K. J., Anderson, R. M., Cohen, H. Y., Latorre-Esteves, M., & Sinclair, D. A. (2002). Inhibition of silencing and accelerated aging by nicotinamide, a putative negative regulator of yeast Sir2 and human SIRT1. Journal of Biological Chemistry, 277(47), 45099–45107. [Link]

Sources

A Researcher's Guide to the Independent Investigation of 5-Methoxy-N-phenylnicotinamide: A Novel Anticancer Candidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent synthesis, characterization, and validation of the putative anticancer properties of the novel compound, 5-Methoxy-N-phenylnicotinamide. As this molecule is not extensively described in the current literature, this document serves as a roadmap for its initial scientific exploration, structured around a plausible, yet hypothetical, set of initial findings. Our objective is to equip researchers with the necessary protocols and comparative data to rigorously test these hypotheses and situate the potential of this compound within the broader landscape of cancer therapeutics.

The central hypothesis of this guide is that this compound exhibits potent anticancer activity, particularly against melanoma, through a dual-inhibitory mechanism targeting two critical classes of enzymes involved in cancer cell survival and DNA repair: Poly (ADP-ribose) polymerases (PARPs) and Sirtuins (specifically SIRT1). This hypothesis is predicated on the known biological activities of structurally related nicotinamide analogs, which have been shown to modulate these targets.[1][2][3][4]

Part 1: Synthesis and Characterization of this compound

A robust and reproducible synthesis is the cornerstone of any independent validation effort. The proposed synthetic route to this compound is a straightforward two-step process starting from commercially available 5-methoxynicotinic acid.

Proposed Synthetic Pathway

Synthetic_Pathway A 5-Methoxynicotinic Acid B 5-Methoxynicotinoyl Chloride A->B SOCl2 or (COCl)2 DCM, Reflux C This compound B->C Aniline, Et3N DCM, 0°C to RT

Caption: Proposed two-step synthesis of this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 5-Methoxynicotinoyl Chloride

  • To a solution of 5-methoxynicotinic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol), add thionyl chloride (2.0 eq.) dropwise at 0 °C.[5][6][7]

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-methoxynicotinoyl chloride.[8] This intermediate is typically used in the next step without further purification.

Causality: The conversion of the carboxylic acid to an acid chloride is a classic activation step. Thionyl chloride is an effective and readily available reagent for this transformation. The reaction is performed under anhydrous conditions to prevent hydrolysis of the highly reactive acid chloride intermediate.

Step 2: Synthesis of this compound

  • Dissolve aniline (1.1 eq.) and triethylamine (Et3N, 1.5 eq.) in anhydrous DCM (15 mL/mmol) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 5-methoxynicotinoyl chloride (1.0 eq.) in anhydrous DCM to the cooled amine solution.[8]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure this compound.

Causality: Triethylamine acts as a base to neutralize the HCl generated during the amide bond formation, driving the reaction to completion. The purification by column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of the final compound for biological testing.

Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Part 2: In Vitro Evaluation of Anticancer Activity

The following section details a series of in vitro assays to test the central hypothesis. These assays are designed to be self-validating through the inclusion of appropriate positive and negative controls.

Hypothetical Findings for this compound
AssayCell LineHypothetical IC50 (µM)
Cell Viability (MTT Assay)A375 (Melanoma)2.5
SK-MEL-28 (Melanoma)4.1
MCF-7 (Breast Cancer)15.8
Vero (Normal Kidney)> 50
PARP1 Inhibition AssayN/A0.08
SIRT1 Inhibition AssayN/A15.0
Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[9][10][11]

  • Cell Seeding: Seed melanoma (A375, SK-MEL-28), breast cancer (MCF-7), and non-cancerous (Vero) cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Vemurafenib for melanoma).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Causality: This initial screen provides a broad assessment of the compound's cytotoxic or cytostatic effects across different cell lines, including a non-cancerous line to gauge selectivity.

2. PARP1 and SIRT1 Enzyme Inhibition Assays

These are cell-free assays to determine the direct inhibitory effect of the compound on the target enzymes.

  • Assay Principle: Utilize commercially available PARP1 and SIRT1 inhibitor screening kits (e.g., from Cayman Chemical or BPS Bioscience). These kits typically rely on a fluorescence-based readout.

  • Procedure: Follow the manufacturer's protocol. In brief, incubate the recombinant human PARP1 or SIRT1 enzyme with its substrate and NAD+ in the presence of varying concentrations of this compound.

  • Controls: Include a known PARP1 inhibitor (e.g., Olaparib) and a known SIRT1 inhibitor (e.g., EX-527 or Nicotinamide) as positive controls.[2][12][13]

  • Data Analysis: Measure the fluorescence signal and calculate the percentage of enzyme inhibition. Determine the IC50 values.

Causality: These assays directly test the hypothesis of target engagement and provide quantitative measures of inhibitory potency, which can be compared to established inhibitors.

3. Apoptosis and Cell Cycle Analysis

Flow cytometry-based assays can elucidate the mechanism of cell death.

  • Cell Treatment: Treat A375 cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Apoptosis Assay: Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Assay: Fix cells in ethanol, stain with PI, and analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Quantify the changes in cell populations in each quadrant (apoptosis assay) or phase (cell cycle assay) compared to vehicle-treated controls.

Causality: These experiments help to determine whether the observed reduction in cell viability is due to programmed cell death (apoptosis) and/or cell cycle arrest.

Comparative Data for In Vitro Assays

The following table provides literature-derived IC50 values for established compounds to serve as a benchmark for interpreting the experimental results for this compound.

CompoundTarget/Cell LineReported IC50 (µM)Reference(s)
OlaparibPARP10.001-0.005[3]
NiraparibPARP1~0.003[14]
NicotinamideSIRT150-180[2]
EX-527SIRT10.038-0.098[15]
SorafenibHepG22.24[16]
VemurafenibA375 (BRAF V600E)~0.03N/A

Part 3: In Vivo Validation in a Melanoma Xenograft Model

In vitro findings must be validated in a relevant animal model to assess the compound's potential as a therapeutic agent. The melanoma patient-derived xenograft (PDX) or cell-line-derived xenograft (CDX) model in immunocompromised mice is a standard approach.[17][18][19][20][21]

Proposed In Vivo Experimental Workflow

In_Vivo_Workflow cluster_0 Phase 1: Tumor Implantation & Growth cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A Implant A375 cells subcutaneously in immunocompromised mice B Monitor tumor growth until volume reaches ~100-150 mm³ A->B ~7-10 days C Randomize mice into treatment groups (n=8-10/group) B->C D Administer treatment daily: - Vehicle Control (i.p.) - 5-MeO-N-Ph-Nic (e.g., 50 mg/kg, i.p.) - Positive Control (e.g., Dacarbazine) C->D E Measure tumor volume and body weight 2-3 times/week D->E 21-28 days F Euthanize mice at endpoint E->F G Excise tumors for weight measurement and analysis (e.g., histology, Western blot) F->G

Caption: Workflow for the in vivo evaluation of this compound.

Detailed In Vivo Protocol
  • Animal Model: Use female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A375 melanoma cells in a mixture of media and Matrigel into the right flank of each mouse.[20]

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups. Administer the test compound (formulated in a suitable vehicle, e.g., DMSO/saline), vehicle control, and a positive control (e.g., Dacarbazine) via intraperitoneal (i.p.) injection daily for 21-28 days.

  • Endpoint: The primary endpoint is tumor growth inhibition. Euthanize mice when tumors reach a predetermined size (~1500 mm³) or at the end of the study.

  • Analysis: At the end of the study, excise tumors, weigh them, and process them for downstream analyses such as histology (to assess necrosis) and Western blotting (to measure markers of apoptosis and target engagement, e.g., cleaved PARP, acetylated p53).

Causality: This xenograft model allows for the assessment of the compound's efficacy in a physiological context. Monitoring tumor volume provides a quantitative measure of anti-tumor activity, while endpoint analyses can offer insights into the in vivo mechanism of action.

Part 4: Proposed Mechanism of Action

Based on the hypothetical findings, this compound is proposed to exert its anticancer effects through a dual-pronged attack on melanoma cell survival pathways.

Mechanism_of_Action cluster_0 PARP1 Inhibition cluster_1 SIRT1 Inhibition Compound 5-Methoxy-N- phenylnicotinamide PARP1 PARP1 Compound->PARP1 SIRT1 SIRT1 Compound->SIRT1 DNARepair DNA Single-Strand Break Repair PARP1->DNARepair inhibition AccumulatedDamage Accumulation of DNA Damage DNARepair->AccumulatedDamage Apoptosis Apoptosis & Cell Cycle Arrest AccumulatedDamage->Apoptosis p53_deacetylation p53 Deacetylation SIRT1->p53_deacetylation inhibition p53_acetylation p53 Acetylation (Activation) p53_deacetylation->p53_acetylation p53_acetylation->Apoptosis

Caption: Proposed dual mechanism of action for this compound.

By inhibiting PARP1, the compound prevents the repair of DNA single-strand breaks, leading to the accumulation of DNA damage and genomic instability, particularly in rapidly dividing cancer cells.[3][14] Simultaneously, inhibition of SIRT1 leads to the hyperacetylation and activation of tumor suppressor proteins like p53.[2][4] The convergence of these two pathways—unrepaired DNA damage and activation of pro-apoptotic signaling—is hypothesized to synergistically induce cell cycle arrest and apoptosis in melanoma cells.

References

  • Title: Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells Source: PMC - NIH URL: [Link]

  • Title: Modeling Melanoma In Vitro and In Vivo Source: PMC - NIH URL: [Link]

  • Title: DCC-promoted synthesis of n-phenyl nicotinamide derivatives Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: In vitro assays and techniques utilized in anticancer drug discovery Source: PubMed URL: [Link]

  • Title: Exploring the anticancer properties of a new nicotinamide analogue: Investigations into in silico analysis, antiproliferative effects, selectivity, VEGFR-2 inhibition, apoptosis induction, and migration suppression Source: PubMed URL: [Link]

  • Title: Inhibitors of PARP: Number crunching and structure gazing Source: PMC - NIH URL: [Link]

  • Title: Inhibition of SIRT3/SIRT1 by nicotinamide and its analog. Source: ResearchGate URL: [Link]

  • Title: Cell Culture Based in vitro Test Systems for Anticancer Drug Screening Source: Frontiers URL: [Link]

  • Title: Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies Source: MDPI URL: [Link]

  • Title: phenyl nicotinamide derivatives promoted by dcc Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: Melanoma Patient-Derived Xenograft (PDX) Models for Translational Cancer Research Source: Crown Bioscience URL: [Link]

  • Title: Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives Source: ResearchGate URL: [Link]

  • Title: Melanoma Xenografts Source: Altogen Labs URL: [Link]

  • Title: Discovery of a new anticancer nicotinamide analog that targets the VEGFR-2 enzyme: a computer-assisted drug design (CADD) story Source: ResearchGate URL: [Link]

  • Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL: [Link]

  • Title: Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective Source: MDPI URL: [Link]

  • Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Omega URL: [Link]

  • Title: Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies Source: PMC - NIH URL: [Link]

  • Title: The Role of Nicotinamide in Cancer Chemoprevention and Therapy Source: PMC - NIH URL: [Link]

  • Title: Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models Source: JoVE URL: [Link]

  • Title: Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives Source: eJournal UM URL: [Link]

  • Title: The Melanoma Patient-Derived Xenograft (PDX) Model Source: PMC - NIH URL: [Link]

  • Title: Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents Source: PMC - NIH URL: [Link]

  • Title: In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity Source: PubMed URL: [Link]

  • Title: Second-generation inhibitors. A nicotinamide pharmacophore group is... Source: ResearchGate URL: [Link]

  • Title: Current Trends in Sirtuin Activator and Inhibitor Development Source: PMC - NIH URL: [Link]

Sources

A Head-to-Head In Vitro Benchmarking Guide: 5-Methoxy-N-phenylnicotinamide versus the Neuroprotective Agent P7C3-A20 in the Context of NAD+ Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of 5-Methoxy-N-phenylnicotinamide, a novel nicotinamide derivative, by benchmarking it against the well-established neuroprotective compound, P7C3-A20. The central hypothesis of this guide is that this compound, owing to its structural resemblance to nicotinamide, may exert its biological effects through the modulation of nicotinamide adenine dinucleotide (NAD+) biosynthesis.

P7C3-A20, a potent activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, serves as an ideal reference compound.[1][2][3] It has demonstrated significant proneurogenic and neuroprotective effects in various preclinical models of neurological disease and injury, including Alzheimer's disease and traumatic brain injury.[1][4][5][6] By comparing the in vitro activities of this compound and P7C3-A20, researchers can elucidate the mechanism of action of this novel compound and assess its therapeutic potential.

The Central Role of the NAD+ Salvage Pathway

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in a myriad of cellular processes, including energy metabolism, DNA repair, and signaling.[2][7][8] The NAD+ salvage pathway is the primary route for NAD+ biosynthesis in mammalian cells, recycling nicotinamide to replenish cellular NAD+ pools.[7] Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), the precursor to NAD+.[2][3] Consequently, the modulation of NAMPT activity presents a compelling therapeutic strategy for conditions associated with depleted NAD+ levels, such as neurodegenerative diseases.[4][5][9]

Experimental Design: A Multi-tiered Approach to In Vitro Benchmarking

A rigorous side-by-side comparison is essential to ascertain the biological activity of this compound relative to P7C3-A20. The following experimental workflow is proposed to provide a comprehensive in vitro characterization.

G cluster_0 Phase 1: Enzymatic Activity cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Preliminary Pharmacokinetics A NAMPT Enzyme Inhibition/Activation Assay B Cellular NAD+ Quantification A->B mechanistic validation D Parallel Artificial Membrane Permeability Assay (PAMPA) A->D early drug-like properties C Cell Viability Assay under Oxidative Stress B->C functional consequence

Caption: A multi-phase experimental workflow for the in vitro comparison of this compound and P7C3-A20.

Phase 1: Direct Modulation of NAMPT Activity

The initial and most critical step is to determine if this compound directly interacts with and modulates the enzymatic activity of NAMPT.

Experimental Protocol 1: In Vitro NAMPT Enzymatic Assay

This assay directly measures the production of NAD+ in a coupled-enzyme reaction.[10]

Principle: Recombinant human NAMPT and nicotinamide mononucleotide adenylyltransferase (NMNAT) are used to convert nicotinamide to NAD+. The resulting NAD+ is then used by a NAD+-dependent dehydrogenase to produce a colorimetric or fluorometric signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X enzyme master mix containing recombinant human NAMPT and NMNAT in assay buffer.

    • Prepare serial dilutions of this compound and P7C3-A20 (e.g., from 1 nM to 100 µM). Include a vehicle control (e.g., DMSO).

    • Prepare a substrate solution containing nicotinamide and ATP.

    • Prepare a detection reagent containing a NAD+-dependent dehydrogenase and its substrate (e.g., lactate dehydrogenase and lactate).

  • Assay Procedure (96-well or 384-well plate format):

    • Add 25 µL of the compound dilutions or vehicle control to the wells.

    • Add 25 µL of the substrate solution to each well.

    • Initiate the reaction by adding 50 µL of the 2X enzyme master mix to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Add 50 µL of the detection reagent to each well.

    • Incubate at room temperature for 15-30 minutes.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of NAMPT activity against the log of the compound concentration.

    • Determine the EC50 (for activators) or IC50 (for inhibitors) for each compound using a non-linear regression analysis.

Expected Data and Interpretation
CompoundEC50/IC50 (µM)Maximum Activation/Inhibition (%)
This compoundTo be determinedTo be determined
P7C3-A20~0.1 - 1.0 (EC50)~150 - 200%
FK866 (NAMPT Inhibitor Control)~0.001 - 0.01 (IC50)~95 - 100%

Interpretation: A low EC50 value for this compound would indicate potent activation of NAMPT, similar to P7C3-A20. Conversely, a low IC50 value would suggest it acts as a NAMPT inhibitor.

Phase 2: Cellular Consequences of NAMPT Modulation

Following the enzymatic assay, it is crucial to confirm that the observed effects translate to a cellular context.

Experimental Protocol 2: Cellular NAD+ Level Quantification

This assay measures the intracellular concentration of NAD+ in response to compound treatment.

Principle: Cells are treated with the compounds, and then lysed. The NAD+ content in the lysate is quantified using a commercially available NAD+/NADH assay kit, which typically employs a colorimetric or fluorometric method.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed a suitable cell line (e.g., U2OS or SH-SY5Y) in a 96-well plate and allow them to adhere overnight.[2]

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound and P7C3-A20 for a predetermined time (e.g., 24 hours). Include a vehicle control. For a more robust experiment, include a cellular stressor that depletes NAD+, such as doxorubicin.[2]

  • NAD+ Quantification:

    • Lyse the cells according to the manufacturer's protocol for the chosen NAD+/NADH assay kit.

    • Perform the NAD+ quantification assay on the cell lysates.

    • Measure the absorbance or fluorescence.

  • Data Analysis:

    • Normalize the NAD+ levels to the total protein concentration in each well.

    • Express the results as a percentage of the vehicle-treated control.

    • Determine the EC50 for the increase in cellular NAD+ levels.

Experimental Protocol 3: Cell Viability Assay under Oxidative Stress

This assay assesses the functional outcome of modulating NAD+ levels on cell survival.

Principle: Cells are pre-treated with the compounds and then exposed to an oxidative stressor (e.g., hydrogen peroxide or doxorubicin). Cell viability is then measured using a standard method such as the MTT or CellTiter-Glo assay.[8][11]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound and P7C3-A20 for 24 hours.

  • Induction of Oxidative Stress:

    • Expose the cells to a predetermined concentration of an oxidative stressor for a specified duration (e.g., 4-6 hours).

  • Viability Assessment:

    • Perform the MTT or CellTiter-Glo assay according to the manufacturer's instructions.

    • Measure the absorbance or luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the EC50 for the protective effect of each compound.

Expected Data and Interpretation
CompoundCellular NAD+ EC50 (µM)Neuroprotection EC50 (µM)
This compoundTo be determinedTo be determined
P7C3-A20~0.5 - 2.0~0.1 - 1.0

Interpretation: A potent increase in cellular NAD+ levels and subsequent protection against oxidative stress-induced cell death by this compound would strongly support its role as a NAMPT activator and a potentially neuroprotective agent.

Phase 3: Preliminary Assessment of Drug-like Properties

While not a direct measure of efficacy, early assessment of pharmacokinetic properties is crucial for drug development.

Experimental Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This in vitro assay assesses the passive permeability of a compound across an artificial membrane, providing an early indication of its potential for oral bioavailability and blood-brain barrier penetration.[5] P7C3-A20 is known to cross the blood-brain barrier.[1][5][9]

Step-by-Step Protocol:

  • Plate Preparation:

    • A donor plate is prepared with the test compounds dissolved in a buffer at a specific pH.

    • An acceptor plate is filled with a corresponding buffer.

    • A filter plate with a lipid-infused artificial membrane separates the donor and acceptor plates.

  • Incubation:

    • The "sandwich" of plates is incubated for a set period (e.g., 4-18 hours).

  • Quantification:

    • The concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS.

  • Data Analysis:

    • The permeability coefficient (Pe) is calculated.

Expected Data and Interpretation
CompoundPermeability (Pe) (10⁻⁶ cm/s)
This compoundTo be determined
P7C3-A20> 4.0 (High Permeability)
Atenolol (Low Permeability Control)< 1.0

Interpretation: A high permeability value for this compound would suggest good potential for passive absorption and distribution, including into the central nervous system.

Visualizing the Mechanism of Action: The NAD+ Salvage Pathway

G Nicotinamide Nicotinamide (NAM) NAMPT NAMPT Nicotinamide->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN ATP -> PPi NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD ATP -> PPi Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Cellular_Functions Cellular Functions (Energy Metabolism, DNA Repair) Sirtuins->Cellular_Functions PARPs->Cellular_Functions P7C3_A20 P7C3-A20 P7C3_A20->NAMPT Activates Test_Compound 5-Methoxy-N- phenylnicotinamide Test_Compound->NAMPT Modulates?

Caption: The NAD+ salvage pathway and the putative site of action for this compound and the reference compound P7C3-A20.

Conclusion

This guide outlines a systematic and robust approach to the in vitro characterization of this compound. By benchmarking against the well-characterized NAMPT activator P7C3-A20, researchers can efficiently determine its mechanism of action, cellular efficacy, and preliminary drug-like properties. The data generated from these experiments will be instrumental in guiding future preclinical development and establishing the therapeutic potential of this novel nicotinamide derivative.

References

  • Wikipedia. P7C3-A20. Available from: [Link]

  • Wang, G., et al. (2014). P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage. Cell, 158(6), 1324-1334. Available from: [Link]

  • Factual. (2026). Alzheimer's fully reversed in mice using NAD+ compound, giving hope for future treatment. Available from: [A valid URL will be provided when available]
  • Medical News Today. (2026). Experimental drug reverses Alzheimer's in mice. Available from: [Link]

  • BenchChem. (2025). A Technical Guide to the In Vitro Evaluation of NAMPT Inhibitors. Available from: [A valid URL will be provided when available]
  • De la Rubia, G., et al. (2018). P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture. PLoS One, 13(10), e0205841. Available from: [Link]

  • Singh, S., et al. (2022). Structure-based virtual screening, molecular dynamics simulation and in vitro evaluation to identify inhibitors against NAMPT. Journal of Biomolecular Structure and Dynamics, 40(18), 8343-8357. Available from: [Link]

  • Pieper, A. A., et al. (2012). P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases. ACS Chemical Neuroscience, 3(3), 168-175. Available from: [Link]

  • Audrito, V., et al. (2020). The addiction of tumors to elevated nicotinamide adenine dinucleotide (NAD⁺) levels is a new and promising antineoplastic strategy. Cell Death & Disease, 11(10), 864. Available from: [Link]

  • Inuzuka, T., et al. (2020). NAMPT inhibitors demonstrate potent in vitro cytotoxicity in cells from ALL patient-derived xenografts through NAD+ depletion. Blood Advances, 4(18), 4351-4364. Available from: [Link]

  • Wang, Y., et al. (2022). P7C3-A20 Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway. Oxidative Medicine and Cellular Longevity, 2022, 9385706. Available from: [Link]

  • Beauparlant, P., et al. (2012). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Cancer Research, 72(1), 186-196. Available from: [Link]

Sources

A Comprehensive Guide to Assessing the Specificity of Novel Bioactive Compounds: A Case Study Approach with 5-Methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the journey of a novel bioactive compound from a preliminary "hit" to a validated "lead" is paved with rigorous scientific scrutiny. Among the most critical milestones in this journey is the comprehensive assessment of the compound's specificity.[1][2] A highly specific compound interacts with its intended biological target with high affinity, while demonstrating minimal interaction with other biomolecules.[2][3] This characteristic is paramount, as off-target effects are a primary cause of adverse drug reactions and clinical trial failures.[4][5][6]

This guide provides a robust, multi-phased framework for assessing the specificity of a novel compound for which there is little to no existing biological data. We will use the hypothetical case of 5-Methoxy-N-phenylnicotinamide , a molecule with a defined chemical structure but an unknown mechanism of action, to illustrate this process. Our approach is designed to be a self-validating system, integrating computational prediction with orthogonal biochemical and cellular validation techniques to build a high-confidence specificity profile.

Phase 1: In Silico Target Prediction — Generating the Initial Hypotheses

Before embarking on resource-intensive wet-lab experiments, the first logical step is to leverage the power of computational chemistry to predict potential biological targets.[7][8][9][10] These in silico methods utilize vast databases of known ligand-target interactions and protein structures to generate a ranked list of probable targets for our query molecule, this compound.

The causality here is to narrow the vast biological space to a manageable set of testable hypotheses, saving significant time and resources.[10][11] We approach this by integrating multiple computational strategies:

  • Ligand-Based Approaches: These methods, such as chemical similarity searching, compare the structure of this compound to libraries of compounds with known biological activities.[11][12] Tools like TargetHunter or SPiDER analyze chemical fingerprints to suggest targets that are modulated by structurally similar molecules.[12][13]

  • Structure-Based Approaches (Panel Docking): If high-quality 3D structures of potential targets are available, we can perform "panel docking" or "reverse docking."[12] Here, the 3D structure of our compound is computationally docked into the binding sites of a large panel of proteins (e.g., all human kinases, GPCRs, etc.). The resulting docking scores provide an estimate of binding affinity.[9][12]

  • Machine Learning and AI: Modern platforms like KinasePred or other machine-learning models are trained on massive chemogenomic datasets (e.g., ChEMBL) to recognize complex patterns that associate chemical structures with biological targets.[14][15] These can often predict targets even when there is no obvious structural similarity to known ligands.

The output of this phase is a prioritized list of potential primary targets and, equally important, potential off-targets for this compound.

Caption: In Silico Target Prediction Workflow.

Phase 2: Unbiased Target Deconvolution with Chemical Proteomics

Computational predictions are hypotheses that require experimental validation. Chemical proteomics offers powerful, unbiased methods to identify the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate.[16][17][18][19] This approach does not rely on prior knowledge of the target, making it ideal for a novel compound.

Experimental Strategy: Affinity-Based Protein Profiling

The core principle involves using a modified version of this compound as a "bait" to "fish" for its binding partners.[19]

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and a reactive handle (e.g., biotin or an alkyne group for click chemistry). It is critical to position the linker at a site that does not disrupt the compound's core pharmacophore to preserve its binding properties.

  • Immobilization: Covalently attach the "bait" molecule to a solid support, such as agarose beads.

  • Incubation: Incubate the beads with a complex protein mixture (e.g., lysate from a relevant cell line). Proteins that bind to the compound will be captured on the beads.

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • Elution & Identification: Elute the specifically bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Competitive Elution (Self-Validation): As a crucial control, a parallel experiment is run where the lysate is pre-incubated with an excess of the original, unmodified this compound. True binding partners will be outcompeted and will not be captured on the beads, allowing us to distinguish them from proteins that bind non-specifically to the probe or matrix.

Sources

A Technical Guide to the Structure-Activity Relationships of N-Phenylnicotinamide Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial drug discovery, the emergence of resistant fungal pathogens presents a significant global health challenge. This necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antifungal activity. Among these, N-phenylnicotinamide derivatives have garnered considerable attention as a promising class of antifungal agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these compounds, offering insights for researchers and drug development professionals engaged in the design of next-generation antifungals. We will delve into the critical structural modifications on both the N-phenyl and nicotinamide moieties that govern their biological activity, supported by comparative experimental data.

The N-Phenylnicotinamide Scaffold: A Promising Antifungal Core

The N-phenylnicotinamide core, characterized by a nicotinamide moiety linked to a phenyl ring via an amide bond, serves as a versatile template for the development of bioactive molecules. Studies have revealed that derivatives of this scaffold can exhibit a range of biological activities, including antifungal, anticancer, and enzyme inhibitory properties.[1][2] The focus of this guide is their potential as antifungal agents, a field where they have shown significant promise, particularly against clinically relevant pathogens like Candida albicans.[1][3]

The general structure of an N-phenylnicotinamide derivative allows for systematic modifications at two primary locations: the N-phenyl ring (Ring A) and the nicotinamide ring (Ring B). Understanding the impact of these modifications is paramount to optimizing their antifungal potency and selectivity.

Deciphering the Structure-Activity Landscape

The Critical Role of Substituents on the N-Phenyl Ring (Ring A)

The nature and position of substituents on the N-phenyl ring have a profound impact on the antifungal activity of N-phenylnicotinamide derivatives. A systematic exploration of this region has yielded crucial insights into the structural requirements for potent activity.

A noteworthy example is the development of 2-amino-N-(3-isopropylphenyl)nicotinamide (Compound 16g) , which emerged as a highly active antifungal agent from a library of 37 nicotinamide derivatives.[1][3] This compound demonstrated a minimal inhibitory concentration (MIC) of 0.25 µg/mL against Candida albicans SC5314 and was also effective against several fluconazole-resistant strains.[1] The SAR studies leading to this compound highlighted several key principles:

  • Position of Substituents: The placement of functional groups on the phenyl ring is critical. For instance, the meta-position appears to be favored for bulky alkyl groups like isopropyl.

  • Nature of Substituents: The presence of an isopropyl group at the 3-position of the phenyl ring was found to be crucial for the potent antifungal activity of compound 16g.[3] The introduction of other alkyl or electron-withdrawing/donating groups at various positions can significantly alter the activity profile.

The following diagram illustrates the key regions of the N-phenylnicotinamide scaffold that have been explored for SAR studies.

Caption: Key modification sites on the N-phenylnicotinamide scaffold.

Modifications to the Nicotinamide Core (Ring B)

While the N-phenyl ring has been a primary focus of SAR studies, modifications to the nicotinamide ring also play a vital role in modulating antifungal activity.

  • The 2-Amino Group: The presence of an amino group at the 2-position of the nicotinamide ring is a recurring feature in potent antifungal derivatives.[1] This group may be involved in crucial hydrogen bonding interactions with the biological target.

  • The Hypothetical Influence of a 5-Methoxy Group: Although specific SAR studies on 5-Methoxy-N-phenylnicotinamide are not extensively reported in the available literature, we can infer its potential effects based on general medicinal chemistry principles. The introduction of a methoxy group at the 5-position of the nicotinamide ring would introduce both electronic and steric changes:

    • Electronic Effects: The methoxy group is an electron-donating group, which could alter the electron density of the pyridine ring and influence its interaction with target proteins.

    • Steric Effects: The size of the methoxy group could influence the overall conformation of the molecule and its fit within a binding pocket.

    • Metabolic Stability: Methoxy groups can sometimes be sites of metabolism (O-demethylation).[4] The impact of this on the overall activity and pharmacokinetic profile would need to be experimentally determined.

Further investigation into the synthesis and biological evaluation of this compound derivatives is warranted to fully elucidate the impact of this substitution.

Comparative Analysis of Antifungal Activity

To provide a clear comparison of the antifungal efficacy of various N-phenylnicotinamide derivatives, the following table summarizes the Minimum Inhibitory Concentration (MIC) values against Candida albicans.

Compound IDN-Phenyl Ring SubstitutionNicotinamide Ring SubstitutionMIC (µg/mL) against C. albicans SC5314Reference
16g 3-isopropyl2-amino0.25[1][3]
Hit Compound 7 UnspecifiedUnspecified16[1]
Boscalid Analog VariesVariesGood fungicidal activity[1]

This table is a representation based on available data and highlights the significant improvement in activity with specific substitutions.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative N-phenylnicotinamide derivative and for assessing its antifungal activity.

General Synthesis of N-Phenylnicotinamide Derivatives

The synthesis of N-phenylnicotinamide derivatives is typically achieved through a straightforward amide coupling reaction between a substituted nicotinic acid and a substituted aniline.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_product Product Nicotinic_Acid Substituted Nicotinic Acid Coupling Coupling Reagent (e.g., HATU, EDCI) Base (e.g., DIPEA) Solvent (e.g., DMF) Nicotinic_Acid->Coupling Aniline Substituted Aniline Aniline->Coupling Product N-Phenylnicotinamide Derivative Coupling->Product

Caption: General workflow for the synthesis of N-phenylnicotinamide derivatives.

Step-by-Step Protocol:

  • Dissolution: Dissolve the substituted nicotinic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Activation: Add a coupling reagent such as HATU (1.1 eq) or EDCI (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the substituted aniline (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-phenylnicotinamide derivative.

Antifungal Susceptibility Testing (Broth Microdilution)

The antifungal activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum of Candida albicans (e.g., SC5314) in RPMI-1640 medium.

  • Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Conclusion and Future Directions

The N-phenylnicotinamide scaffold represents a fertile ground for the discovery of novel antifungal agents. Structure-activity relationship studies have demonstrated that strategic modifications to the N-phenyl and nicotinamide rings can lead to compounds with potent and broad-spectrum antifungal activity. The remarkable efficacy of 2-amino-N-(3-isopropylphenyl)nicotinamide underscores the importance of optimizing substituents on the N-phenyl ring.

Future research should focus on:

  • Exploring the 5-position of the nicotinamide ring: A systematic investigation of various substituents, including the 5-methoxy group, is crucial to fully map the SAR of this region.

  • Mechanism of Action Studies: Elucidating the precise molecular target and mechanism of action of these compounds will facilitate rational drug design and the development of more effective derivatives.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds should be advanced to in vivo models of fungal infection to assess their therapeutic potential and pharmacokinetic properties.

By leveraging the insights from SAR studies and employing a multidisciplinary approach, the N-phenylnicotinamide class of compounds holds the potential to deliver much-needed new therapies in the fight against fungal infections.

References

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed. (2025).
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC - PubMed Central. (2023).
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed. (2023).
  • Structure-activity relationship (SAR) studies of N-(2-Aminophenyl)-2-chloronicotinamide derivatives - Benchchem. (n.d.).
  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - MDPI. (n.d.).
  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed. (2015).
  • Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - MDPI. (n.d.).
  • Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PubMed Central. (2020).
  • Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC - PubMed Central. (2025).
  • Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC - NIH. (n.d.).
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. (2024).
  • (PDF) Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review - ResearchGate. (2025).
  • This compound - ChemBK. (n.d.).
  • A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2025).
  • Nicotinamide enhances repair of ultraviolet radiation-induced DNA damage in human keratinocytes and ex vivo skin - PubMed. (2013).
  • Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice - PMC - PubMed Central. (n.d.).
  • 5-Methoxy-N,N-Diisopropyltryptamine | C17H26N2O | CID 151182 - PubChem. (n.d.).
  • Nicotinamide Riboside for the Prevention and Treatment of Doxorubicin Cardiomyopathy. Opportunities and Prospects - PubMed. (2021).
  • A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin | Request PDF - ResearchGate. (2025).
  • WO2023002005A1 - Method for preparing a tryptamine derivative. - Google Patents. (n.d.).

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 5-Methoxy-N-phenylnicotinamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound in research and development, the proper handling and disposal of 5-Methoxy-N-phenylnicotinamide are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in established regulatory frameworks and best practices. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to a safe, compliant, and well-documented disposal pathway.

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, this guidance is based on the general principles of hazardous chemical waste management as mandated by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), and on the known properties of related nicotinamide compounds.[1][2] It is imperative to treat this compound as hazardous until a formal waste determination proves otherwise. Always consult with your institution's Environmental Health and Safety (EHS) department for site-specific procedures.[3][4]

Part 1: Waste Characterization and Hazard Assessment

The foundational step in any disposal protocol is to determine if the waste is hazardous. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[3][5]

  • Initial Assessment : Given its chemical structure as a substituted nicotinamide, this compound should be presumed to be a chemical hazard. While related compounds like nicotinamide are not typically classified as acutely toxic, the introduction of methoxy and phenyl groups can alter toxicological properties.[1][2] Therefore, handle with caution.

  • Conservative Approach : In the absence of specific data, all waste streams containing this compound—including pure unused product, solutions, contaminated personal protective equipment (PPE), and spill cleanup materials—must be collected and managed as hazardous chemical waste.[6][7] Never dispose of this chemical down the drain or in the regular trash.[4][8]

Part 2: Segregation and Containerization Protocol

Proper segregation and containment are critical to prevent dangerous chemical reactions and ensure safe storage.[5][9]

Step-by-Step Containerization Procedure:
  • Select a Compatible Container : Choose a container made of a material that is chemically resistant to this compound and any solvents used with it. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable choices. The container must be free from damage and have a secure, leak-proof screw cap.[5][10]

  • Designate for Waste : Never use a container that was previously used for another chemical without thorough decontamination. It is best practice to use a new, dedicated container for this waste stream.

  • Affix a Hazardous Waste Label : As soon as the first drop of waste is added, the container must be labeled. The EPA requires that each label clearly state the words "Hazardous Waste" and provide a detailed description of the contents.[11][12]

  • Detail the Contents : On the label, list all chemical constituents by their full chemical name, including solvents.[8] Estimate the percentage of each component. Do not use abbreviations or chemical formulas.

  • Keep the Container Closed : The waste container must remain closed at all times except when actively adding waste.[5][8] This prevents the release of vapors and potential spills.

Part 3: On-Site Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][11]

SAA Management Guidelines:
  • Location : The SAA must be under the control of the laboratory personnel generating the waste and within their line of sight.[11]

  • Secondary Containment : All liquid hazardous waste containers must be placed in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[8] This prevents the spread of material in case of a leak.

  • Segregation : Store the this compound waste away from incompatible materials. As a general rule, keep organic compounds separate from acids, bases, and oxidizers.[5]

  • Volume Limits : An SAA can accumulate up to 55 gallons of hazardous waste. For acutely toxic wastes (P-listed), the limit is one quart.[3] Once these limits are reached, the waste must be moved from the lab within three days.

  • Time Limits : A partially filled container may remain in an SAA for up to one year, provided the volume limits are not exceeded.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling different waste streams of this compound.

G Disposal Decision Workflow for this compound cluster_streams Waste Stream Identification cluster_actions Disposal Actions start Material Identified for Disposal is_unused Unused/Expired Product in Original Container? start->is_unused Evaluate Material is_gross Gross Contamination (Spill Residue, Contaminated Labware)? is_unused->is_gross No action_unused 1. Secure original container. 2. Affix 'Hazardous Waste' label. 3. Move to SAA. is_unused->action_unused Yes is_empty Empty Container? is_gross->is_empty No action_gross 1. Collect solids/contaminated items in a sealed, compatible container. 2. Affix 'Hazardous Waste' label with full composition. 3. Move to SAA. is_gross->action_gross Yes action_empty 1. Triple rinse with a suitable solvent. 2. Collect first rinse as hazardous waste. 3. Deface original label. 4. Dispose of container per institutional policy. is_empty->action_empty Yes final_step Request Waste Pickup from EHS action_unused->final_step action_gross->final_step action_empty->final_step For rinseate

Caption: Decision tree for the proper handling and disposal pathway of this compound waste streams.

Part 4: Final Disposal and Record Keeping

The final step is the transfer of waste to trained professionals for ultimate disposal.

  • Request Pickup : Once a waste container is full or has been in the SAA for the maximum allowable time, request a pickup from your institution's EHS department.[3][8]

  • Documentation : Ensure all information on the hazardous waste label is accurate and complete. Your EHS office will use this information to create manifests for transportation and disposal, which is a legal requirement under RCRA.[10]

  • Disposal of "Empty" Containers : A container that held a hazardous chemical is not truly empty until it has been properly decontaminated.[4]

    • Triple Rinsing : The best practice for empty containers is to triple rinse them with a solvent capable of removing the chemical residue.[4]

    • Rinseate Collection : The first rinseate must be collected and disposed of as hazardous waste.[8] Subsequent rinses may be permissible for drain disposal, but only if the chemical is known to be non-hazardous and allowed by local regulations; for this compound, collect all rinseate as hazardous waste.

    • Final Disposal : Once rinsed, obliterate or remove the original label and dispose of the container according to your facility's procedures for glass or plastic recycling/trash.[8]

Summary of Regulatory Compliance
Regulatory Body Requirement Rationale & Source(s)
EPA (RCRA) Hazardous Waste DeterminationFacilities must determine if their waste is hazardous. In the absence of data, assume it is.[3][5]
EPA (RCRA) Satellite Accumulation Area (SAA) RulesStrict rules on location, container management, and volume/time limits ensure safe temporary storage.[3][11][13]
OSHA Hazard Communication & LabelingEnsures that all personnel are aware of the chemical hazards they are working with through proper labeling and access to safety information.[7][9][14]
OSHA Personal Protective Equipment (PPE)Mandates the use of appropriate PPE (gloves, eye protection, lab coat) to protect workers from exposure during handling and disposal.[9][15]
DOT Transportation of Hazardous MaterialsEHS professionals handle the final packaging and manifesting of waste to comply with Department of Transportation regulations for off-site disposal.

Conclusion

The proper disposal of this compound is a multi-step process that demands diligence and adherence to established safety protocols. By treating this compound as hazardous, practicing meticulous containerization and labeling, utilizing designated Satellite Accumulation Areas correctly, and coordinating with your institution's EHS department, you ensure a disposal process that is safe, compliant, and environmentally responsible. This structured approach not only protects you and your colleagues but also upholds the integrity of the research institution.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • US Bio-Clean. OSHA Compliance For Laboratories.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • American Chemical Society. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Needle.Tube. Are There Specific Regulations for Disposing of Chemical Waste in a Lab.
  • OSHA. Laboratory Safety Guidance.
  • U.S. EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Pharmacy Purchasing & Products. Laboratory Waste Management: The New Regulations.
  • Medical Waste Services. Are You In Compliance With Proper Lab Waste Disposal Regulations?.
  • Fisher Scientific. (2024, April 1). Safety Data Sheet for N-(2-Methoxy-5-methylphenyl)thiourea.
  • Atlantic Training. (2024, December 26). Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. YouTube.
  • TCI Chemicals. (2025, May 30). Safety Data Sheet for 6-Chloro-N-methoxy-N-methylnicotinamide.
  • Cayman Chemical. (2025, June 24). Safety Data Sheet for 5-methoxy-N,N-Dimethyltryptamine.
  • Cayman Chemical. (2025, June 24). Safety Data Sheet for 5-methoxy MiPT.
  • Santa Cruz Biotechnology. Safety Data Sheet for Nicotinamide.
  • Sigma-Aldrich. (2025, July 9). Safety Data Sheet.
  • MedchemExpress.com. (2025, November 18). Safety Data Sheet for N-Methylnicotinamide.
  • National Institutes of Health. PubChem Compound Summary for CID 936, Nicotinamide.

Sources

A Researcher's Guide to the Safe Handling of 5-Methoxy-N-phenylnicotinamide: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound, 5-Methoxy-N-phenylnicotinamide requires a cautious and well-informed approach to laboratory handling. While a specific Safety Data Sheet (SDS) for this molecule is not yet widely available, a thorough analysis of its structural analogs, such as various nicotinamide derivatives and other 5-methoxy-substituted compounds, provides a robust framework for establishing safe handling protocols. This guide synthesizes available data to offer essential safety and logistical information, ensuring the protection of researchers and the integrity of experimental work.

The core principle of this guide is proactive risk mitigation. The recommendations below are derived from established safety profiles of similar chemical structures and are designed to be a comprehensive starting point for any laboratory professional working with this compound.

Hazard Assessment and Toxidicology Profile

Given its chemical structure, this compound is anticipated to share hazard characteristics with related nicotinamide compounds. The primary concerns are irritation to the skin, eyes, and respiratory system. Some nicotinamide derivatives are classified as harmful if inhaled or swallowed. Furthermore, the presence of a 5-methoxy group on an aromatic ring is a structural motif found in compounds with known biological activity, underscoring the need for careful handling to avoid accidental exposure.

Potential Health Effects:

  • Eye Contact: May cause serious eye irritation.[1][2]

  • Skin Contact: May cause skin irritation.[2]

  • Inhalation: May cause respiratory tract irritation. Harmful if inhaled is a possibility based on analogs.

  • Ingestion: May be harmful if swallowed.

It is crucial to handle this compound with the assumption that it is hazardous until comprehensive toxicological data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to prevent accidental exposure during the handling of this compound. The following table outlines the minimum required PPE.

Equipment Specification Purpose
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[3]To prevent eye contact with dust or splashes.
Hand Protection Nitrile rubber gloves.To prevent skin contact.
Body Protection A standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator for dusts if handling outside a certified chemical fume hood.[3][4]To prevent inhalation of the powder.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk at every stage of the compound's lifecycle in the laboratory.

Receiving and Storage

Upon receipt, the container should be inspected for any signs of damage or leakage. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

Handling and Weighing

All handling of solid this compound should be conducted within a certified chemical fume hood to control airborne particles.[4] When weighing, use a balance inside the fume hood or a vented balance enclosure.

Experimental Use

When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure that all manipulations are performed in a well-ventilated area, preferably within a fume hood.

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_receipt Receiving cluster_handling Handling cluster_storage Storage cluster_disposal Disposal receive Receive Package inspect Inspect for Damage receive->inspect verify Verify Label inspect->verify ppe Don Appropriate PPE verify->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Solid fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve store_container Store in Tightly Sealed Container dissolve->store_container waste_collection Collect Waste in Labeled Container dissolve->waste_collection store_location Store in Cool, Dry, Well-Ventilated Area store_container->store_location waste_disposal Dispose via Approved Chemical Waste Program waste_collection->waste_disposal

Caption: Workflow for receiving, handling, storing, and disposing of this compound.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4][6]

All laboratory personnel should be aware of the location of safety showers and eyewash stations.[5]

Spill and Waste Management

Spill Response

In case of a spill, evacuate the area and prevent entry of unnecessary personnel.[7] For a small spill of solid material, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[5] Avoid generating dust. For larger spills, or if the spill involves a solution, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it for disposal.[1] Ensure adequate ventilation during cleanup.

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste. It should not be disposed of with household garbage or allowed to enter the sewage system. Disposal must be conducted in accordance with all applicable federal, state, and local regulations. Collect all waste in clearly labeled, sealed containers for pickup by a licensed chemical waste disposal company.

The following flowchart outlines the decision-making process for handling a chemical spill.

spill Chemical Spill Occurs assess Assess Spill Size and Hazard spill->assess small_spill Small & Controllable? assess->small_spill evacuate Evacuate Area & Alert Supervisor small_spill->evacuate No ppe Don Appropriate PPE small_spill->ppe Yes contain Contain Spill with Absorbent Material ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste in Labeled Container cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate report Complete Spill Report decontaminate->report

Caption: Decision-making flowchart for chemical spill response.

References

  • Safety Data Sheet. Cayman Chemical.

  • SAFETY DATA SHEET 93772-NICOTINAMIDE. Guinama.

  • Personal protective equipment for handling 6-Aminonicotinamide. Benchchem.

  • NICOTINAMIDE FOR BIOCHEMISTRY MSDS. Loba Chemie.

  • SAFETY DATA SHEET. Fisher Scientific.

  • NICOTINAMIDE. Elemental Microanalysis.

  • SAFETY DATA SHEET. TCI Chemicals.

  • Safety Data Sheet. Cayman Chemical.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • Safety Data Sheet. MedchemExpress.com.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Safety and Handling Precautions for 5-Methoxypent-1-yne: A Technical Guide. Benchchem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-N-phenylnicotinamide
Reactant of Route 2
Reactant of Route 2
5-Methoxy-N-phenylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.